Ascorbyl Glucoside
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O11/c13-1-3(15)9-8(19)10(11(20)22-9)23-12-7(18)6(17)5(16)4(2-14)21-12/h3-7,9,12-19H,1-2H2/t3-,4+,5+,6-,7+,9+,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSJBGYKDYSOAE-DCWMUDTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2=C(C(OC2=O)C(CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=C([C@H](OC2=O)[C@H](CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50926423 | |
| Record name | L-Ascorbic acid 2-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129499-78-1 | |
| Record name | L-Ascorbic acid 2-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129499-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ascorbic acid 2-O-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129499781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ascorbyl glucoside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11335 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Ascorbic acid 2-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASCORBYL GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V52R0NHXW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Enzymatic Hydrolysis of Ascorbyl Glucoside to Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ascorbyl Glucoside (AA-2G) is a stabilized derivative of ascorbic acid (Vitamin C) widely utilized in cosmetic and pharmaceutical formulations. Its efficacy is contingent upon its enzymatic hydrolysis to L-ascorbic acid, the biologically active form of Vitamin C, by the enzyme α-glucosidase present in the skin. This technical guide provides a comprehensive overview of the enzymatic conversion of this compound, including the underlying biochemical principles, detailed experimental protocols for in vitro analysis, and the subsequent signaling pathways influenced by the released ascorbic acid. Quantitative data from relevant studies are summarized, and logical workflows are visualized to facilitate a deeper understanding of this critical activation process.
Introduction
L-ascorbic acid is a potent antioxidant and a crucial cofactor in various enzymatic reactions, including collagen synthesis. However, its inherent instability in aqueous solutions and susceptibility to oxidation have limited its use in cosmetic and pharmaceutical formulations. This compound, a conjugate of ascorbic acid and glucose, offers enhanced stability while retaining the biological efficacy of Vitamin C upon its release.[1][2] The conversion of this pro-drug is catalyzed by α-glucosidase, an enzyme found in the cell membranes of skin cells.[3] This enzymatic action ensures a sustained release of active Vitamin C within the skin, providing prolonged antioxidant protection, promoting collagen production, and inhibiting melanin (B1238610) synthesis.[1][3]
The Core Mechanism: Enzymatic Hydrolysis
The fundamental reaction involves the cleavage of the glycosidic bond in this compound by α-glucosidase, yielding L-ascorbic acid and a glucose molecule. This process is crucial for the bioactivation of this compound.
The Enzyme: α-Glucosidase
α-Glucosidase (EC 3.2.1.20) is an enzyme that catalyzes the hydrolysis of terminal, non-reducing 1,4-linked alpha-glucose residues to release glucose. In the context of skincare, this enzyme is present in the epidermis and plays a pivotal role in converting this compound into its active form.
Reaction Kinetics
While the general mechanism is understood, specific Michaelis-Menten kinetic parameters (Km and Vmax) for the hydrolysis of this compound by α-glucosidase are not extensively reported in publicly available literature. However, the kinetics can be determined experimentally. The Michaelis-Menten equation describes the rate of the reaction:
V = (Vmax * [S]) / (Km + [S])
Where:
-
V is the reaction velocity.
-
Vmax is the maximum reaction velocity.
-
[S] is the substrate (this compound) concentration.
-
Km is the Michaelis constant, representing the substrate concentration at which the reaction velocity is half of Vmax.
A detailed protocol for the experimental determination of these parameters is provided in Section 4.1.
Quantitative Data from In Vitro Skin Permeation Studies
Several studies have quantified the permeation and hydrolysis of this compound in skin models. The following tables summarize key findings.
| Parameter | Experimental Conditions | Result | Reference |
| Steady-State Penetration Flux | 1% this compound in phosphate (B84403) buffer on a three-dimensional cultured human skin model (Living Skin Equivalent) using a Franz diffusion cell. | 0.91 ± 0.15 µg/cm²/h | [1][4] |
| Skin Retention | 1% this compound on a human skin model for 6 hours. | 7.24% of the applied this compound was found in the skin model. | [1][4] |
| Enhanced Dermal Delivery | 2% (w/v) this compound gel on pig skin, with and without 5 minutes of photoacoustic wave exposure. | Photoacoustic waves increased the delivery of this compound to the skin by 15-fold compared to passive delivery after 1 hour. | [5] |
| Collagen Synthesis Stimulation | Cultured human skin fibroblasts treated with this compound. | Effective stimulation of collagen synthesis at concentrations of 0.1 - 0.5 mM. | [1][6] |
| Melanin Synthesis Inhibition | B16 melanoma cells cultured with 2 mmol/L this compound for 48 hours. | A statistically significant decrease in melanin pigmentation was observed. | [1][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the enzymatic hydrolysis of this compound.
In Vitro Enzymatic Hydrolysis of this compound and Determination of Kinetic Parameters
This protocol outlines the steps to measure the rate of ascorbic acid formation from this compound in a controlled enzymatic assay.
Materials:
-
This compound (substrate)
-
α-Glucosidase from Saccharomyces cerevisiae (or other suitable source)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (e.g., 1 M) or Metaphosphoric acid (e.g., 5%) to stop the reaction
-
HPLC system with a UV detector
-
96-well microplate or microcentrifuge tubes
-
Incubator or water bath set to 37°C
Procedure:
-
Prepare a stock solution of this compound in phosphate buffer. From this, prepare a series of dilutions to achieve a range of final concentrations (e.g., 0.1 mM to 10 mM) in the reaction mixture.
-
Prepare a stock solution of α-glucosidase in phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Set up the reaction: In a 96-well plate or microcentrifuge tubes, combine the this compound solution and phosphate buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the α-glucosidase solution to each well/tube.
-
Incubate the reaction mixture at 37°C for a specific time period (e.g., 10, 20, 30, 60 minutes). Time points should be chosen to ensure the reaction is in the initial linear phase.
-
Terminate the reaction by adding a stopping reagent such as sodium carbonate or metaphosphoric acid.
-
Analyze the samples for the concentration of ascorbic acid formed using a validated HPLC method (see Protocol 4.2).
-
Calculate the initial reaction velocity (V) at each substrate concentration.
-
Determine Km and Vmax by plotting the initial velocity (V) against the substrate concentration ([S]) and fitting the data to the Michaelis-Menten equation using non-linear regression software. Alternatively, a Lineweaver-Burk plot (1/V vs. 1/[S]) can be used for a linear representation.
HPLC Method for Simultaneous Quantification of this compound and Ascorbic Acid
This protocol provides a robust method for separating and quantifying both the substrate and the product of the hydrolysis reaction.
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., YMC-Triart C18, 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A mixture of 0.05 M KH₂PO₄ buffer solution (pH 2.5) and methanol (B129727) (99:1, v/v).[8]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25°C.[7]
-
Injection Volume: 20 µL.
Procedure:
-
Prepare standard solutions of this compound and ascorbic acid of known concentrations in the mobile phase to generate a calibration curve.
-
Prepare samples from the enzymatic hydrolysis reaction by centrifuging to remove any precipitate and filtering through a 0.22 µm syringe filter.[7]
-
Inject the prepared standards and samples into the HPLC system.
-
Identify and quantify the peaks corresponding to this compound and ascorbic acid by comparing their retention times and peak areas to the standard curves.
In Vitro Skin Permeation and Hydrolysis using a Franz Diffusion Cell
This protocol describes the use of a Franz diffusion cell to assess the permeation of this compound through a skin model and its subsequent hydrolysis.
Materials:
-
Franz diffusion cells.
-
A suitable membrane: e.g., excised porcine or human skin, or a reconstructed human skin model.[9][10]
-
Receptor solution: e.g., phosphate-buffered saline (PBS).
-
Formulation containing this compound.
-
Water bath/circulator to maintain temperature at 32°C.
-
HPLC system for analysis.
Procedure:
-
Prepare the skin membrane and mount it between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.[10]
-
Fill the receptor chamber with degassed receptor solution and ensure no air bubbles are trapped beneath the membrane. Maintain the temperature at 32°C.
-
Apply a known amount of the this compound formulation to the surface of the skin in the donor chamber.
-
At predetermined time intervals , collect samples from the receptor solution and replace with an equal volume of fresh, pre-warmed receptor solution.
-
At the end of the experiment , dismantle the apparatus. The skin surface can be washed to recover un-penetrated formulation. The skin itself can be homogenized or extracted to determine the amount of this compound and ascorbic acid within the tissue.[1]
-
Analyze all collected samples (receptor solution, skin extract, surface wash) using the HPLC method described in Protocol 4.2 to determine the concentrations of this compound and ascorbic acid.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for In Vitro Hydrolysis and Kinetic Analysis
Cellular Uptake and Activation of this compound
References
- 1. Discovery of α-l-Glucosidase Raises the Possibility of α-l-Glucosides in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro α-glucosidase inhibitory assay [protocols.io]
- 4. Screening of α-Glucosidase Inhibitory Activity from Some Plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-Glucosidase Activity Assay Kit (Colorimetric) (ab174093) | Abcam [abcam.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. α-Glucosidase Inhibitory Activity and Anti-Adipogenic Effect of Compounds from Dendrobium delacourii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 10. researchgate.net [researchgate.net]
Intracellular Conversion of Ascorbyl Glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascorbyl Glucoside (AA-2G) is a stabilized derivative of L-ascorbic acid (Vitamin C), synthesized by linking glucose to the C2 hydroxyl group of ascorbic acid. This structural modification confers enhanced stability against oxidation, heat, and pH degradation, making it a favored ingredient in cosmetic and pharmaceutical formulations.[1] The biological efficacy of this compound is contingent upon its intracellular conversion to L-ascorbic acid, the biologically active form of Vitamin C. This technical guide provides an in-depth exploration of the mechanisms governing the cellular uptake and enzymatic conversion of this compound, details experimental protocols for its study, and elucidates the subsequent signaling pathways influenced by the released ascorbic acid.
Mechanism of Intracellular Conversion
The conversion of this compound to L-ascorbic acid is an enzymatic process primarily catalyzed by α-glucosidase.[2][3] This enzyme is present in the cell membranes of various cell types, including skin keratinocytes and fibroblasts.[2] The hydrolysis of the ether bond linking the glucose and ascorbic acid moieties releases free L-ascorbic acid and glucose into the cellular environment.[2] This enzymatic conversion is a gradual and sustained process, ensuring a continuous and prolonged release of active Vitamin C.[2][3]
Caption: Enzymatic conversion of this compound.
Cellular Uptake of this compound
The precise mechanism of this compound transport across the cell membrane is not yet fully elucidated. The prevailing evidence suggests that due to its hydrophilic nature, its passive diffusion across the lipid bilayer is limited.[4] It is widely understood that this compound is absorbed percutaneously and is then available for cellular uptake and conversion.
The hydrolysis of this compound by α-glucosidase, an enzyme located on the cell membrane, suggests that the conversion may initiate at the cell surface.[2] The released L-ascorbic acid can then be transported into the cell via sodium-dependent Vitamin C transporters (SVCTs).[5] An alternative, though less substantiated, hypothesis is the potential involvement of glucose transporters (GLUTs) in the uptake of the intact this compound molecule, given its glucose moiety.[2][6] Specifically, GLUT1 is known to transport dehydroascorbic acid, the oxidized form of Vitamin C.[1][7][8] Further research is required to definitively characterize the transport mechanism of intact this compound.
Caption: Proposed cellular uptake and conversion of this compound.
Quantitative Analysis of this compound Conversion
Biological Efficacy
The effective concentrations of this compound for eliciting biological responses have been reported in in vitro studies.
| Cell Type | Biological Effect | Effective Concentration | Reference(s) |
| Human Skin Fibroblasts | Stimulation of Collagen Synthesis | 0.1 - 0.5 mM | [6] |
| B16 Melanoma Cells | Inhibition of Melanin (B1238610) Synthesis | 2 mM | [6] |
| HaCaT Human Keratinocytes | Suppression of UVB-induced Cytotoxicity | 0.5 - 5 mM | [6] |
Enzamatic Kinetics
Specific kinetic parameters (Km and Vmax) for the hydrolysis of this compound by α-glucosidase in human keratinocytes and fibroblasts are not extensively reported in the literature. However, kinetic data for α-glucosidase from other sources with various substrates provide a comparative context.
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference(s) |
| Saccharomyces cerevisiae | p-Nitrophenyl α-D-glucopyranoside | 0.431 - 3.5 | 7,768.25 - 35,740.74 | [9] |
| Aspergillus niger | p-Nitrophenyl α-D-glucopyranoside | - | - | [10] |
| Human Skin Fibroblasts | 4-methylumbelliferyl-α-D-glucopyranoside | - | - | [11] |
Note: The variability in reported Km and Vmax values is due to different experimental conditions.
Experimental Protocols
Cell Culture of Human Keratinocytes and Fibroblasts
A foundational requirement for studying the intracellular conversion of this compound is the proficient culture of relevant skin cells.
Materials:
-
Keratinocyte Growth Medium (KGM)
-
Fibroblast Growth Medium (FGM)
-
Dulbecco's Phosphate Buffered Saline (DPBS)
-
Trypsin-EDTA solution
-
Tissue culture flasks and plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Plate human epidermal keratinocytes or dermal fibroblasts in appropriate culture vessels with their respective growth media.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Media Change: Replace the growth medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash with DPBS, detach with Trypsin-EDTA, neutralize, and re-plate at a lower density.
Caption: Workflow for culturing human skin cells.
Measurement of this compound Uptake and Conversion via HPLC
This protocol allows for the quantification of both this compound and its conversion product, L-ascorbic acid, within cultured cells.[3][4][12][13][14]
Materials:
-
Cultured keratinocytes or fibroblasts
-
This compound solution
-
Ice-cold DPBS
-
Lysis buffer (e.g., RIPA buffer)
-
Metaphosphoric acid
-
HPLC system with UV detector
-
C18 reverse-phase column
Protocol:
-
Cell Treatment: Culture cells to confluency in 6-well plates. Replace the medium with a solution containing a known concentration of this compound.
-
Incubation: Incubate for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Cell Lysis: At each time point, wash cells with ice-cold DPBS and lyse them.
-
Protein Precipitation: Add metaphosphoric acid to the cell lysate to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the protein debris.
-
HPLC Analysis: Analyze the supernatant using HPLC to quantify the concentrations of this compound and L-ascorbic acid.
Caption: Workflow for HPLC analysis of AA-2G uptake and conversion.
α-Glucosidase Activity Assay
This colorimetric assay measures the activity of α-glucosidase in cell lysates.[9][15]
Materials:
-
Cultured keratinocytes or fibroblasts
-
Lysis buffer
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate
-
Sodium carbonate solution
-
Microplate reader
Protocol:
-
Prepare Cell Lysates: Culture and lyse cells as described previously. Determine the protein concentration of the lysate.
-
Assay Reaction: In a 96-well plate, add cell lysate to a buffer containing pNPG.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Add sodium carbonate solution to stop the reaction and develop the color.
-
Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.
-
Calculate Activity: Determine the α-glucosidase activity based on a p-nitrophenol standard curve.
Caption: Workflow for α-glucosidase activity assay.
Signaling Pathways of Released Ascorbic Acid
Stimulation of Collagen Synthesis
L-ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of procollagen (B1174764) molecules.[4][7][12] Additionally, ascorbic acid has been shown to stimulate the transcription of procollagen genes, leading to an overall increase in collagen production by fibroblasts.[4][13]
Caption: Role of ascorbic acid in collagen synthesis.
Inhibition of Melanin Synthesis
The skin-lightening effect of ascorbic acid is attributed to its ability to inhibit tyrosinase, the rate-limiting enzyme in melanogenesis.[6][8][14] By interacting with copper ions at the active site of tyrosinase, ascorbic acid reduces the production of melanin, leading to a decrease in hyperpigmentation.[6] It also acts on downstream intermediates in the melanin synthesis pathway.[3]
Caption: Inhibition of melanin synthesis by ascorbic acid.
Conclusion
This compound serves as a stable and effective pro-drug of L-ascorbic acid, with its biological activity being realized upon intracellular conversion. This process is mediated by the enzyme α-glucosidase present in skin cells. The released ascorbic acid then exerts its well-documented effects on collagen synthesis and melanin production. While the precise mechanism of this compound uptake requires further investigation, the experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess its conversion and subsequent cellular impacts. A thorough understanding of these processes is paramount for the continued development and optimization of formulations utilizing this potent Vitamin C derivative.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Glucose transporter 1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. cir-safety.org [cir-safety.org]
- 5. researchgate.net [researchgate.net]
- 6. GLUT1 - Wikipedia [en.wikipedia.org]
- 7. Human erythrocytes transport dehydroascorbic acid and sugars using the same transporter complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin C enters mitochondria via facilitative glucose transporter 1 (Glut1) and confers mitochondrial protection against oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Classification of some alpha-glucosidases and alpha-xylosidases on the basis of substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycosidases in human skin fibroblast cultures. Alpha-fucosidase, alpha-galactosidase, alpha-glucosidase, beta-mannosidase, and N-acetyl-alpha-glucosaminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Easy-to-Use HPLC Method to Measure Intracellular Ascorbic Acid Levels in Human Peripheral Blood Mononuclear Cells and in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
Ascorbyl Glucoside: A Comprehensive Technical Guide to pH Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability profile of Ascorbyl Glucoside, a widely utilized stabilized derivative of Vitamin C, with a core focus on its performance at different pH levels. The following sections detail its mechanism of action, quantitative stability data, factors influencing its degradation, and standardized experimental protocols for its evaluation.
Mechanism of Action: Pro-Drug Activation
This compound is a pro-drug that requires enzymatic hydrolysis to become biologically active. In the skin, the enzyme α-glucosidase, present in the cell membranes of keratinocytes and fibroblasts, cleaves the glucose molecule from the ascorbic acid moiety. This process releases L-ascorbic acid, the pure, active form of Vitamin C, directly into the skin cells. This gradual conversion ensures a sustained release of Vitamin C, enhancing its efficacy for antioxidant protection, collagen synthesis, and skin brightening.[1]
References
Temperature Stability of Ascorbyl Glucoside in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ascorbyl Glucoside, a stabilized derivative of L-ascorbic acid, exhibits remarkable stability in aqueous solutions, a critical attribute for its application in pharmaceutical and cosmetic formulations. This technical guide provides a comprehensive overview of the temperature stability of this compound, consolidating available data, outlining experimental protocols for stability assessment, and elucidating its degradation pathways. The inherent stability of this compound, particularly within a pH range of 5.0 to 7.0, allows for its formulation in various aqueous-based products with an extended shelf-life and sustained efficacy. This document serves as a resource for professionals engaged in the research, development, and quality control of formulations containing this potent antioxidant and skin-lightening agent.
Introduction
L-ascorbic acid (Vitamin C) is a well-established antioxidant with numerous benefits for skin health, including collagen synthesis stimulation and photoprotection. However, its inherent instability in aqueous solutions, leading to rapid oxidation and discoloration, presents significant challenges for formulators. This compound, a conjugate of ascorbic acid and glucose, overcomes these limitations by protecting the reactive hydroxyl group of the ascorbic acid moiety.[1][2] This glycosidic linkage significantly enhances its resistance to degradation by heat, light, and oxidation.[1][2] In aqueous environments, particularly within a neutral pH range, this compound demonstrates exceptional stability, even at elevated temperatures.[1][3][4] This guide delves into the specifics of its temperature stability, providing a technical framework for its effective utilization.
Quantitative Data on Temperature Stability
While extensive quantitative kinetic data is not widely published, the available information consistently underscores the high thermal stability of this compound in aqueous solutions. The stability is notably pH-dependent, with optimal stability observed in the pH range of 5.0 to 7.0.[3][4]
A study utilizing response surface methodology identified the optimal conditions for retaining the highest stability of Ascorbic Acid 2-Glucoside (AA-2G) in a cosmetic lotion to be at 55.3°C and a pH of 6.4 .[5][6]
The following table summarizes the qualitative and semi-quantitative findings from various sources regarding the stability of this compound under different temperature conditions.
| Concentration of this compound | pH of Aqueous Solution | Temperature (°C) | Duration | Observation | Source(s) |
| Not Specified | 5.0 - 7.0 | Up to 100 | Not Specified | Highly stable, resists discoloration and degradation. | [1][3][4] |
| 0.2% (w/v) | Not Specified | 50 | 20 days | Remained stable in a dark environment. | [7] |
| 0.5% (w/v) | 6.0 | 100 | 2.5 hours | Maintained stability and color integrity. | [7] |
It is important to note that while this compound itself is stable, its ultimate efficacy in-vivo relies on its enzymatic conversion to L-ascorbic acid by α-glucosidase present in the skin.[5][7]
Experimental Protocols for Stability Assessment
A well-designed stability study is crucial to determine the shelf-life and appropriate storage conditions for a formulation containing this compound. The following provides a detailed methodology for a typical temperature stability study.
Objective
To evaluate the chemical stability of this compound in an aqueous solution at various temperatures over a defined period.
Materials and Equipment
-
This compound (pharmaceutical or cosmetic grade)
-
Purified water (HPLC grade)
-
Buffer solutions (e.g., citrate-phosphate buffer) to maintain desired pH
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled stability chambers or ovens
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of buffer and an organic solvent like methanol (B129727) or acetonitrile)
-
Reference standards of this compound and potential degradation products (e.g., L-ascorbic acid)
Experimental Workflow
The experimental workflow for assessing the temperature stability of this compound is outlined below.
Caption: Experimental workflow for temperature stability testing of this compound.
Detailed Procedure
-
Preparation of Aqueous Solutions:
-
Accurately weigh a predetermined amount of this compound.
-
Dissolve it in a known volume of purified water or a buffered solution to achieve the desired concentration (e.g., 1% w/v).
-
Adjust the pH of the solution to the desired level (e.g., 6.5) using an appropriate buffer system.
-
Prepare a sufficient volume of the solution to allow for sampling at all time points.
-
-
Storage Conditions:
-
Aliquot the solution into suitable, inert, and sealed containers (e.g., amber glass vials) to minimize light exposure and evaporation.
-
Place the samples in temperature-controlled stability chambers set at various temperatures. Recommended temperatures for accelerated stability testing include 40°C, 50°C, and 60°C. A control sample should be stored at a lower temperature (e.g., 4°C or room temperature).
-
-
Sampling Schedule:
-
Withdraw samples at predetermined time intervals. A typical schedule for an accelerated study might be T=0 (initial), 1 week, 2 weeks, 4 weeks, 8 weeks, and 12 weeks.
-
-
HPLC Analysis:
-
At each time point, analyze the samples using a validated HPLC method to determine the concentration of this compound.
-
The HPLC method should be capable of separating this compound from its potential degradation products, primarily L-ascorbic acid and glucose.
-
A typical HPLC setup might involve a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol, with UV detection at approximately 260 nm.[8]
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).
-
Determine the degradation kinetics by plotting the concentration of this compound versus time. This can help to establish the order of the degradation reaction and calculate the degradation rate constant (k).
-
The shelf-life (t90), which is the time it takes for 10% of the active ingredient to degrade, can be estimated from the kinetic data.
-
Signaling and Degradation Pathways
Biological Signaling Pathway (Mechanism of Action)
The primary biological role of this compound is to act as a pro-drug for L-ascorbic acid. Upon topical application, it penetrates the skin where it is hydrolyzed by the enzyme α-glucosidase, which is present in the cell membranes of skin cells.[7] This enzymatic cleavage releases active L-ascorbic acid and glucose. The liberated L-ascorbic acid then exerts its well-documented biological effects, including antioxidant activity, stimulation of collagen synthesis, and inhibition of melanin (B1238610) production.
Caption: Biological conversion of this compound to active L-ascorbic acid in the skin.
Proposed Thermal Degradation Pathway
The thermal degradation of this compound in an aqueous solution is primarily expected to occur through the hydrolysis of the glycosidic bond, especially under conditions of extreme pH and high temperature. This initial hydrolysis would yield L-ascorbic acid and glucose. Subsequently, the released L-ascorbic acid would be susceptible to further degradation.
The thermal decomposition of L-ascorbic acid itself is known to proceed through dehydration and decarboxylation, leading to the formation of various compounds, including furfural.[9][10][11] Therefore, the overall thermal degradation of this compound can be conceptualized as a two-step process.
Caption: Proposed thermal degradation pathway of this compound in aqueous solution.
Conclusion
This compound stands out as a highly stable form of Vitamin C, particularly in aqueous formulations within a pH range of 5.0 to 7.0. Its resistance to temperature-induced degradation makes it a superior choice for cosmetic and pharmaceutical products requiring a long shelf-life and consistent potency. While further quantitative studies on its degradation kinetics would be beneficial, the existing data and its well-understood mechanism of action provide a solid foundation for its formulation. By following standardized stability testing protocols, researchers and developers can ensure the delivery of a stable and effective product to the consumer. The information presented in this guide serves as a valuable technical resource for harnessing the full potential of this compound.
References
- 1. media.knowde.com [media.knowde.com]
- 2. nbinno.com [nbinno.com]
- 3. cir-safety.org [cir-safety.org]
- 4. farachem.com [farachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability studies of ascorbic acid 2-glucoside in cosmetic lotion using surface response methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: A Stable and Effective Skincare Ingredient with Multiple Efficacy_Chemicalbook [chemicalbook.com]
- 8. cir-safety.org [cir-safety.org]
- 9. Investigation of thermal decomposition of ascorbic acid by TG-FTIR and thermal kinetics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Ascorbyl Glucoside antioxidant properties in vitro
An In-Depth Technical Guide to the In-Vitro Antioxidant Properties of Ascorbyl Glucoside
Introduction
This compound (2-O-α-D-glucopyranosyl-L-ascorbic acid, AA-2G) is a highly stable, water-soluble derivative of L-ascorbic acid (Vitamin C).[1][2] Pure L-ascorbic acid is a potent antioxidant but is notoriously unstable in cosmetic and pharmaceutical formulations, readily degrading upon exposure to air, light, and heat. This compound was developed to overcome these stability issues.[1][3] It is synthesized by attaching a glucose molecule to the second hydroxyl group of ascorbic acid, a modification that protects the active molecule from oxidation.[2]
In-vitro studies are crucial for elucidating the fundamental antioxidant mechanisms of this compound. While AA-2G itself exhibits minimal direct antioxidant activity, its efficacy lies in its role as a pro-drug.[4][5][6] Within a cellular environment, it is enzymatically hydrolyzed by α-glucosidase, which is present on the membranes of skin cells, to release active L-ascorbic acid.[5][6] This controlled conversion allows for a sustained release of Vitamin C, enabling long-term antioxidant protection against cellular damage induced by reactive oxygen species (ROS).[2][7][8] This guide provides a detailed overview of the in-vitro methods used to characterize the antioxidant properties of this compound, presents quantitative data from key studies, and describes the underlying cellular signaling pathways.
Mechanism of Action: Pro-Drug Conversion
The primary mechanism by which this compound functions as an antioxidant in-vitro is through its conversion into L-ascorbic acid. This enzymatic cleavage is the rate-limiting step for its antioxidant activity. Once released, L-ascorbic acid can directly neutralize free radicals by donating electrons, thereby mitigating oxidative stress.[2][4]
References
- 1. nbinno.com [nbinno.com]
- 2. The New Generation of Vitamin C Brightening Ingredient â A Complete Gu - NaturaSyn Group [yrbeautyactives.com]
- 3. media.knowde.com [media.knowde.com]
- 4. Ascorbic Acid 2-Glucoside Pretreatment Protects Cells from Ionizing Radiation, UVC, and Short Wavelength of UVB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. In vitro and in vivo prolonged biological activities of novel vitamin C derivative, 2-O-alpha-D-glucopyranosyl-L-ascorbic acid (AA-2G), in cosmetic fields - PubMed [pubmed.ncbi.nlm.nih.gov]
The-Effect-of-Ascorbyl-Glucoside-on-Collagen-Synthesis-in-Fibroblasts-A-Technical-Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
1.0-Introduction
Ascorbyl glucoside, a stable derivative of ascorbic acid (Vitamin C), is gaining significant attention in dermatological and cosmetic research for its potent anti-aging properties.[1] Unlike L-ascorbic acid, which is notoriously unstable in aqueous solutions and susceptible to oxidation, this compound offers enhanced stability in formulations while retaining the biological efficacy of Vitamin C upon its enzymatic conversion in the skin.[1][2] This guide provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental protocols related to the stimulation of collagen synthesis in fibroblasts by this compound.
The primary mechanism involves the intracellular hydrolysis of this compound into active ascorbic acid by the enzyme α-glucosidase, which is present in the cell membranes of fibroblasts.[2] This slow-release process ensures a sustained supply of ascorbic acid, which is a critical cofactor for prolyl and lysyl hydroxylases.[3][4] These enzymes are essential for the hydroxylation of proline and lysine (B10760008) residues in procollagen (B1174764), a crucial step for the formation of a stable triple-helix collagen structure and its subsequent secretion into the extracellular matrix.[3][5]
2.0-Mechanism-of-Action
This compound exerts its pro-collagen effects through a well-defined biochemical pathway following its uptake by dermal fibroblasts.
-
Cellular Uptake and Conversion: this compound penetrates the skin and is taken up by fibroblasts. Within the cell, the enzyme α-glucosidase hydrolyzes the ether bond linking the ascorbic acid and glucose molecules.[2][6] This enzymatic cleavage releases L-ascorbic acid in a continuous and sustained manner.[2][4]
-
Cofactor for Hydroxylation: The released ascorbic acid acts as an essential cofactor for two key enzymes in the endoplasmic reticulum:
-
Prolyl Hydroxylase: Catalyzes the hydroxylation of proline residues to form hydroxyproline.
-
Lysyl Hydroxylase: Catalyzes the hydroxylation of lysine residues to form hydroxylysine. These hydroxylation steps are indispensable for the folding and stabilization of procollagen chains into their characteristic triple-helical conformation.[3]
-
-
Gene Expression: Beyond its role as a cofactor, ascorbic acid has been shown to stimulate the transcription of collagen genes.[7][8] It increases the steady-state levels of mRNA for both type I and type III procollagens, the most abundant collagen types in human skin.[8][9][10] This suggests that this compound not only facilitates the processing of existing procollagen but also upregulates its initial synthesis at the genetic level.
-
Inhibition of Collagen Degradation: Ascorbic acid can also inhibit the activity of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of collagen and other extracellular matrix proteins.[1] By reducing collagen breakdown, this compound helps to maintain the structural integrity of the dermis.
Caption: Signaling pathway of this compound in fibroblasts.
3.0-Quantitative-Data-on-Collagen-Synthesis
Multiple studies have quantified the stimulatory effect of this compound on collagen production in human dermal fibroblast cultures. The data consistently demonstrates a dose-dependent increase in collagen synthesis.
| Cell Type | This compound (AG) Concentration | Duration | Effect on Collagen Synthesis | Reference |
| Cultured Human Skin Fibroblasts | 0.1 - 0.5 mM | Not Specified | Effective stimulation of collagen synthesis, comparable to L-ascorbic acid. | [6][11] |
| Cultured Human Skin Fibroblasts | 0.25 mM | 24 days | Continuous supplementation enhanced cell growth to three-times that of control. | [11] |
| Human Dermal Fibroblasts | 1 mM | 48 hours | Enhanced collagen production; effect was further enhanced when co-treated with glycinamide. | [12] |
| Human Skin Fibroblasts | Not specified | 5 days | Maintained stimulatory activity on collagen synthesis, whereas L-ascorbic acid's effect diminished. | [6] |
4.0-Experimental-Protocols
The following sections outline representative methodologies for assessing the effect of this compound on fibroblast collagen synthesis.
4.1-Cell-Culture-and-Treatment
A typical experimental workflow for treating fibroblasts with this compound is outlined below.
Caption: Experimental workflow for fibroblast treatment.
Protocol Details:
-
Cell Seeding: Human Dermal Fibroblasts (HDFs) are seeded in T-75 flasks and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified 5% CO2 incubator.[13][14]
-
Plating for Experiment: Once cells reach approximately 80% confluency, they are trypsinized and seeded into appropriate culture plates (e.g., 6-well or 24-well plates) at a density of approximately 5 x 10^4 cells/cm².
-
Synchronization: After 24 hours, the growth medium is replaced with a low-serum medium (e.g., DMEM with 0.5% FBS) for another 24 hours to synchronize the cell cycle.
-
Treatment: The medium is then replaced with fresh low-serum medium containing various concentrations of this compound (e.g., 0.1 mM to 1.0 mM).[11][15] A control group receives the medium without this compound.
-
Incubation: Cells are incubated for 48 to 72 hours to allow for the synthesis and secretion of collagen.[12]
4.2-Quantification-of-Collagen-Synthesis
4.2.1 Procollagen Type I C-Peptide (PIP) ELISA
This assay is a highly specific method for quantifying the amount of newly synthesized and secreted type I collagen.
-
Principle: Procollagen is secreted with N- and C-terminal propeptides, which are then cleaved. The C-terminal propeptide (PIP) is released in a 1:1 stoichiometric ratio with the mature collagen molecule, making it an excellent marker for collagen synthesis.
-
Protocol:
-
After the treatment period, the cell culture supernatant (conditioned medium) is collected.
-
Cell debris is removed by centrifugation (e.g., 500 x g for 5-10 minutes).[13]
-
The concentration of PIP in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.
-
The results are typically normalized to the total cell number or total protein content of the corresponding cell lysate.
-
4.2.2 Western Blot Analysis
Western blotting can be used to visualize and semi-quantitatively measure the levels of Type I Collagen protein in the cell lysate or the conditioned medium.
-
Protocol:
-
Cells are washed with ice-cold PBS and lysed using RIPA buffer with protease inhibitors.
-
Protein concentration in the lysate is determined using a BCA or Bradford assay.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with a primary antibody specific for Collagen Type I.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.
-
4.2.3 Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the effect of this compound on the gene expression of collagen.
-
Principle: This technique measures the mRNA levels of collagen genes, such as COL1A1 and COL1A2, providing insight into the transcriptional regulation of collagen synthesis.
-
Protocol:
-
Total RNA is extracted from the treated fibroblast cell lysates using a suitable RNA extraction kit (e.g., RNeasy Mini Kit).
-
The concentration and purity of the RNA are determined using a spectrophotometer.
-
First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.
-
qRT-PCR is performed using the synthesized cDNA, gene-specific primers for COL1A1, COL1A2, and a reference gene (e.g., GAPDH or ACTB), and a fluorescent dye like SYBR Green.
-
The relative expression of the target genes is calculated using the ΔΔCt method. An increase in COL1A1 and COL1A2 mRNA levels indicates a stimulation of collagen gene transcription.[10][12]
-
5.0-Conclusion
This compound is a highly stable and effective precursor to ascorbic acid that robustly stimulates collagen synthesis in dermal fibroblasts.[1][6] Its mechanism of action is multifaceted, involving its enzymatic conversion to ascorbic acid, which then acts as an essential cofactor for collagen-modifying enzymes and as a stimulant for collagen gene transcription.[2][3][7] The quantitative data and established experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to investigate and harness the therapeutic potential of this compound for skin anti-aging and wound healing applications.
References
- 1. This compound - vitamin C ester - Cosmacon [cosmacon.de]
- 2. This compound: A Stable and Effective Skincare Ingredient with Multiple Efficacy_Chemicalbook [chemicalbook.com]
- 3. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin C in Skincare: Choosing the Right Form for Maximum Efficacy [letsmakebeauty.com]
- 5. Collagen biosynthesis by human skin fibroblasts. III. The effects of ascorbic acid on procollagen production and prolyl hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collagen synthesis in human skin fibroblasts is stimulated by a stable form of ascorbate, 2-O-alpha-D-glucopyranosyl-L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ascorbic acid preferentially enhances type I and III collagen gene transcription in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ascorbic acid specifically increases type I and type III procollagen messenger RNA levels in human skin fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topically applied vitamin C enhances the mRNA level of collagens I and III, their processing enzymes and tissue inhibitor of matrix metalloproteinase 1 in the human dermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of ascorbic acid on proliferation and collagen synthesis in relation to the donor age of human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cir-safety.org [cir-safety.org]
- 12. Combination of Glycinamide and Ascorbic Acid Synergistically Promotes Collagen Production and Wound Healing in Human Dermal Fibroblasts [mdpi.com]
- 13. buckinstitute.org [buckinstitute.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Comparison of ascorbic acid and ascorbic acid 2-O-alpha-glucoside on the cytotoxicity and bioavailability to low density cultures of fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Ascorbyl Glucoside: A Technical Guide to its Role in the Inhibition of Melanogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ascorbyl glucoside, a stable derivative of ascorbic acid, has emerged as a prominent agent in the field of dermatology and cosmetology for its skin-lightening and anti-hyperpigmentation properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the inhibitory effects of this compound on melanogenesis. It delves into its mode of action, detailing its influence on key enzymatic and signaling pathways. This document summarizes quantitative data from pertinent studies, presents detailed experimental protocols for assessing its efficacy, and includes visualizations of the relevant biological pathways to facilitate a deeper understanding for research and development professionals.
Introduction
Melanin (B1238610), the primary pigment responsible for skin, hair, and eye color, is produced through a complex process called melanogenesis. While essential for photoprotection against ultraviolet (UV) radiation, excessive or uneven melanin production can lead to various hyperpigmentary disorders such as melasma, solar lentigos, and post-inflammatory hyperpigmentation.[1] The inhibition of melanogenesis is therefore a key strategy in the development of therapeutic and cosmetic agents for skin lightening.
Ascorbic acid (Vitamin C) is a well-known inhibitor of melanin synthesis.[2][3] However, its inherent instability and poor skin penetration limit its clinical and cosmetic applications.[2] this compound, a conjugate of ascorbic acid and glucose, offers enhanced stability and bioavailability.[4] Upon topical application, it penetrates the skin where it is hydrolyzed by the enzyme α-glucosidase to release active ascorbic acid, providing a sustained whitening effect.[4][5]
Mechanism of Action: Inhibition of Melanogenesis
The primary mechanism by which this compound inhibits melanogenesis is through the action of its active form, ascorbic acid, which targets multiple points in the melanin synthesis pathway.
Direct Inhibition of Tyrosinase
Tyrosinase is the rate-limiting enzyme in melanogenesis, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[6] Ascorbic acid acts as a direct inhibitor of tyrosinase. It is believed to interact with the copper ions at the active site of the enzyme, thereby reducing its catalytic activity.[6] Furthermore, ascorbic acid can reduce the o-quinones generated by tyrosinase, preventing the subsequent polymerization steps that lead to melanin formation.[6]
Modulation of Melanogenesis-Related Signaling Pathways
Recent studies suggest that the inhibitory effect of this compound extends beyond direct enzyme inhibition to the modulation of intracellular signaling cascades that regulate melanogenesis. The primary pathway implicated is the cAMP/PKA/CREB/MITF signaling axis.
-
α-Melanocyte-Stimulating Hormone (α-MSH) and cAMP Signaling: The binding of α-MSH to its receptor, MC1R, on melanocytes activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
PKA and CREB Activation: Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).
-
MITF Transcription: Phosphorylated CREB (p-CREB) translocates to the nucleus and binds to the promoter of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte differentiation and melanogenesis.[7]
-
Tyrosinase Gene Expression: MITF then activates the transcription of key melanogenic enzymes, including tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).
This compound, through the release of ascorbic acid, can interfere with this pathway. While direct evidence for this compound is still emerging, studies on ascorbic acid have shown it can modulate the expression of these key proteins.[2] It is hypothesized that the antioxidant properties of ascorbic acid may play a role in downregulating the signaling cascade initiated by external stimuli like UV radiation, which are known to induce α-MSH production.[8]
Quantitative Data on the Efficacy of this compound
The following tables summarize the available quantitative data on the inhibitory effects of this compound and its complexes on melanogenesis.
Table 1: In Vitro Tyrosinase Inhibition
| Compound | Concentration | Percent Inhibition (%) | IC50 | Source |
| This compound (AA-2G) | 150 µM | 11.17 | Not Determined | [6] |
| Ascorbic Acid (AA) | 150 µM | Not Specified | Potent Inhibitor | [6] |
| Kojic Acid (Positive Control) | 150 µM | High | 17.06 ± 0.61 µM | [6] |
Table 2: Clinical Study on Solar Lentigos (24 weeks)
| Treatment | Change in Lightness (ΔL value) | Change in Melanin Index (ΔMI value) | Source |
| 28% this compound-Arginine Complex | Significant Increase (p<0.0001) | Significant Decrease (p<0.0001) | [5][9][10] |
| Placebo | Minor Increase | Minor Decrease | [5][9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's anti-melanogenic activity.
In Vitro Mushroom Tyrosinase Inhibition Assay
This assay is a common initial screening method to assess the direct inhibitory effect of a compound on tyrosinase activity.
-
Principle: Mushroom tyrosinase is used to catalyze the oxidation of L-DOPA to dopachrome (B613829), which can be measured spectrophotometrically at 475 nm. The reduction in dopachrome formation in the presence of an inhibitor indicates its inhibitory potential.
-
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Kojic Acid (Positive Control)
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare various concentrations of this compound and kojic acid in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, the test compound solution (or control), and the tyrosinase solution.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.
-
Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Cellular Melanin Content Assay in B16F10 Melanoma Cells
This assay evaluates the effect of a compound on melanin production in a cellular context.
-
Principle: B16F10 murine melanoma cells are a widely used model for studying melanogenesis. The melanin content within these cells can be quantified after treatment with a test compound.
-
Materials:
-
B16F10 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
This compound
-
α-MSH (to stimulate melanogenesis)
-
Lysis buffer (e.g., 1N NaOH with 10% DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 24-well cell culture plates
-
Spectrophotometer
-
-
Procedure:
-
Seed B16F10 cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound in the presence or absence of a melanogenesis stimulator like α-MSH.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
After incubation, wash the cells with PBS and lyse them using the lysis buffer.
-
Heat the lysate (e.g., at 80°C for 1 hour) to solubilize the melanin.
-
Measure the absorbance of the lysate at a wavelength between 405 nm and 490 nm.
-
The melanin content can be normalized to the total protein content of the cell lysate (determined by a separate protein assay like BCA or Bradford) to account for any effects on cell proliferation.
-
Express the results as a percentage of the control (untreated or vehicle-treated cells).
-
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the melanogenesis signaling pathway.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest (e.g., p-CREB, MITF, Tyrosinase).
-
Materials:
-
B16F10 melanoma cells or human epidermal melanocytes
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-CREB, anti-MITF, anti-tyrosinase, anti-β-actin)
-
Secondary antibodies conjugated to an enzyme (e.g., HRP)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture and treat cells with this compound as described in the melanin content assay.
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific to the target protein.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to compare protein expression levels between different treatment groups.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway involved in melanogenesis and a typical experimental workflow.
Figure 1: Simplified signaling pathway of α-MSH-induced melanogenesis.
Figure 2: General experimental workflow for assessing anti-melanogenic effects.
Conclusion
This compound stands as a potent and stable inhibitor of melanogenesis. Its mechanism of action is multifaceted, involving the direct inhibition of tyrosinase activity by its active form, ascorbic acid, and the potential modulation of key signaling pathways that regulate the expression of melanogenic enzymes. The quantitative data, though still expanding, supports its efficacy in reducing melanin production both in vitro and in clinical settings. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of this compound as a therapeutic and cosmetic agent for the management of hyperpigmentary disorders. Further research focusing on the precise molecular interactions within the CREB/MITF signaling cascade will undoubtedly provide a more complete picture of its anti-melanogenic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Ascorbic acid increases the activity and synthesis of tyrosinase in B16F10 cells through activation of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. cir-safety.org [cir-safety.org]
- 5. Treatment with this compound–Arginine Complex Ameliorates Solar Lentigos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting phosphorylation circuits on CREB and CRTCs as the strategy to prevent acquired skin hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Treatment with this compound-Arginine Complex Ameliorates Solar Lentigos - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular uptake and metabolism of Ascorbyl Glucoside
An In-depth Technical Guide to the Cellular Uptake and Metabolism of Ascorbyl Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (AA-2G) is a highly stable, water-soluble derivative of Vitamin C (L-ascorbic acid).[1][2] It is synthesized by linking a glucose molecule to the C2 hydroxyl group of ascorbic acid, a structural modification that protects the molecule from degradation by heat, pH, and metal ions.[2][3] Widely utilized in cosmetic and pharmaceutical formulations, this compound acts as a pro-drug, delivering the biological benefits of L-ascorbic acid in a more stable and sustained manner.[1][3] This guide provides a detailed examination of the cellular mechanisms governing its uptake and metabolism, quantitative data from key studies, and the experimental protocols used for its evaluation.
Cellular Uptake and Metabolism: A Two-Step Mechanism
The cellular assimilation of this compound is not a direct transport process of the intact molecule. Instead, it involves a crucial extracellular enzymatic conversion followed by the transport of the liberated active moiety.
Step 1: Extracellular Hydrolysis Upon topical application and penetration into the skin, this compound localizes in the extracellular matrix. Here, it is enzymatically hydrolyzed by α-glucosidase, an enzyme present on the cell membranes of skin cells such as keratinocytes and fibroblasts.[4][5] This enzymatic action cleaves the ether bond linking the glucose and ascorbic acid molecules, releasing free L-ascorbic acid and glucose into the extracellular space.[3][4] This process is continuous, ensuring a sustained release of active Vitamin C over a prolonged period.[4]
Step 2: L-Ascorbic Acid Transport The L-ascorbic acid released from the hydrolysis of this compound is then actively transported into the cell. This transport is primarily mediated by the Sodium-Dependent Vitamin C Transporters, SVCT1 and SVCT2.[6][7] These transporters utilize the sodium gradient across the plasma membrane to move ascorbic acid into the cytoplasm against its concentration gradient.[8][9] SVCT1 is predominantly found in epithelial tissues and is involved in whole-body homeostasis, while SVCT2 is widely distributed in most other tissues and is crucial for protecting cells from oxidative stress.[6][8]
Caption: .
Downstream Biological Effects and Signaling
Once intracellular, L-ascorbic acid participates in numerous biological processes:
-
Collagen Synthesis: It acts as an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the stabilization of collagen molecules. This promotes the synthesis of collagen by fibroblasts, improving skin firmness and elasticity.[4][10]
-
Antioxidant Activity: L-ascorbic acid is a potent antioxidant that neutralizes free radicals, thereby protecting cells from oxidative damage induced by UV radiation and pollutants.[10][11]
-
Inhibition of Melanogenesis: It inhibits the activity of tyrosinase, a key enzyme in the melanin (B1238610) synthesis pathway. This action helps to reduce hyperpigmentation, such as age spots and freckles, leading to a brighter and more even skin tone.[4][12]
Caption: Key downstream signaling effects of intracellular L-Ascorbic Acid.
Quantitative Data Summary
The following tables summarize quantitative findings from various studies on this compound.
Table 1: Percutaneous Absorption and Bioavailability
| Parameter | Species | Formulation | Method | Result | Reference |
|---|---|---|---|---|---|
| Urinary Excretion | Human (n=5) | 2% this compound cream | Topical application to legs for 14h | Statistically significant (p < 0.01) increase in urinary ascorbic acid, max ~0.25 µ g/100 ml.[13] | [13] |
| Serum Ascorbic Acid | Human | Oral ingestion of this compound (3.8 g) | Blood sampling over 4h | Serum ascorbic acid increased from 0.9 mg/100 mL to 2.5 mg/100 mL within 2h.[13][14] | [13][14] |
| Serum Ascorbic Acid | Rat | Oral gavage of this compound (76.8 mg) | Blood sampling over 3h | Serum ascorbic acid increased from 1.1 mg/100 mL to 1.6 mg/100 mL within 3h.[13][14] | [13][14] |
| Skin Absorption | Human Skin Explants | 1.8% this compound formulation | Franz diffusion cell | Maximum flux of AA-equivalents observed at 12h, with continued absorption over 24h.[15] |[15] |
Table 2: In Vitro Efficacy and Cytotoxicity
| Cell Line | Assay | Treatment Concentration | Duration | Result | Reference |
|---|---|---|---|---|---|
| HaCaT Keratinocytes | UVB-Induced Cytotoxicity | 0.5 - 5 mM this compound | 12h pre-incubation | Dose-dependent suppression of cytotoxicity. At 5 mM, cell viability was 70.3% compared to control.[13][14] | [13][14] |
| Human Skin Fibroblasts | Cytotoxicity (Neutral Red) | 1 mM this compound | 24h | Not cytotoxic. In contrast, 1 mM ascorbic acid was cytotoxic in low-density cultures.[13][16] | [13][16] |
| Human Skin Fibroblasts | Collagen Synthesis | 0.1 - 0.5 mM this compound | Not specified | Effectively stimulated collagen synthesis. |[13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's bioactivity.
Protocol: In Vitro Cytotoxicity and Uptake in Keratinocytes
This protocol outlines a typical experiment to assess the protective effects of this compound against UVB-induced damage and to quantify its conversion to intracellular ascorbic acid.
-
Cell Culture:
-
Human epidermal keratinocytes (e.g., HaCaT cell line) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, cells are seeded into 96-well plates (for viability assays) or 6-well plates (for HPLC analysis) and allowed to adhere for 24 hours.
-
-
Treatment:
-
Prepare stock solutions of this compound in sterile phosphate-buffered saline (PBS).
-
The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.5, 1, 2, 5 mM). Control wells receive medium with PBS vehicle only.
-
Cells are pre-incubated with the treatment for 12-24 hours.
-
-
UVB Irradiation (for cytotoxicity):
-
The medium is removed and cells are washed with PBS. A thin layer of PBS is left covering the cells.
-
The plate is exposed to a calibrated UVB light source (280-320 nm) at a specific dose (e.g., 0.25 J/cm²).
-
Following irradiation, the PBS is replaced with fresh culture medium and cells are incubated for another 24 hours.
-
-
Assessment:
-
Cell Viability (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the non-irradiated control.
-
-
Intracellular Ascorbic Acid Quantification (HPLC):
-
Wash cells in 6-well plates with ice-cold PBS.
-
Lyse the cells using a lysis buffer containing a reducing agent like dithiothreitol (B142953) (DTT) to preserve ascorbic acid.
-
Collect the cell lysate and deproteinize with an acid (e.g., metaphosphoric acid).
-
Centrifuge to pellet debris and analyze the supernatant using reverse-phase High-Performance Liquid Chromatography (HPLC) with electrochemical or UV detection to quantify L-ascorbic acid levels.
-
-
Caption: Workflow for in vitro analysis of this compound.
Protocol: Ex Vivo Percutaneous Absorption Study
This protocol describes the use of a Franz diffusion cell system to measure the skin penetration and subsequent metabolism of this compound.
-
Skin Preparation:
-
Obtain full-thickness human skin from elective surgery (e.g., abdominoplasty), with appropriate ethical approval and consent.
-
Remove subcutaneous fat and cut the skin into sections suitable for mounting on Franz diffusion cells (e.g., 2-3 cm diameter).
-
-
Franz Cell Assembly:
-
Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with a physiologically relevant buffer (e.g., PBS pH 7.4), ensuring no air bubbles are trapped beneath the skin.
-
Maintain the receptor fluid at 32-37°C using a circulating water bath to mimic physiological skin temperature. Stir the receptor fluid continuously.
-
-
Application of Formulation:
-
Apply a precise amount of the test formulation (e.g., a 2% this compound cream, applied at 2 mg/cm²) evenly onto the skin surface in the donor chamber.
-
The donor chamber can be left open (non-occluded) or sealed (occluded) depending on the study design.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw the entire volume of the receptor fluid and replace it with fresh, pre-warmed buffer.
-
Samples should be immediately stabilized (e.g., by adding metaphosphoric acid) to prevent degradation of ascorbic acid.
-
-
Analysis:
-
Analyze the collected receptor fluid samples by HPLC to quantify the amount of L-ascorbic acid that has permeated through the skin. The absence of this compound and the presence of ascorbic acid in the receptor fluid confirms its metabolism within the skin.
-
At the end of the experiment, the skin surface can be washed, and the skin itself can be tape-stripped or homogenized to determine the amount of substance retained in the stratum corneum and deeper skin layers.
-
Conclusion
This compound serves as an effective pro-drug for L-ascorbic acid, overcoming the inherent instability of the parent molecule. Its mechanism of action relies on enzymatic hydrolysis by α-glucosidase at the cell surface, leading to a sustained release of L-ascorbic acid. This liberated vitamin is then transported into skin cells via SVCTs to exert its well-documented biological effects, including antioxidant protection, stimulation of collagen synthesis, and inhibition of melanogenesis. The quantitative data and experimental protocols provided herein offer a comprehensive technical foundation for professionals engaged in the research and development of advanced skincare and dermatological therapies.
References
- 1. This compound - vitamin C ester - Cosmacon [cosmacon.de]
- 2. The New Generation of Vitamin C Brightening Ingredient â A Complete Gu - NaturaSyn Group [yrbeautyactives.com]
- 3. This compound-Skin whitening [mcbiotec.com]
- 4. This compound: A Stable and Effective Skincare Ingredient with Multiple Efficacy_Chemicalbook [chemicalbook.com]
- 5. Treatment with this compound–Arginine Complex Ameliorates Solar Lentigos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SVCT1 and SVCT2: key proteins for vitamin C uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin C transport systems of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The SLC23 family of ascorbate transporters: ensuring that you get and keep your daily dose of vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of vitamin C recognition and transport by mammalian SVCT1 transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinikally.com [clinikally.com]
- 11. perfectimage.com [perfectimage.com]
- 12. Access Restricted, But More Awaits! [georestrictions.getlabtest.com]
- 13. cir-safety.org [cir-safety.org]
- 14. cir-safety.org [cir-safety.org]
- 15. Ascorbic acid 2-glucoside: An ascorbic acid pro-drug with longer-term antioxidant efficacy in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of ascorbic acid and ascorbic acid 2-O-alpha-glucoside on the cytotoxicity and bioavailability to low density cultures of fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Properties of Ascorbyl Glucoside: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ascorbyl Glucoside, a stabilized derivative of ascorbic acid, is a widely utilized ingredient in the pharmaceutical and cosmetic industries for its antioxidant, collagen-boosting, and skin-brightening properties. A thorough understanding of its spectroscopic characteristics is paramount for quality control, formulation development, and mechanistic studies. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. Detailed experimental protocols and data are presented to serve as a valuable resource for professionals in the field.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of this compound, primarily used to determine its concentration in various formulations.
Spectroscopic Data
This compound exhibits a characteristic maximum absorbance (λmax) in the ultraviolet region, which is attributed to the electronic transitions within the enol group of the ascorbic acid moiety.
| Spectroscopic Parameter | Value | Reference |
| Maximum Absorbance (λmax) | 260 nm | [1] |
Experimental Protocol: Quantitative Analysis
This protocol outlines the determination of this compound concentration using a UV-Vis spectrophotometer.
1.2.1. Materials and Instrumentation
-
This compound reference standard
-
Solvent (e.g., deionized water, phosphate (B84403) buffer pH 7)
-
UV-Vis Spectrophotometer (e.g., Shimadzu, Agilent)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
1.2.2. Procedure
-
Preparation of Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1000 µg/mL).
-
Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards with decreasing concentrations (e.g., 10, 20, 30, 40, 50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent and dilute as necessary to fall within the concentration range of the calibration standards.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan the UV range (e.g., 200-400 nm) to confirm the λmax at 260 nm.
-
Set the instrument to measure the absorbance at 260 nm.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the absorbance of the sample solution and the calibration equation to calculate the concentration of this compound in the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and proton framework of the molecule.
Predicted Spectroscopic Data
The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectral data of ascorbic acid and glucose, and general principles of NMR spectroscopy. The numbering scheme for the atoms is provided in the molecular structure diagram below.
Table 2: Predicted ¹H NMR Chemical Shifts (in D₂O, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1' | ~5.2 | d | ~3.5 |
| H-2' | ~3.5 | dd | ~9.5, 3.5 |
| H-3' | ~3.7 | t | ~9.5 |
| H-4' | ~3.4 | t | ~9.5 |
| H-5' | ~3.8 | m | |
| H-6'a | ~3.9 | dd | ~12.0, 2.0 |
| H-6'b | ~3.7 | dd | ~12.0, 5.5 |
| H-4 | ~4.8 | d | ~2.0 |
| H-5 | ~4.0 | m | |
| H-6a | ~3.8 | dd | ~11.5, 5.0 |
| H-6b | ~3.6 | dd | ~11.5, 6.5 |
Table 3: Predicted ¹³C NMR Chemical Shifts (in D₂O, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~175 |
| C-2 | ~118 |
| C-3 | ~155 |
| C-4 | ~75 |
| C-5 | ~78 |
| C-6 | ~63 |
| C-1' | ~100 |
| C-2' | ~74 |
| C-3' | ~77 |
| C-4' | ~70 |
| C-5' | ~77 |
| C-6' | ~61 |
Experimental Protocol: ¹H and ¹³C NMR
This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
2.2.1. Materials and Instrumentation
-
This compound sample
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR spectrometer (e.g., Bruker, JEOL) with a 5 mm probe
-
NMR tubes
2.2.2. Procedure
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.
-
Mass Spectrometry (MS)
Mass spectrometry is employed for the determination of the molecular weight and fragmentation pattern of this compound, confirming its identity and providing structural information.
Spectroscopic Data
The molecular formula of this compound is C₁₂H₁₈O₁₁.
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 339.0927 | ~339.1 |
| [M+Na]⁺ | 361.0747 | ~361.1 |
| [M-H]⁻ | 337.0772 | ~337.1 |
Expected Fragmentation Pattern (in negative ion mode): The primary fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety.
-
[M-H]⁻ at m/z 337: Deprotonated molecular ion.
-
Fragment at m/z 175: Corresponds to the deprotonated ascorbic acid moiety after the loss of the glucose unit (162 Da).
-
Fragment at m/z 115: A common fragment from the ascorbic acid moiety, resulting from the loss of CO₂ and H₂O.
Experimental Protocol: LC-MS/MS
This protocol outlines a general method for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
3.2.1. Materials and Instrumentation
-
This compound sample
-
HPLC-grade solvents (e.g., water, acetonitrile, methanol, formic acid)
-
LC system coupled to a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole) with an electrospray ionization (ESI) source
-
C18 reversed-phase HPLC column
3.2.2. Procedure
-
Sample Preparation: Dissolve the sample in the mobile phase starting conditions to an appropriate concentration (e.g., 1-10 µg/mL).
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Scan Mode: Full scan to detect the molecular ion, followed by product ion scan (MS/MS) of the parent ion (e.g., m/z 337 in negative mode) to observe the fragmentation pattern.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Temperature: 300-350 °C.
-
Drying Gas Flow: 8-10 L/min.
-
Collision Energy: Ramped or set at specific voltages (e.g., 10-30 eV) to induce fragmentation.
-
-
Data Analysis:
-
Analyze the full scan data to identify the molecular ion.
-
Analyze the MS/MS data to identify the characteristic fragment ions.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in this compound.
Spectroscopic Data
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.
Table 4: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3500-3200 (broad) | O-H (hydroxyl groups) | Stretching |
| 3000-2850 | C-H (aliphatic) | Stretching |
| ~1750 | C=O (lactone) | Stretching |
| ~1670 | C=C (enol) | Stretching |
| 1200-1000 | C-O (ether, alcohol) | Stretching |
Experimental Protocol: FT-IR
This protocol describes the acquisition of an FT-IR spectrum of this compound using the KBr pellet method.
4.2.1. Materials and Instrumentation
-
This compound sample
-
Potassium bromide (KBr), spectroscopy grade
-
FT-IR spectrometer with a sample holder for pellets
-
Agate mortar and pestle
-
Pellet press
4.2.2. Procedure
-
Sample Preparation (KBr Pellet):
-
Thoroughly dry the KBr powder to remove any moisture.
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of KBr.
-
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a good quality spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects through various signaling pathways. The following diagrams, generated using the DOT language, illustrate key mechanisms of action.
Antioxidant Activity via the Keap1-Nrf2 Pathway
This compound, after enzymatic conversion to Ascorbic Acid, can activate the Keap1-Nrf2 antioxidant response pathway, leading to the expression of cytoprotective genes.
References
Navigating the Matrix: A Technical Guide to Ascorbyl Glucoside Solubility in Research Buffers
For Immediate Release
Shanghai, CN – December 19, 2025 – In the intricate landscape of scientific research and drug development, understanding the fundamental properties of active compounds is paramount. This technical guide delves into the critical aspect of Ascorbyl Glucoside's solubility in commonly utilized research buffers. This compound, a stabilized derivative of ascorbic acid, is gaining prominence in dermatological and pharmaceutical research for its enhanced stability and potent antioxidant properties. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its solubility characteristics, detailed experimental protocols, and insights into its biological mechanisms of action.
Section 1: Quantitative Solubility of this compound
This compound is recognized for its high water solubility, a key attribute for its application in aqueous formulations.[1] The following table summarizes the available quantitative and qualitative solubility data in various solvents and buffer systems. It is important to note the variability in reported aqueous solubility values, which may stem from differences in experimental conditions such as temperature and the crystalline form of the compound.
| Solvent/Buffer System | Temperature | Solubility | Data Type | Source(s) |
| De-ionized Water | 19 ± 1 °C | 714 g/L | Quantitative | [2] |
| Water | 25 °C | 879 g/L | Quantitative | [3][4] |
| Water | Not Specified | 125 g / 100 g (1250 g/L) | Quantitative | [5][6] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Not Specified | Good Solubility | Qualitative | [2] |
| Citrate-Phosphate Buffer, pH 7.4 | Not Specified | Used as a vehicle | Implied | [5][7] |
| 1% Citrate Buffer | Not Specified | Recommended for stability (pH 5.5-7.0) | Formulation Guideline | [8][9] |
| TRIS Buffer | Not Specified | No Data Available | - | - |
Note: The molecular weight of this compound is 338.26 g/mol .
Section 2: Experimental Protocol for Determining Thermodynamic Solubility
The following protocol outlines a standardized procedure for determining the thermodynamic (equilibrium) solubility of this compound in a given research buffer using the shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific buffer at equilibrium.
Materials:
-
This compound powder
-
Research buffer of interest (e.g., PBS, TRIS-HCl, Sodium Citrate) with a precisely known pH
-
HPLC-grade water
-
Acetonitrile (ACN), HPLC grade
-
Formic acid or other suitable mobile phase modifier
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a UV detector
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Add a known volume of the desired research buffer to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to avoid artificially high concentration readings.
-
Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.
-
Inject the prepared standards and the diluted sample onto the HPLC system.
-
A typical HPLC method for this compound might use a C18 column with a mobile phase consisting of a mixture of water with a small percentage of formic acid and acetonitrile, with UV detection at approximately 260 nm.
-
Integrate the peak corresponding to this compound and determine its concentration in the diluted sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in g/L or mol/L.
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Section 3: Biological Signaling Pathways
This compound functions as a pro-drug, being enzymatically hydrolyzed to L-ascorbic acid (Vitamin C) within the skin.[10][11] This active form of Vitamin C is a key player in several vital biological pathways.
Collagen Synthesis
L-ascorbic acid is an essential cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase. These enzymes are critical for the hydroxylation of proline and lysine (B10760008) residues in pro-collagen, a precursor to collagen. This hydroxylation step is necessary for the formation of stable, triple-helix collagen molecules, which are fundamental components of the extracellular matrix, providing structural integrity to tissues.[1][12]
Antioxidant Nrf2 Signaling Pathway
L-ascorbic acid can help mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, this bond is disrupted, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the DNA, initiating the transcription of various antioxidant and cytoprotective genes.
Section 4: Experimental Workflow for Solution Preparation
The following diagram illustrates a general workflow for the preparation of this compound solutions for use in research applications such as cell culture or formulation studies.
This technical guide provides a foundational understanding of this compound's solubility and its application in a research context. The provided data and protocols are intended to aid in the design and execution of experiments involving this promising compound. Further research is warranted to establish more precise quantitative solubility data in a wider array of research buffers and conditions.
References
- 1. perfectimage.com [perfectimage.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 129499-78-1 [m.chemicalbook.com]
- 4. This compound | 129499-78-1 [chemicalbook.com]
- 5. cir-safety.org [cir-safety.org]
- 6. This compound-Guangdong Luckerkong Biotech Co.,Ltd [en.luckerkong.com]
- 7. cir-safety.org [cir-safety.org]
- 8. farachem.com [farachem.com]
- 9. This compound-Skin whitening [mcbiotec.com]
- 10. This compound: A Stable and Effective Skincare Ingredient with Multiple Efficacy_Chemicalbook [chemicalbook.com]
- 11. This compound - vitamin C ester - Cosmacon [cosmacon.de]
- 12. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-O-β-d-glucopyranosyl-l-ascorbic acid, a novel vitamin C derivative from Lycium barbarum, prevents oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Ascorbyl Glucoside interaction with cellular membranes
An In-depth Technical Guide to the Interaction of Ascorbyl Glucoside with Cellular Membranes
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (AA-2G) is a highly stable, water-soluble derivative of L-Ascorbic Acid (Vitamin C) widely utilized in cosmetic and pharmaceutical formulations. Its interaction with cellular membranes is indirect and best characterized as a two-step, prodrug-to-drug conversion process. This guide provides a detailed examination of this mechanism, beginning with the permeation of this compound across the skin barrier, followed by its enzymatic hydrolysis at the cell surface to release active L-Ascorbic Acid. We further explore the subsequent transport of the liberated Vitamin C into the cell via specific transporters. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for assessing permeation and efficacy, and includes visualizations of the critical pathways and workflows to support advanced research and development.
Mechanism of Interaction: A Prodrug Approach
Unlike substances that directly modulate membrane fluidity or interact with surface receptors, this compound's primary interaction is with an enzyme located on the cell membrane of skin cells.[1] The process can be delineated into two critical steps:
-
Percutaneous Absorption: As a hydrophilic molecule, this compound exhibits a low rate of passive diffusion across the hydrophobic stratum corneum.[2] Its stability in aqueous solutions, however, allows for effective formulation.[3][4] Upon topical application, it slowly penetrates the outer skin layers to reach the viable epidermis.
-
Enzymatic Hydrolysis: At the surface of keratinocytes, the enzyme α-glucosidase hydrolyzes the ether bond linking the ascorbic acid and glucose molecules.[1][5][6] This enzymatic conversion releases L-Ascorbic Acid and glucose directly into the extracellular space.[7] This mechanism provides a sustained release of active Vitamin C, prolonging its biological effects while minimizing the irritation potential associated with pure L-Ascorbic Acid.[2][8]
Once L-Ascorbic Acid is released, it can then be transported into the cell to exert its well-documented biological effects, including antioxidant protection, collagen synthesis stimulation, and inhibition of melanogenesis.[1][4][9]
Caption: this compound is hydrolyzed by α-glucosidase at the cell membrane.
Cellular Transport of Liberated Ascorbic Acid
Following enzymatic conversion, the free L-Ascorbic Acid (AA) and its oxidized form, Dehydroascorbic Acid (DHA), are transported into the cell via distinct, specialized transporter proteins. The cellular membrane does not permit significant passive diffusion of these charged or bulky molecules.[10]
-
Ascorbic Acid (Reduced Form): Transported by Sodium-Dependent Vitamin C Transporters (SVCTs) .[11][12][13] SVCT1 and SVCT2 are the two primary isoforms that actively co-transport sodium ions and ascorbate (B8700270) into the cell.
-
Dehydroascorbic Acid (Oxidized Form): Transported by Facilitative Glucose Transporters (GLUTs) , primarily isoforms GLUT1, GLUT3, and GLUT4.[11][14] DHA is structurally similar to glucose, allowing it to utilize these channels.[12] Once inside the cell, DHA is rapidly reduced back to active AA.[13]
This dual-transporter system ensures an efficient cellular uptake and recycling of Vitamin C.[11]
Caption: Distinct transporters for reduced (AA) and oxidized (DHA) Vitamin C.
Quantitative Data Presentation
The following tables summarize key quantitative findings from published studies on the permeation and biological activity of this compound.
Table 1: In Vitro Percutaneous Absorption Data
| Parameter | Value | Skin Model | Methodology | Source |
| Steady-State Penetration Flux | 0.91 ± 0.15 µg/cm²/h | 3D Cultured Human Skin Equivalent | Franz Diffusion Cell / HPLC | [2] |
| Permeation Enhancement | 15-fold increase vs. passive | Pig Skin | Photoacoustic Waves | [15] |
Table 2: Effective Concentrations in Biological Assays
| Biological Effect | Effective Concentration | Cell/Tissue Model | Source |
| Collagen Synthesis Stimulation | 0.1 - 0.5 mM | Cultured Human Skin Fibroblasts | [2] |
| Melanin Synthesis Inhibition | 2.0 mM | B16 Melanoma Cells | [2] |
| Suppression of UVB-induced Cytotoxicity | 0.5 - 5.0 mM | HaCaT Cells | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on descriptions from key studies.
Protocol: In Vitro Skin Permeation Assay
This protocol is designed to quantify the percutaneous absorption of this compound using a Franz diffusion cell apparatus.
Caption: Key steps for measuring skin permeation of this compound.
Methodology:
-
Model Preparation: A three-dimensional cultured human skin model, consisting of a stratum corneum, viable epidermis, and a collagen matrix with dermal fibroblasts, is used.[2][16]
-
Apparatus Setup: The skin model is mounted onto a modified Franz diffusion cell, separating the donor and receptor compartments. The receptor compartment is filled with a phosphate (B84403) buffer and maintained at a constant temperature.
-
Application: A precise amount of the formulation containing this compound (e.g., a 2% cream) is applied to the surface of the skin model in the donor compartment.[2]
-
Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor fluid for analysis. The volume is replaced with fresh buffer to maintain sink conditions.
-
Quantification: The concentration of this compound in the receptor fluid samples and skin extracts is determined using High-Performance Liquid Chromatography (HPLC) with UV detection.[2][17]
-
Data Analysis: A cumulative amount of permeated this compound per unit area is plotted against time. The steady-state flux is calculated from the linear portion of this curve.
Protocol: Melanin Synthesis Inhibition Assay
This assay evaluates the capacity of this compound to inhibit melanin production in vitro.
Methodology:
-
Cell Culture: B16 melanoma cells are cultured in an appropriate medium until they reach a desired confluency.[2]
-
Treatment: The culture medium is replaced with a fresh medium containing this compound at the desired concentration (e.g., 2 mM). Control cultures receive a medium without the test substance.[2]
-
Incubation: Cells are incubated for a specified period (e.g., 48 hours). To stimulate melanogenesis, cells may be treated with an agent like theophylline (B1681296) 24 hours prior to harvesting.[2]
-
Harvesting: Cells are harvested using trypsin. The number of viable cells is determined to normalize the melanin content.
-
Melanin Measurement: The cell pellet is lysed, and the melanin content is measured spectrophotometrically.
-
Analysis: The melanin content in the treated group is compared to the control group, and the percentage of inhibition is calculated. A statistically significant reduction indicates an inhibitory effect.[2]
Protocol: Collagen Synthesis Assay
This protocol assesses the effect of this compound on collagen production by skin fibroblasts.
Methodology:
-
Cell Culture: Human skin fibroblasts are cultured in a standard growth medium.[2]
-
Treatment: Cells are incubated in a medium supplemented with various concentrations of this compound (e.g., 0.1 - 0.5 mM). A positive control (L-Ascorbic Acid) and a negative control (no treatment) are included.[2]
-
Incubation: The cells are cultured for a prolonged period (e.g., several days) to allow for collagen synthesis and deposition. The medium is changed regularly.
-
Quantification: Collagen production is quantified using established methods, such as the Sirius Red/Fast Green colorimetric assay, which measures total collagen, or by using an ELISA kit specific for pro-collagen type I.
-
Analysis: The amount of collagen produced in the this compound-treated cultures is compared to the negative control. Results are often expressed as a percentage increase in collagen synthesis.[2]
Conclusion
The interaction of this compound with the cellular membrane is a sophisticated, enzyme-mediated process that leverages a prodrug strategy to ensure the stable and sustained delivery of L-Ascorbic Acid to the skin. Its efficacy is not dependent on direct membrane perturbation but rather on its successful permeation to the viable epidermis, the presence and activity of the α-glucosidase enzyme at the cell surface, and the efficient functioning of SVCT and GLUT transporters to internalize the released active Vitamin C. A thorough understanding of these distinct steps is paramount for professionals engaged in the formulation of advanced dermatological and cosmetic products.
References
- 1. This compound: A Stable and Effective Skincare Ingredient with Multiple Efficacy_Chemicalbook [chemicalbook.com]
- 2. cir-safety.org [cir-safety.org]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. The New Generation of Vitamin C Brightening Ingredient â A Complete Gu - NaturaSyn Group [yrbeautyactives.com]
- 5. perfectimage.com [perfectimage.com]
- 6. Glucospanlastics: innovative antioxidant and anticancer ascorbyl-2-glucoside vesicles for striking topical performance of repurposed itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ascorbyl (Vitamin C) Glucoside | Cosmetic Ingredients Guide [ci.guide]
- 8. cir-safety.org [cir-safety.org]
- 9. This compound: Benefits, Drawbacks, How to Use, Products [healthline.com]
- 10. Regulation of vitamin C transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitamin C transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vitamin C Transporters, Recycling and the Bystander Effect in the Nervous System: SVCT2 versus Gluts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular pathways for transport and efflux of ascorbate and dehydroascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficient dermal delivery of ascorbic acid 2-glucoside with photoacoustic waves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cir-safety.org [cir-safety.org]
- 17. jfda-online.com [jfda-online.com]
Methodological & Application
Application Notes & Protocols for HPLC Analysis of Ascorbyl Glucoside
FOR IMMEDIATE RELEASE
A Comprehensive Guide to the Quantitative Analysis of Ascorbyl Glucoside using High-Performance Liquid Chromatography (HPLC)
This document provides detailed application notes and standardized protocols for the quantitative analysis of this compound in various sample matrices, particularly cosmetic formulations. The methodologies outlined are intended for researchers, scientists, and professionals in the drug development and cosmetic industries to ensure accurate and reproducible results.
Introduction
This compound, a stable derivative of ascorbic acid (Vitamin C), is widely utilized in skincare and cosmetic products for its antioxidant, skin-lightening, and collagen-boosting properties. Accurate quantification of this compound is crucial for quality control, formulation development, and stability testing. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely adopted technique for this purpose, offering high sensitivity, specificity, and precision.
This guide details validated HPLC methods, including sample preparation, chromatographic conditions, and data analysis.
Principle of the Method
The quantification of this compound is achieved by separating the analyte from other components in the sample matrix using reverse-phase HPLC. The separation is typically performed on a C18 column. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is passed through the column at a constant flow rate. This compound is detected and quantified by a UV detector at a specific wavelength where it exhibits maximum absorbance. The concentration of this compound in a sample is determined by comparing its peak area to that of a standard of known concentration.
Experimental Protocols
Method 1: Quantification of this compound in Cosmetic Products
This method is adapted from a procedure for the simultaneous determination of several whitening ingredients in cosmetics.[1][2]
3.1. Instrumentation and Materials
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
-
C18 analytical column (e.g., Cosmosil 5C18-AR-II, 250 mm x 4.6 mm, 5 µm).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.22 µm or 0.45 µm).
-
This compound reference standard.
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄).
-
Methanol (B129727) (HPLC grade).
-
Orthophosphoric acid.
-
Deionized water.
3.2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of 0.05 M KH₂PO₄ buffer solution (pH 2.5) and methanol in a 99:1 (v/v) ratio. The pH of the buffer should be adjusted with orthophosphoric acid.
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in deionized water to prepare a stock solution of a known concentration (e.g., 200 µg/mL).
-
Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to achieve a range of concentrations for calibration.
3.3. Sample Preparation
-
Low-fat cosmetic samples (e.g., lotions, toners): Extract a known amount of the sample with a 0.02 M potassium dihydrogen phosphate solution (pH 3.0).[3][4]
-
High-fat cosmetic samples (e.g., creams, gels): Disperse a known amount of the sample in a small volume of a suitable solvent like dichloromethane, then extract with a 0.02 M potassium dihydrogen phosphate solution (pH 3.0).[3][4]
-
Centrifuge the sample solution to separate any undissolved excipients.
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
3.4. Chromatographic Conditions
| Parameter | Condition |
| Column | Cosmosil 5C18-AR-II (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | 0.05 M KH₂PO₄ (pH 2.5) : Methanol (99:1, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm[1][2] or 238 nm[2] |
3.5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis of the calibration curve to obtain the equation of the line and the correlation coefficient (R²).
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary
The following tables summarize quantitative data from various validated HPLC methods for this compound analysis.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method 1[1][2] | Method 2[3][4] | Method 3[5] |
| Column | Cosmosil 5C18-AR-II (250 x 4.6 mm, 5 µm) | YMC-Triart C18 (250 x 4.6 mm, 5 µm) | Inertsil ODS-HL (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.05 M KH₂PO₄ (pH 2.5) : Methanol (99:1) | 0.02 M KH₂PO₄ (pH 3.0) and Methanol | Acetonitrile : Buffer* (10:90) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection Wavelength | 280 nm | 250 nm | 279 nm |
| Column Temperature | Not Specified | 25 °C | 40 °C |
*Buffer: 1.4 g KH₂PO₄ and 26 mL of 10% tetrabutylammonium (B224687) hydroxide (B78521) solution in 800 mL of water, pH adjusted to 5.2 with 20% phosphoric acid, and volume made up to 1000 mL with water.
Table 2: Method Validation Parameters
| Parameter | Method 1[1][2] | Method 2[3][4] |
| Linearity (R²) | 0.9998 - 1.0000 | > 0.9999 |
| Limit of Quantification (LOQ) | 20.0 µg/mL | 0.04 - 0.08 g/kg |
| Recovery | 93.5% - 103.3% | 95.6% - 101.0% |
| Precision (RSD) | < 2.4% | 0.62% - 3.0% |
Visualizations
Experimental Workflow for HPLC Analysis of this compound
Caption: Workflow of this compound quantification by HPLC.
Signaling Pathway of this compound Action in Skin
Caption: Mechanism of this compound activity in the skin.
References
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. [Determination of the contents of vitamin C and its derivatives in cosmetics by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glsciences.com [glsciences.com]
Ascorbyl Glucoside: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ascorbyl Glucoside, a stable derivative of Vitamin C, in various cell culture applications. Detailed protocols for key experiments are included to facilitate the investigation of its effects on cell proliferation, collagen synthesis, melanin (B1238610) inhibition, and antioxidant activity.
Introduction
This compound is a stabilized form of ascorbic acid, created by combining ascorbic acid with glucose. This modification enhances its stability in aqueous solutions and protects it from degradation by heat, pH, and metal ions.[1] In cell culture, this compound is readily hydrolyzed by endogenous α-glucosidase, an enzyme present on the cell membrane, to release bioactive ascorbic acid.[1][2] This slow and sustained release of Vitamin C allows for prolonged physiological effects, making it a valuable tool for various in vitro studies.[1]
The primary applications of this compound in cell culture revolve around its potent biological activities, including:
-
Stimulation of Collagen Synthesis: Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of procollagen.[3][4][5] By providing a sustained source of ascorbic acid, this compound promotes collagen production in dermal fibroblasts.[6][7]
-
Inhibition of Melanogenesis: this compound effectively suppresses melanin synthesis by inhibiting the activity of tyrosinase, the rate-limiting enzyme in the melanogenesis pathway.[1][8][9][10] This is achieved through the reduction of dopaquinone, an intermediate in melanin production.[1]
-
Antioxidant Protection: As a potent antioxidant, the released ascorbic acid from this compound helps to neutralize reactive oxygen species (ROS) and protect cells from oxidative stress induced by factors such as UV radiation.[8][11]
-
Modulation of Cell Proliferation and Viability: this compound has been shown to influence cell growth and viability, often demonstrating a better safety profile compared to ascorbic acid, which can be cytotoxic at high concentrations or in low-density cultures.
Data Summary
The following tables summarize the quantitative data on the effects of this compound in various cell culture experiments.
Table 1: Effect of this compound on Cell Viability and Proliferation
| Cell Line | Concentration | Incubation Time | Assay | Observed Effect | Reference |
| Human Dermal Fibroblasts | 1 mM | 24 hours | Neutral Red Uptake | Not cytotoxic at various cell densities. | [12] |
| HaCaT Human Keratinocytes | 0.5 - 5 mM | 12 hours (pre-incubation) | WST-1 Assay | Dose-dependently suppressed UVB-induced cytotoxicity. At 5 mM, cell viability was 70.3% compared to control. | [12][13] |
| Adult Rat Hepatocytes | 10⁻⁹ M - 10⁻⁵ M | 4 hours | DNA Synthesis/Cell Count | Dose-dependently stimulated DNA synthesis and cell proliferation. | [14][15] |
Table 2: Effect of this compound on Collagen Synthesis
| Cell Line | Concentration | Incubation Time | Assay | Observed Effect | Reference |
| Human Dermal Fibroblasts | 0.1 - 0.5 mM | 5 days | Not Specified | Effectively stimulated collagen synthesis, comparable to L-ascorbic acid. | [6][7] |
| Human Dermal Fibroblasts | 0.25 mM | 24 days | Not Specified | Enhanced cell growth to four times that of the control. | [6] |
| Human Dermal Fibroblasts | 1 mM | Not Specified | Not Specified | Enhanced collagen production, with a synergistic effect when combined with glycinamide. | [3] |
Table 3: Effect of this compound on Melanin Synthesis
| Cell Line | Concentration | Incubation Time | Assay | Observed Effect | Reference |
| B16 Melanoma Cells | 2 mM | 48 hours | Melanin Content Assay | Statistically significant decrease in melanin pigmentation. | [12] |
| B16 Melanoma Cells | 2 mM | ≥ 30 hours | Melanin Content Assay | Sustained reduction in melanin synthesis. | [13] |
Signaling Pathways
The biological effects of this compound are mediated through the intracellular actions of ascorbic acid. Below are diagrams illustrating the key signaling pathways involved.
Mechanism of this compound uptake and conversion to Ascorbic Acid.
Role of Ascorbic Acid in Collagen Synthesis.
Inhibition of Melanogenesis by Ascorbic Acid.
Experimental Workflow
A general workflow for assessing the effects of this compound in cell culture is depicted below.
General workflow for in vitro assessment of this compound.
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., human dermal fibroblasts, HaCaT keratinocytes)
-
Complete cell culture medium
-
This compound stock solution (sterile-filtered)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Collagen Synthesis Assay (Sirius Red Staining)
This protocol quantifies the amount of collagen produced by cells treated with this compound.
Materials:
-
Human dermal fibroblasts
-
Complete cell culture medium
-
This compound stock solution
-
24-well cell culture plates
-
PBS
-
Fixative solution (e.g., Bouin's solution or 4% paraformaldehyde)
-
Sirius Red staining solution (0.1% Sirius Red in saturated picric acid)
-
0.01 N HCl
-
Destaining solution (0.1 N NaOH)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed human dermal fibroblasts in a 24-well plate and treat with various concentrations of this compound as described in Protocol 1. Culture for an extended period (e.g., 5-7 days) to allow for significant collagen deposition.
-
Fixation: After the incubation period, remove the culture medium and wash the cell layer twice with PBS. Fix the cells with 500 µL of fixative solution for 1 hour at room temperature.
-
Washing: Discard the fixative and wash the plates thoroughly with deionized water.
-
Staining: Add 500 µL of Sirius Red staining solution to each well and incubate for 1 hour at room temperature with gentle shaking.
-
Washing: Aspirate the staining solution and wash the wells repeatedly with 0.01 N HCl to remove unbound dye.
-
Destaining: Add 500 µL of 0.1 N NaOH to each well to elute the bound dye. Incubate for 30 minutes at room temperature with gentle shaking.
-
Absorbance Measurement: Transfer 100 µL of the destaining solution from each well to a 96-well plate and measure the absorbance at 540 nm.
-
Data Analysis: The absorbance is directly proportional to the amount of collagen. Normalize the results to cell number if necessary.
Protocol 3: Melanin Content Assay
This protocol is used to measure the effect of this compound on melanin production in melanocytes or melanoma cells.
Materials:
-
B16 melanoma cells
-
Complete cell culture medium
-
This compound stock solution
-
24-well cell culture plates
-
PBS
-
Lysis buffer (1 N NaOH)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed B16 melanoma cells in a 24-well plate and treat with this compound as described in Protocol 1.
-
Cell Lysis: After the desired incubation period, wash the cells with PBS and lyse them by adding 200 µL of 1 N NaOH to each well.
-
Melanin Solubilization: Incubate the plate at 60°C for 1 hour to solubilize the melanin.
-
Absorbance Measurement: Transfer 100 µL of the lysate from each well to a 96-well plate and measure the absorbance at 405 nm.
-
Data Analysis: The absorbance is proportional to the melanin content. Normalize the results to total protein content or cell number.
Protocol 4: Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This protocol assesses the antioxidant capacity of this compound in a cell-free system or in cell lysates.
Materials:
-
This compound solution
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (in methanol (B129727) or ethanol)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare different concentrations of this compound in methanol or an appropriate solvent.
-
Reaction Mixture: In a 96-well plate, add 50 µL of the this compound solution to 150 µL of the DPPH solution. Include a control with only the solvent and DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: The scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Conclusion
This compound serves as a stable and effective precursor to ascorbic acid in cell culture systems. Its ability to be gradually converted to the active form provides a sustained effect, making it an invaluable tool for studying collagen synthesis, melanogenesis, and cellular responses to oxidative stress. The protocols provided herein offer a framework for researchers to investigate the diverse applications of this compound in their specific cell culture models.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: A Stable and Effective Skincare Ingredient with Multiple Efficacy_Chemicalbook [chemicalbook.com]
- 3. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Collagen synthesis in human skin fibroblasts is stimulated by a stable form of ascorbate, 2-O-alpha-D-glucopyranosyl-L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The New Generation of Vitamin C Brightening Ingredient â A Complete Gu - NaturaSyn Group [yrbeautyactives.com]
- 9. mdpi.com [mdpi.com]
- 10. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In situ melanin assay for MSH using mouse B16 melanoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. med.upenn.edu [med.upenn.edu]
- 13. TGF-β1- and CCN2-Stimulated Sirius Red Assay for Collagen Accumulation in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Signal transduction pathway for L-ascorbic acid- and L-ascorbic acid 2-glucoside-induced DNA synthesis and cell proliferation in primary cultures of adult rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DPPH Assay for Ascorbyl Glucoside Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascorbyl Glucoside (AA-2G) is a stabilized derivative of Ascorbic Acid (Vitamin C), widely utilized in the pharmaceutical and cosmetic industries for its potent antioxidant and skin-brightening properties. Unlike L-Ascorbic Acid, which is susceptible to degradation by heat, light, and oxidation, this compound offers enhanced stability in formulations. Upon topical application, it is hydrolyzed by the enzyme α-glucosidase in the skin to release active Vitamin C, providing a sustained antioxidant effect.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and reliable method for evaluating the free-radical scavenging activity of antioxidant compounds.[1][2] This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from deep violet to pale yellow. The extent of this discoloration, measured spectrophotometrically at approximately 517 nm, is proportional to the antioxidant capacity of the substance being tested.[3][4]
These application notes provide a detailed protocol for determining the antioxidant activity of this compound using the DPPH assay in a 96-well microplate format, suitable for high-throughput screening.
Principle of the DPPH Assay
The DPPH radical is a stable free radical that exhibits a deep purple color due to its unpaired electron, with a maximum absorbance at around 517 nm.[2] When an antioxidant compound, such as this compound, is introduced into the DPPH solution, it donates a hydrogen atom, leading to the reduction of the DPPH radical to its non-radical form, DPPH-H. This reduction process neutralizes the free radical and results in the fading of the purple color to a pale yellow or colorless solution. The decrease in absorbance at 517 nm is directly proportional to the radical scavenging activity of the antioxidant.
Experimental Protocols
Materials and Reagents
-
This compound (analytical grade)
-
L-Ascorbic Acid (analytical grade, as a positive control)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (spectrophotometric grade)
-
Deionized water
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 517 nm
-
Micropipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions
1. DPPH Working Solution (0.1 mM)
-
Accurately weigh 3.94 mg of DPPH powder and dissolve it in 100 mL of methanol in a volumetric flask.
-
Protect the solution from light by wrapping the flask in aluminum foil.[2]
-
This stock solution should be freshly prepared before each experiment. The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.1.[3]
2. This compound Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of deionized water in a volumetric flask. This will serve as the stock solution.
3. Ascorbic Acid Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of L-Ascorbic Acid and dissolve it in 10 mL of deionized water in a volumetric flask. This will be the stock solution for the positive control.
4. Preparation of Serial Dilutions
-
From the stock solutions of this compound and Ascorbic Acid, prepare a series of dilutions in deionized water to obtain final concentrations ranging from, for example, 10 to 500 µg/mL.
Assay Procedure (96-Well Plate Method)
-
Plate Layout: Design the 96-well plate layout to include blanks, controls, the positive control (Ascorbic Acid), and the test sample (this compound) in triplicate. A sample layout is provided below.[5]
-
Sample Addition: Add 100 µL of the different concentrations of this compound and Ascorbic Acid solutions into their respective wells.
-
Blank and Control:
-
For the blank wells, add 200 µL of methanol.
-
For the control wells (representing 0% scavenging), add 100 µL of deionized water.
-
-
Reaction Initiation: Add 100 µL of the 0.1 mM DPPH working solution to all wells except the blank wells.[6]
-
Incubation: Gently mix the contents of the wells. Cover the plate and incubate in the dark at room temperature for 30 minutes.[3]
-
Absorbance Measurement: After the incubation period, measure the absorbance of each well at 517 nm using a microplate reader.[6]
Data Presentation
Example 96-Well Plate Layout
| 1 (Blank) | 2 (Control) | 3 (AA 10µg/mL) | 4 (AA 50µg/mL) | 5 (AA 100µg/mL) | 6 (AA 250µg/mL) | 7 (AA 500µg/mL) | 8 (AA-2G 10µg/mL) | 9 (AA-2G 50µg/mL) | 10 (AA-2G 100µg/mL) | 11 (AA-2G 250µg/mL) | 12 (AA-2G 500µg/mL) | |
| A | MeOH | H₂O+DPPH | Rep 1 | Rep 1 | Rep 1 | Rep 1 | Rep 1 | Rep 1 | Rep 1 | Rep 1 | Rep 1 | Rep 1 |
| B | MeOH | H₂O+DPPH | Rep 2 | Rep 2 | Rep 2 | Rep 2 | Rep 2 | Rep 2 | Rep 2 | Rep 2 | Rep 2 | Rep 2 |
| C | MeOH | H₂O+DPPH | Rep 3 | Rep 3 | Rep 3 | Rep 3 | Rep 3 | Rep 3 | Rep 3 | Rep 3 | Rep 3 | Rep 3 |
Data Analysis
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the control (deionized water + DPPH solution).
-
Asample is the absorbance of the test sample (this compound or Ascorbic Acid + DPPH solution).
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant. A lower IC50 value indicates a higher antioxidant activity.
Sample Data and Results
The following table presents hypothetical but realistic data for the DPPH scavenging activity of this compound and Ascorbic Acid.
| Sample | Concentration (µg/mL) | Average Absorbance (517 nm) | % Scavenging Activity |
| Control | 0 | 0.985 | 0.00 |
| Ascorbic Acid | 10 | 0.215 | 78.17 |
| 50 | 0.089 | 90.96 | |
| 100 | 0.045 | 95.43 | |
| 250 | 0.021 | 97.87 | |
| 500 | 0.010 | 98.98 | |
| This compound | 10 | 0.854 | 13.30 |
| 50 | 0.623 | 36.75 | |
| 100 | 0.458 | 53.50 | |
| 250 | 0.201 | 79.60 | |
| 500 | 0.092 | 90.66 |
IC50 Values:
| Compound | IC50 (µg/mL) |
| Ascorbic Acid | ~ 5 |
| This compound | ~ 95 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the DPPH antioxidant assay.
DPPH Radical Scavenging Mechanism by this compound
Caption: DPPH scavenging by this compound.
References
Application Notes and Protocols: Ascorbyl Glucoside for Long-Term Cell Culture Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-ascorbic acid (Vitamin C) is a crucial supplement in cell culture, acting as a potent antioxidant and a vital cofactor for enzymes involved in processes like collagen synthesis.[1][2] However, its utility in long-term experiments is hampered by its inherent instability and rapid oxidation in aqueous culture media.[3][4] Ascorbyl Glucoside (AA-2G), a stabilized derivative of ascorbic acid where the reactive hydroxyl group is masked by a glucose molecule, overcomes this limitation.[4][5] This modification grants it superior stability in solution, even at elevated temperatures and varying pH levels.[6][7][8]
Once introduced into a cell culture environment, this compound is internalized by cells and enzymatically hydrolyzed by intracellular α-glucosidase, leading to a slow and sustained release of bioactive L-ascorbic acid.[6][9][10] This controlled release mechanism ensures a stable intracellular concentration of Vitamin C over extended periods, making this compound an ideal supplement for long-term cell culture applications, including stem cell research, tissue engineering, and studies on cellular aging and differentiation.[3][11]
Mechanism of Action
The efficacy of this compound lies in its two-step mechanism. Initially, the stable pro-vitamin is transported into the cell. Subsequently, the intracellular enzyme α-glucosidase cleaves the glucose molecule, releasing L-ascorbic acid in its active form.[6][12] This process provides a continuous and steady supply of Vitamin C to the intracellular environment, where it can then participate in various biological pathways.[5][6]
Caption: Cellular uptake and enzymatic conversion of this compound.
Applications in Long-Term Cell Culture
This compound's stability and sustained-release properties make it suitable for a variety of long-term cell culture applications:
-
Enhanced Collagen Synthesis: It is widely used to stimulate collagen production in fibroblasts, which is critical for tissue engineering, wound healing models, and anti-aging research.[13][14] The released ascorbic acid acts as an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for collagen maturation and secretion.[2][11]
-
Antioxidant Protection: It effectively protects cells from oxidative stress by neutralizing free radicals generated by factors like UV radiation.[12] This is particularly beneficial for sensitive cell types or cultures exposed to environmental stressors.
-
Stem Cell Maintenance: this compound helps maintain the pluripotency and primitive state of embryonic stem cells (mESCs) and human mesenchymal stem cells (hMSCs) with low cellular toxicity.[3] It has been shown to improve the self-renewal and therapeutic outcomes of hMSCs in preclinical models.[3][15]
-
Inhibition of Melanogenesis: In dermatological research, it is used to study the inhibition of melanin (B1238610) synthesis in melanoma cells by suppressing the activity of tyrosinase.[6][13][16]
-
Improved Cell Growth and Viability: Continuous supplementation has been shown to enhance the growth of skin fibroblasts and suppress UVB-induced cytotoxicity in keratinocytes.[13][16]
Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound in cell culture.
Table 1: Recommended Working Concentrations of this compound
| Application | Cell Type | Concentration Range | Reference |
| Collagen Synthesis | Human Skin Fibroblasts | 0.1 - 0.5 mM | [13][16] |
| Enhanced Cell Growth | Human Skin Fibroblasts | 0.25 mM (for 24 days) | [13][16] |
| Inhibition of Melanin Synthesis | B16 Melanoma Cells | 2.0 mM | [13][16] |
| Suppression of UVB-induced Cytotoxicity | HaCaT Human Keratinocytes | 0.5 - 5.0 mM | [13][16] |
| Stem Cell Preconditioning | Bone Marrow Mesenchymal Stem Cells (BMSCs) | 0.74 mM (for 3 days) | [17] |
Table 2: Summary of Reported Effects of this compound
| Effect | Cell Type | Concentration | Result | Reference |
| Cell Growth | Human Skin Fibroblasts | 0.25 mM | 3-fold increase compared to control over 24 days. | [13][16] |
| Melanin Synthesis | B16 Melanoma Cells | 2.0 mM | Statistically significant (p < 0.01) reduction compared to control. | [13][16] |
| UVB-induced Cytotoxicity | HaCaT Human Keratinocytes | 5.0 mM | Increased cell viability to 70.3% compared to ~25% in UVB-exposed controls. | [13] |
| Cytotoxicity | Human Skin Fibroblasts | 1.0 mM | Not cytotoxic to cultures at various cell densities. | [13][16] |
Experimental Protocols
Protocol 1: Preparation of Sterile this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, cell culture-grade water or Phosphate Buffered Saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes (15 mL or 50 mL)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile, cell culture-grade water or PBS to create a concentrated stock solution (e.g., 100 mM). This compound is readily soluble in water.[7]
-
To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube.[18]
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C. The powder form should be stored in a cool, dry, and dark place.[8]
Protocol 2: Long-Term Cell Culture Supplementation
Procedure:
-
Thaw an aliquot of the sterile this compound stock solution at room temperature.
-
Dilute the stock solution directly into your complete cell culture medium to achieve the desired final working concentration (refer to Table 1). For example, to make a 0.5 mM solution in 100 mL of medium from a 100 mM stock, add 500 µL of the stock solution.
-
Mix the medium thoroughly by gentle inversion.
-
For long-term cultures, replace the medium containing this compound every 2-3 days, consistent with your standard cell culture practice, to ensure a continuous supply.
Protocol 3: Assay for Collagen Synthesis Stimulation
This protocol provides a general workflow for measuring collagen production in fibroblasts.
Caption: Experimental workflow for assessing collagen synthesis.
Detailed Steps:
-
Cell Seeding: Plate human dermal fibroblasts in 6-well or 12-well plates at a density that allows for long-term growth. Allow cells to attach and spread for 24 hours.
-
Treatment: Aspirate the initial medium and replace it with complete medium supplemented with this compound at various concentrations (e.g., 0.1 mM, 0.25 mM, 0.5 mM). Include an untreated control (0 mM).
-
Incubation: Culture the cells for the desired duration (e.g., several days to weeks).[13] Change the media with freshly prepared treatment media every 2-3 days.
-
Quantification: At the end of the experiment, quantify collagen production. A common method is the Sirius Red Collagen Detection Kit, which can be used to measure collagen in both the cell culture supernatant and the cell layer. Alternatively, use specific ELISAs to quantify types I and III collagen.
Protocol 4: Assessment of Antioxidant Activity (UVB-Induced Cytotoxicity Assay)
This protocol is adapted from studies using HaCaT human keratinocytes.[13][16]
Caption: Workflow for UVB-induced cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed HaCaT keratinocytes into a 96-well plate and culture until they reach approximately 70-80% confluency.
-
Pre-treatment: Incubate the cells for 12 hours with culture medium containing various concentrations of this compound (e.g., 0.5, 1, 2.5, 5 mM).[13] Include an untreated control.
-
UVB Exposure: Gently wash the cells with PBS. Remove most of the PBS, leaving a thin film to cover the cells. Expose the plate to a calibrated UVB source (e.g., at a dose of 0.25 J/cm²).[13] A control group should be sham-irradiated.
-
Post-incubation: Immediately after irradiation, replace the PBS with the original this compound-containing media and incubate for another 24 hours.
-
Viability Assessment: Measure cell viability using a WST-1 or MTT assay according to the manufacturer's instructions.
-
Analysis: Express the viability of treated, irradiated cells as a percentage of the sham-irradiated control. This will demonstrate the dose-dependent protective effect of this compound.[13]
Signaling Pathways
Ascorbic acid, released from this compound, is a critical cofactor in the post-translational modification of procollagen (B1174764), a precursor to mature collagen. It specifically enables the hydroxylation of proline and lysine (B10760008) residues within the procollagen chains, a step essential for the formation of a stable triple-helix structure.[2][14]
Caption: Role of Ascorbic Acid in the collagen synthesis pathway.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ascorbic Acid 2-Glucoside Stably Promotes the Primitiveness of Embryonic and Mesenchymal Stem Cells Through Ten-Eleven Translocation- and cAMP-Responsive Element-Binding Protein-1-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. This compound: A Stable and Effective Skincare Ingredient with Multiple Efficacy_Chemicalbook [chemicalbook.com]
- 7. farachem.com [farachem.com]
- 8. media.knowde.com [media.knowde.com]
- 9. Ingredient focus: this compound - Happy Skin Days [happyskindays.com]
- 10. CN104789620A - Novel process for preparing glucoside ascorbic acid - Google Patents [patents.google.com]
- 11. Biomolecular and cellular effects in skin wound healing: the association between ascorbic acid and hypoxia-induced factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. getlabtest.com [getlabtest.com]
- 13. cir-safety.org [cir-safety.org]
- 14. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ascorbic acid 2-glucoside preconditioning enhances the ability of bone marrow mesenchymal stem cells in promoting wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cir-safety.org [cir-safety.org]
- 17. Ascorbic acid 2-glucoside preconditioning enhances the ability of bone marrow mesenchymal stem cells in promoting wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Skin Penetration of Ascorbyl Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ascorbyl Glucoside, a stabilized derivative of Vitamin C, is a widely utilized active ingredient in cosmetic and dermatological formulations. Its efficacy is contingent on its ability to penetrate the stratum corneum and be converted to its active form, L-ascorbic acid, within the skin.[1][2][3][4] Once converted, it provides antioxidant protection, stimulates collagen synthesis, and inhibits melanin (B1238610) production.[1][2][5] This document provides detailed protocols for assessing the in vitro skin penetration of this compound using a Franz diffusion cell model with reconstituted human epidermis, a well-established method for evaluating the dermal absorption of cosmetic ingredients.[6][7][8][9][10][11]
Mechanism of Action
Upon topical application, this compound penetrates the skin where it is enzymatically hydrolyzed by α-glucosidase, an enzyme present in skin cells, to release active L-ascorbic acid.[1][12] This slow-release mechanism ensures a sustained delivery of Vitamin C.[2][6] The released L-ascorbic acid then exerts its biological effects, which include:
-
Skin Brightening and Hyperpigmentation Reduction: Inhibition of tyrosinase, a key enzyme in melanin synthesis, leading to a reduction in melanin production.[1][2][3][5]
-
Collagen Synthesis Stimulation: Acting as a cofactor for prolyl and lysyl hydroxylases, enzymes essential for the stabilization of the collagen triple helix.[1][2][12][13][14]
-
Antioxidant Protection: Neutralizing free radicals generated by UV radiation and environmental pollutants, thereby preventing premature aging.[2][5]
Quantitative Data Summary
The following table summarizes quantitative data from in vitro skin penetration studies of this compound.
| Parameter | Value | Skin Model | Test Substance Concentration | Duration | Source |
| Steady-State Penetration Flux | 0.91 ± 0.15 µg/cm²/h | 3D Cultured Human Skin Model | 1% this compound in phosphate (B84403) buffer | 24 h | [6][15] |
| Metabolism | Completely metabolized to Ascorbic Acid before entering the receptor compartment | Fresh viable human skin explants | 1.8% this compound formulation | 24 h | [16] |
| Collagen Synthesis Stimulation | Effective at 0.1 - 0.5 mM | Cultured human skin fibroblasts | Not specified | Not specified | [6][7][15] |
| Melanin Synthesis Inhibition | Statistically significant decrease at 2 mmol/L | B16 melanoma cells | Not specified | 48 h | [6][7] |
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the use of a Franz diffusion cell apparatus to assess the skin penetration of this compound through a reconstituted human epidermis (RHE) model.
Materials:
-
Franz Diffusion Cells (vertical type)[8]
-
Reconstituted Human Epidermis (RHE) tissue inserts (e.g., EpiDerm™, Skin+™, EPISKIN®)[17][18][19][20]
-
This compound formulation (e.g., 2% in a cream or solution)[6][7]
-
Receptor solution: Phosphate Buffered Saline (PBS), pH 7.4
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 37°C
-
HPLC system for analysis
-
Syringes and needles for sampling
-
Parafilm
Procedure:
-
RHE Tissue Equilibration: Upon receipt, equilibrate the RHE tissues according to the manufacturer's instructions. This typically involves placing the inserts in a multi-well plate with culture medium and incubating at 37°C and 5% CO₂.
-
Franz Cell Assembly:
-
Fill the receptor chamber of the Franz cell with pre-warmed (37°C) receptor solution, ensuring no air bubbles are trapped beneath the membrane area.
-
Carefully place a small stir bar in the receptor chamber.
-
Mount the equilibrated RHE tissue insert between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.[6][7]
-
Clamp the chambers together securely and seal the joint with parafilm to prevent evaporation.
-
Place the assembled cells in a water bath or on a heating block set to maintain the skin surface temperature at approximately 32°C (receptor fluid at 37°C).
-
-
Application of Test Substance:
-
Apply a known quantity of the this compound formulation evenly onto the surface of the RHE tissue in the donor chamber. For a cream, this is typically a finite dose (e.g., 10 mg/cm²). For a solution, a specific volume is applied (e.g., 100 µl of a 1% solution).[6][7]
-
Cover the donor chamber opening to prevent evaporation.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200-300 µL) of the receptor solution through the sampling arm.[6][15]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.[6][15]
-
-
Sample Analysis:
-
Analyze the collected receptor solution samples for the concentration of this compound and its metabolite, ascorbic acid, using a validated HPLC method.
-
-
Mass Balance:
-
At the end of the experiment (e.g., 24 hours), dismantle the Franz cells.
-
Wash the surface of the RHE tissue to recover any unabsorbed formulation.
-
Separate the RHE tissue and extract the amount of this compound and ascorbic acid retained within the tissue using an appropriate solvent.[6][15]
-
Analyze the surface wash, the RHE tissue extract, and the combined receptor solution to determine the mass balance and calculate the percentage of the applied dose that penetrated, was retained, and remained on the surface.
-
HPLC Analysis of this compound and Ascorbic Acid
This protocol provides a general method for the quantification of this compound and Ascorbic Acid. Method optimization and validation are required.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., YMC-Triart C18, 250 mm x 4.6 mm, 5 µm)[21]
-
Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate solution (pH adjusted to 3.0) and methanol.[21] A common gradient could be 99:1 (v/v) buffer:methanol.[22][23]
-
Flow Rate: 1.0 mL/min[21]
-
Column Temperature: 25°C[21]
-
Detection Wavelength: 250 nm for this compound and Ascorbic Acid.[21] Note: some methods use 238 nm for this compound.[23]
-
Injection Volume: 20 µL
Sample Preparation:
-
Receptor Fluid: Samples can often be injected directly after filtration through a 0.22 µm syringe filter.[21]
-
Skin Extract: Homogenize the RHE tissue in a suitable extraction solvent (e.g., phosphate buffer). Centrifuge the homogenate and filter the supernatant before injection.[21]
Quantification:
-
Prepare standard curves for both this compound and Ascorbic Acid in the receptor solution.
-
Calculate the concentration in the unknown samples by comparing their peak areas to the standard curve.
Visualizations
References
- 1. This compound: A Stable and Effective Skincare Ingredient with Multiple Efficacy_Chemicalbook [chemicalbook.com]
- 2. Access Restricted, But More Awaits! [georestrictions.getlabtest.com]
- 3. perfectimage.com [perfectimage.com]
- 4. This compound (Explained + Products) [incidecoder.com]
- 5. clinikally.com [clinikally.com]
- 6. cir-safety.org [cir-safety.org]
- 7. cir-safety.org [cir-safety.org]
- 8. aurigaresearch.com [aurigaresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Collagen synthesis in human skin fibroblasts is stimulated by a stable form of ascorbate, 2-O-alpha-D-glucopyranosyl-L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cir-safety.org [cir-safety.org]
- 16. Ascorbic acid 2-glucoside: An ascorbic acid pro-drug with longer-term antioxidant efficacy in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. straticell.com [straticell.com]
- 18. Reconstructed Human Epidermis - Sterlab-Store [sterlab-store.com]
- 19. EpiDerm™, Reconstructed Human Epidermis (RHE) - Amerigo Scientific [amerigoscientific.com]
- 20. Reconstructed Human Epidermis: An Alternative Approach for In Vitro Bioequivalence Testing of Topical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [Determination of the contents of vitamin C and its derivatives in cosmetics by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jfda-online.com [jfda-online.com]
- 23. researchgate.net [researchgate.net]
Method for determining Ascorbyl Glucoside enzymatic conversion rate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ascorbyl Glucoside (AA-2G) is a stable derivative of ascorbic acid (Vitamin C) that is widely utilized in cosmetic and pharmaceutical formulations.[1] Its efficacy is primarily dependent on its enzymatic conversion to L-ascorbic acid, the biologically active form of Vitamin C, by the enzyme α-glucosidase, which is naturally present in the cell membranes of skin cells.[2][3] This conversion allows for a sustained release of ascorbic acid, providing prolonged antioxidant and collagen-synthesis-stimulating effects.[2][4][5][6] The determination of the enzymatic conversion rate is therefore critical for the development and quality control of formulations containing this compound.
These application notes provide detailed protocols for determining the enzymatic conversion rate of this compound to L-ascorbic acid. The methods described herein are designed for researchers, scientists, and drug development professionals to accurately quantify this conversion, enabling the optimization of product formulations and the substantiation of efficacy claims. The protocols include a direct enzymatic assay to measure the activity of α-glucosidase on this compound and a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of both this compound and L-ascorbic acid.
Principle of the Method
The determination of the this compound enzymatic conversion rate involves two key experimental stages:
-
Enzymatic Reaction: Incubation of this compound with α-glucosidase, either as a purified enzyme or within a biological matrix such as a skin cell lysate or a reconstituted skin model.
-
Quantification of Reactants and Products: Measurement of the decrease in this compound concentration and the corresponding increase in L-ascorbic acid concentration over time. This is most accurately achieved using HPLC with UV detection.
Experimental Protocols
Protocol 1: Enzymatic Conversion of this compound using α-Glucosidase
This protocol describes the in vitro enzymatic conversion of this compound to L-ascorbic acid using a commercially available α-glucosidase enzyme.
Materials:
-
This compound (analytical standard)
-
L-Ascorbic Acid (analytical standard)
-
α-Glucosidase from Saccharomyces cerevisiae
-
Phosphate (B84403) Buffer (50 mM, pH 6.8)
-
Sodium Carbonate (1 M)
-
96-well microplate
-
Microplate reader
-
Incubator (37°C)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (10 mM) in 50 mM phosphate buffer (pH 6.8).
-
Prepare a stock solution of α-glucosidase (1 U/mL) in 50 mM phosphate buffer (pH 6.8).
-
Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve final concentrations ranging from 0.1 mM to 5 mM for kinetic analysis.
-
-
Enzymatic Reaction:
-
To each well of a 96-well plate, add 50 µL of the this compound dilution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the α-glucosidase solution to each well.
-
Incubate the plate at 37°C for various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding 50 µL of 1 M sodium carbonate to the respective wells.
-
-
Sample Analysis:
-
Analyze the samples immediately using the HPLC method described in Protocol 2 to determine the concentrations of this compound and L-ascorbic acid.
-
Protocol 2: HPLC Method for Simultaneous Quantification of this compound and L-Ascorbic Acid
This protocol provides a robust HPLC method for the separation and quantification of this compound and L-ascorbic acid.[7][8]
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., YMC-Triart C18, 250 mm x 4.6 mm, 5 µm)[7]
-
Mobile Phase: 0.02 M potassium dihydrogen phosphate solution (pH 3.0) and methanol[7]
-
Acetonitrile (for sample precipitation)
-
Syringe filters (0.22 µm)
-
Autosampler vials
HPLC Parameters:
| Parameter | Value |
| Column | YMC-Triart C18 (250 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | Isocratic: 0.02 M KH2PO4 (pH 3.0) : Methanol (e.g., 95:5 v/v) |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 25°C[7] |
| Detection Wavelength | 250 nm[7] |
| Injection Volume | 20 µL |
Procedure:
-
Sample Preparation:
-
For samples from Protocol 1, centrifuge the microplate at high speed (e.g., 12,000 rpm) to pellet any precipitate.[7]
-
Transfer the supernatant to a new tube.
-
If analyzing samples from cell culture or tissue homogenates, precipitate proteins by adding an equal volume of cold acetonitrile, vortexing, and centrifuging at high speed.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions containing known concentrations of both this compound and L-ascorbic acid in the reaction buffer.
-
Process these standards in the same manner as the experimental samples.
-
-
HPLC Analysis:
-
Inject the prepared samples and standards into the HPLC system.
-
Integrate the peak areas for this compound and L-ascorbic acid.
-
Construct a standard curve by plotting peak area against concentration for each analyte.
-
Determine the concentrations of this compound and L-ascorbic acid in the experimental samples using the standard curve.
-
Data Presentation
The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Enzymatic Conversion of this compound to L-Ascorbic Acid Over Time
| Incubation Time (minutes) | This compound Concentration (mM) | L-Ascorbic Acid Concentration (mM) | Percent Conversion (%) |
| 0 | [Initial Concentration] | 0 | 0 |
| 15 | [Concentration at 15 min] | [Concentration at 15 min] | [% Conversion at 15 min] |
| 30 | [Concentration at 30 min] | [Concentration at 30 min] | [% Conversion at 30 min] |
| 60 | [Concentration at 60 min] | [Concentration at 60 min] | [% Conversion at 60 min] |
| 120 | [Concentration at 120 min] | [Concentration at 120 min] | [% Conversion at 120 min] |
Table 2: Kinetic Parameters of α-Glucosidase with this compound as a Substrate
| Parameter | Value | Units |
| Vmax | [Calculated Vmax] | µmol/min/mg protein |
| Km | [Calculated Km] | mM |
Note: Vmax and Km values should be determined by performing the enzymatic assay with varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Visualizations
Signaling Pathway and Experimental Workflow
The enzymatic conversion of this compound is a direct hydrolysis reaction and does not involve a complex signaling pathway. The following diagrams illustrate the chemical conversion and the experimental workflow.
References
- 1. specialchem.com [specialchem.com]
- 2. This compound: A Stable and Effective Skincare Ingredient with Multiple Efficacy_Chemicalbook [chemicalbook.com]
- 3. perfectimage.com [perfectimage.com]
- 4. cir-safety.org [cir-safety.org]
- 5. researchgate.net [researchgate.net]
- 6. The New Generation of Vitamin C Brightening Ingredient â A Complete Gu - NaturaSyn Group [yrbeautyactives.com]
- 7. [Determination of the contents of vitamin C and its derivatives in cosmetics by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pp.bme.hu [pp.bme.hu]
Ascorbyl Glucoside in 3D Skin Models: Application Notes and Protocols for Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascorbyl Glucoside, a stabilized derivative of Vitamin C, is a widely utilized active ingredient in the cosmetic and pharmaceutical industries for its potent antioxidant, collagen-boosting, and skin-brightening properties. Upon topical application, it is enzymatically hydrolyzed by α-glucosidase in the skin to release L-ascorbic acid, ensuring a sustained delivery of active Vitamin C.[1][2][3] Three-dimensional (3D) skin models, such as reconstructed human epidermis (RHE) and full-thickness skin models, offer a physiologically relevant platform for the efficacy testing of cosmetic ingredients, providing an ethical and effective alternative to animal testing.[4][5] These models mimic the complex structure and cellular interactions of human skin, enabling the evaluation of an ingredient's performance under conditions that closely resemble in vivo scenarios.
This document provides detailed application notes and protocols for assessing the efficacy of this compound in 3D skin models, focusing on its key benefits: melanin (B1238610) inhibition, collagen synthesis stimulation, and antioxidant activity.
Mechanism of Action: Signaling Pathways
This compound's efficacy stems from the biological activities of L-ascorbic acid, which is released upon its enzymatic cleavage in the skin.
Melanin Inhibition
L-ascorbic acid inhibits melanogenesis primarily by reducing the activity of tyrosinase, the key enzyme in melanin synthesis. It acts as a reducing agent, converting dopaquinone (B1195961) back to DOPA, thereby preventing the formation of melanin.[6][7] Additionally, it can interfere with the signaling pathways that lead to the transcription of melanogenic enzymes.
Collagen Synthesis Stimulation
L-ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes crucial for the post-translational modification and stabilization of pro-collagen molecules. This hydroxylation is a critical step in the formation of stable, triple-helix collagen fibers.[7][8]
Experimental Protocols
The following protocols provide a framework for assessing the efficacy of this compound in commercially available 3D skin models. It is recommended to consult the specific instructions provided by the manufacturer of the chosen 3D skin model.
General Experimental Workflow
References
- 1. episkin.com [episkin.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cms.qut.edu.au [cms.qut.edu.au]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound: A Stable and Effective Skincare Ingredient with Multiple Efficacy_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Application Note: A Robust LC-MS/MS Method for the Simultaneous Quantification of Ascorbyl Glucoside and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ascorbyl Glucoside (AA-2G) is a stable derivative of ascorbic acid (Vitamin C) where ascorbic acid is bound to a glucose molecule.[1][2] It is widely used in cosmetics and pharmaceutical products due to its superior stability against oxidation compared to pure ascorbic acid.[3] Upon topical application and absorption, this compound is gradually hydrolyzed by endogenous enzymes, such as α-glucosidase, into L-ascorbic acid and glucose.[1] The released L-ascorbic acid then exerts its well-known antioxidant, collagen-boosting, and skin-brightening effects.[2][4]
To evaluate the efficacy, stability, and metabolic fate of this compound in various formulations and biological systems, a highly sensitive and specific analytical method is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers an ideal platform for the simultaneous detection and quantification of this compound and its active metabolite, ascorbic acid, as well as the glucose by-product. This application note provides a detailed protocol for such a method, suitable for analysis in matrices like cell culture media, tissue homogenates, or cosmetic formulations.
Metabolic Pathway of this compound
This compound acts as a pro-vitamin, releasing active L-ascorbic acid and glucose after enzymatic cleavage within the target tissue.
Caption: Metabolic hydrolysis of this compound.
Principle of the Method
This method utilizes reversed-phase liquid chromatography for the separation of this compound, ascorbic acid, and glucose. Following chromatographic separation, the analytes are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.
Experimental Workflow
The overall experimental process from sample receipt to data analysis is outlined below.
Caption: Overview of the analytical workflow.
Detailed Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
L-Ascorbic Acid (≥99% purity)
-
D-Glucose (≥99.5% purity)
-
L-Ascorbic Acid-13C6 (Internal Standard for Ascorbic Acid)
-
D-Glucose-13C6 (Internal Standard for Glucose)
-
Metaphosphoric Acid (MPA)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
Sample Preparation Protocol (for Biological Samples)
Note: Ascorbic acid is highly susceptible to oxidation. All sample preparation steps should be performed quickly and on ice.
-
Thaw Samples : Thaw frozen biological samples (e.g., plasma, cell lysate) on ice.
-
Prepare Precipitation Solution : Prepare a protein precipitation solution of 10% Metaphosphoric Acid (MPA) in ice-cold Acetonitrile/Methanol (50:50, v/v). This acidic solution helps to precipitate proteins and stabilize ascorbic acid.[5]
-
Spike Internal Standards : To 100 µL of sample, add 10 µL of a working internal standard solution (containing Ascorbic Acid-13C6 and D-Glucose-13C6).
-
Precipitate Proteins : Add 400 µL of the ice-cold precipitation solution to the sample.
-
Vortex : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Collect Supernatant : Carefully transfer the supernatant to a clean autosampler vial.
-
Inject : Inject 5-10 µL of the supernatant into the LC-MS/MS system for analysis.
LC-MS/MS System and Conditions
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| LC System | UPLC / UHPLC System |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Column Temperature | 35°C |
| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 0.0 min: 85% B |
| 2.0 min: 85% B | |
| 4.0 min: 50% B | |
| 4.5 min: 50% B | |
| 5.0 min: 85% B | |
| 7.0 min: 85% B |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Gas Flow (Desolvation) | 550 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions and Compound Parameters
The following MRM transitions are used for the quantification and confirmation of each analyte and their internal standards.
Table 3: MRM Transitions for Analytes and Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| This compound | 337.1 | 175.1 | 50 | 35 | 15 | Quantifier |
| 337.1 | 115.1 | 50 | 35 | 20 | Qualifier | |
| Ascorbic Acid | 175.0 | 115.0 | 50 | 30 | 12 | Quantifier[6] |
| 175.0 | 89.0 | 50 | 30 | 18 | Qualifier[6] | |
| Glucose | 179.1 | 89.1 | 50 | 40 | 22 | Quantifier[7] |
| 179.1 | 59.1 | 50 | 40 | 25 | Qualifier[7] | |
| Ascorbic Acid-13C6 | 181.0 | 119.0 | 50 | 30 | 12 | IS |
| D-Glucose-13C6 | 185.1 | 92.1 | 50 | 40 | 22 | IS |
Data Analysis and Quantification
Quantification is performed by constructing calibration curves for each analyte. Standard stock solutions of this compound, ascorbic acid, and glucose are prepared and serially diluted to create a series of calibration standards (e.g., 1-1000 ng/mL). These standards are processed using the same sample preparation protocol. The peak area ratios of the analyte to its corresponding internal standard are plotted against the nominal concentration of the calibrators. A linear regression with a 1/x or 1/x² weighting is typically used to fit the curve.
Method Performance Characteristics
The developed method is validated for linearity, sensitivity, accuracy, and precision. The table below summarizes typical performance characteristics based on established methods for the individual metabolites.[6][8]
Table 4: Summary of Method Validation Parameters
| Parameter | This compound | Ascorbic Acid | Glucose |
| Linear Range | 1 - 1000 ng/mL | 0.5 - 500 ng/mL | 1 - 2000 ng/mL |
| Correlation (r²) | >0.995 | >0.998[6] | >0.995 |
| LOD (Limit of Detection) | ~0.5 ng/mL | 0.15 ng/mL[6] | ~0.5 ng/mL |
| LOQ (Limit of Quantification) | ~1.0 ng/mL | 0.47 ng/mL[6] | ~1.0 ng/mL |
| Intra-day Precision (%CV) | <15% | <10%[8] | <15% |
| Inter-day Precision (%CV) | <15% | <13%[8] | <15% |
| Accuracy (% Recovery) | 85 - 115% | 86 - 114%[8] | 85 - 115% |
Conclusion
This application note details a sensitive, specific, and robust LC-MS/MS method for the simultaneous quantification of this compound and its key metabolites, L-ascorbic acid and glucose. The method employs a straightforward sample preparation technique involving protein precipitation and utilizes a HILIC-based chromatographic separation coupled with MRM detection. This protocol is well-suited for applications in pharmaceutical and cosmetic research, enabling accurate assessment of product stability, delivery, and metabolic conversion.
References
- 1. perfectimage.com [perfectimage.com]
- 2. This compound - vitamin C ester - Cosmacon [cosmacon.de]
- 3. farachem.com [farachem.com]
- 4. paulaschoice.nl [paulaschoice.nl]
- 5. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Preparing Ascorbyl Glucoside Stock Solutions for Cell Culture: An Application Note and Protocol
Introduction
Ascorbyl glucoside, a stable derivative of ascorbic acid (Vitamin C), is increasingly utilized in cell culture applications due to its enhanced stability and sustained release of bioactive Vitamin C.[1][2][3] Unlike L-ascorbic acid, which is prone to rapid oxidation in culture media, this compound is hydrolyzed by cellular α-glucosidases to release ascorbic acid over a prolonged period, ensuring consistent experimental conditions.[1][4] This document provides detailed protocols for the preparation of sterile stock solutions of this compound for use in a variety of cell culture systems. Additionally, it outlines its mechanism of action and summarizes key quantitative data for experimental planning.
Properties of this compound
This compound is a white to cream-colored powder that is highly soluble in water and phosphate-buffered saline (PBS).[5] Its stability in aqueous solutions is significantly higher than that of L-ascorbic acid, particularly within a pH range of 5.0 to 8.0, which is compatible with most cell culture media.[6] For optimal stability, it should be protected from light, moisture, and high temperatures.[5][7]
Data Presentation
The following tables summarize the key quantitative data for the preparation and use of this compound in cell culture.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈O₁₁ | [8] |
| Molecular Weight | 338.26 g/mol | [8] |
| Appearance | White to cream powder | [5] |
| Solubility in Water | High | [5] |
| Optimal pH Range | 5.0 - 8.0 | [6] |
Table 2: Recommended Working Concentrations in Cell Culture
| Cell Type | Application | Working Concentration | Reference |
| Human Skin Fibroblasts | Collagen Synthesis | 0.1 - 0.5 mM | [9] |
| Human Keratinocytes (HaCaT) | Protection against UVB-induced cytotoxicity | 0.5 - 5 mM | [9] |
| B16 Melanoma Cells | Inhibition of Melanin Synthesis | 2 mM | [9] |
| Chinese Hamster Ovary (CHO) Cells | Protection against Ionizing Radiation | 5 mM | [10] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in sterile phosphate-buffered saline (PBS).
Materials:
-
This compound powder
-
Sterile 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile, light-protected storage tubes (e.g., amber microcentrifuge tubes)
-
Analytical balance and weighing paper
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), weigh out 338.26 mg of this compound powder. This will yield 10 mL of a 100 mM stock solution.
-
Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add 8 mL of sterile 1X PBS. Vortex thoroughly until the powder is completely dissolved.
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile 1X PBS.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter-sterilize the solution into a new sterile conical tube.[11] This is a critical step to prevent contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, sterile, light-protected tubes. Store the aliquots at -20°C for long-term use. For short-term storage (up to one week), the solution can be kept at 4°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol describes the dilution of the 100 mM stock solution to a final working concentration in cell culture medium.
Materials:
-
100 mM this compound stock solution (from Protocol 1)
-
Complete cell culture medium appropriate for your cell line
-
Sterile conical tubes
-
Pipettes and sterile tips
Procedure:
-
Thawing: Thaw an aliquot of the 100 mM this compound stock solution at room temperature or in a 37°C water bath.
-
Dilution Calculation: Calculate the volume of stock solution required to achieve the desired final concentration in your culture medium. For example, to prepare 10 mL of medium with a final concentration of 1 mM this compound:
-
Use the formula: C1V1 = C2V2
-
(100 mM) x V1 = (1 mM) x (10 mL)
-
V1 = 0.1 mL or 100 µL
-
-
Preparation of Working Solution: In a sterile conical tube, add 9.9 mL of complete cell culture medium. Add 100 µL of the 100 mM this compound stock solution.
-
Mixing: Gently mix the solution by pipetting up and down or by inverting the tube.
-
Application to Cells: The medium containing this compound is now ready to be added to your cell cultures.
Mechanism of Action and Signaling Pathways
Upon addition to cell culture, this compound is taken up by the cells. Intracellularly, the enzyme α-glucosidase hydrolyzes this compound into ascorbic acid and glucose.[1] The released ascorbic acid then exerts its biological effects.
One of the key mechanisms of ascorbic acid is its role as an antioxidant. It can directly scavenge reactive oxygen species (ROS) and participate in the regeneration of other antioxidants. Furthermore, ascorbic acid is a cofactor for enzymes involved in collagen synthesis, which is crucial for maintaining the extracellular matrix.[2]
Recent studies have also indicated that the antioxidant effects of this compound may be mediated through the activation of the Keap1/Nrf2 signaling pathway.[12] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Cellular mechanism of action of this compound.
References
- 1. This compound: A Stable and Effective Skincare Ingredient with Multiple Efficacy_Chemicalbook [chemicalbook.com]
- 2. Ascorbyl (Vitamin C) Glucoside | Cosmetic Ingredients Guide [ci.guide]
- 3. renude.co [renude.co]
- 4. This compound-Skin whitening [mcbiotec.com]
- 5. media.knowde.com [media.knowde.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. ingredients-lonier.com [ingredients-lonier.com]
- 9. cir-safety.org [cir-safety.org]
- 10. Ascorbic Acid 2-Glucoside Pretreatment Protects Cells from Ionizing Radiation, UVC, and Short Wavelength of UVB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-O-β-d-glucopyranosyl-l-ascorbic acid, a novel vitamin C derivative from Lycium barbarum, prevents oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ascorbyl Glucoside in Photoprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascorbyl Glucoside (AA2G) is a stable derivative of ascorbic acid (Vitamin C) conjugated with glucose. This stabilization enhances its shelf life and resistance to degradation by heat, light, and oxidation. Within the skin, this compound is hydrolyzed by the enzyme α-glucosidase, gradually releasing active ascorbic acid. This controlled release mechanism allows for a sustained antioxidant and photoprotective effect.
These application notes provide a comprehensive overview of the use of this compound in photoprotection studies, including its mechanisms of action, detailed experimental protocols, and a summary of quantitative data from various in vitro and in vivo studies.
Mechanisms of Photoprotection
This compound exerts its photoprotective effects primarily through the actions of its active form, ascorbic acid, which is released upon enzymatic cleavage in the skin. The key mechanisms include:
-
Antioxidant Activity: Ascorbic acid is a potent antioxidant that neutralizes reactive oxygen species (ROS) generated by ultraviolet (UV) radiation. This quenching of free radicals helps to mitigate oxidative stress and prevent cellular damage.
-
Stimulation of Collagen Synthesis: Ascorbic acid is an essential cofactor for the enzymes prolyl and lysyl hydroxylase, which are critical for the stabilization of the collagen triple helix. By promoting collagen production, it helps to maintain the structural integrity of the dermis, which can be compromised by UV exposure.
-
Inhibition of Melanogenesis: Ascorbic acid can inhibit the enzyme tyrosinase, a key regulator of melanin (B1238610) production. This action helps to reduce hyperpigmentation and even out skin tone following sun exposure.
-
Reduction of DNA Damage: By scavenging ROS, ascorbic acid can help protect cellular DNA from UV-induced damage, a critical factor in preventing photoaging and photocarcinogenesis.
Quantitative Data on Photoprotective Efficacy
The following tables summarize quantitative data from various studies on the photoprotective effects of this compound and its active form, ascorbic acid.
Table 1: In Vitro Antioxidant Activity
| Assay | Test Substance | Concentration | Antioxidant Activity (IC50) | Reference |
| DPPH | Ascorbic Acid | - | 4.97 µg/mL | |
| ABTS | Ascorbic Acid | - | 2.10 - 3.72 µg/mL |
Note: IC50 values for this compound are not widely reported in the literature; however, its antioxidant activity is manifested after conversion to ascorbic acid.
Table 2: In Vitro Cellular Effects
| Assay | Cell Line | Treatment | Concentration | Effect | Reference |
| UVB-induced Cytotoxicity | HaCaT keratinocytes | This compound | 5 mM | 70.3% cell viability compared to control | |
| Collagen Synthesis | Human Dermal Fibroblasts | This compound | 0.1 - 0.5 mM | Effective stimulation of collagen synthesis |
Application Notes: Ascorbyl Glucoside for Topical Delivery in Research
1. Introduction
Ascorbyl Glucoside (AA2G) is a highly stable, water-soluble derivative of Vitamin C (L-ascorbic acid).[1][2][3] It is synthesized by combining ascorbic acid with glucose through an enzymatic process.[4][5] This structural modification overcomes the inherent instability of pure L-ascorbic acid in cosmetic and pharmaceutical formulations, which is prone to rapid oxidation when exposed to air, light, and heat.[3][4] When applied topically, this compound penetrates the skin and is hydrolyzed by the endogenous enzyme α-glucosidase, gradually releasing biologically active Vitamin C.[1][4][6] This sustained release mechanism ensures prolonged bioavailability and reduces the potential for skin irritation often associated with acidic L-ascorbic acid preparations.[6][7]
These properties make this compound a valuable compound for dermatological research, particularly in the development of topical formulations aimed at providing antioxidant protection, promoting collagen synthesis for anti-aging effects, and inhibiting melanogenesis for skin brightening.[1][4][6][8]
2. Physicochemical Properties and Formulation Guidelines
Effective formulation of this compound requires consideration of its physicochemical properties to ensure stability, bioavailability, and efficacy.
Table 1: Physicochemical Properties of this compound
| Property | Description | Reference(s) |
|---|---|---|
| INCI Name | This compound | [9] |
| CAS Number | 129499-78-1 | [10] |
| Chemical Formula | C₁₂H₁₈O₁₁ | [2] |
| Appearance | White to off-white crystalline powder | [9] |
| Solubility | Water-soluble (10-20 g/100 ml at room temperature) | [5][9] |
| Optimal pH Range | 5.5 - 7.0 (for maximum stability) | [5][11][12] |
| Typical Use Level | 0.5% - 5.0% |[12][13][14] |
Formulation Best Practices:
-
pH Adjustment: this compound solutions can be acidic; the final formulation's pH should be adjusted to a neutral range (ideally 6.5-7.0) to ensure stability and compatibility with skin.[11][12] The use of a citrate (B86180) buffer is recommended to maintain pH and prevent drift.[10][13]
-
Solubilization: Dissolve this compound powder in the aqueous phase of the formulation before emulsification or addition of thickening agents.
-
Stabilization: To prevent discoloration and degradation, especially in complex formulations, it is advisable to include a chelating agent.[10][13] Finished products should be protected from direct light and high temperatures.[10][13]
-
Enhancing Permeation: Due to its hydrophilic nature, the skin permeability of this compound can be limited.[15] Research strategies to enhance topical delivery include the use of permeation enhancers, such as certain clays, or encapsulation within delivery systems like liposomes.[16][17][18]
Mechanism of Action & Biological Pathways
Upon topical application, this compound acts as a pro-drug, delivering L-ascorbic acid to the epidermis and dermis for various biological effects.
3.1. Antioxidant Activity via Nrf2 Signaling
L-ascorbic acid is a potent antioxidant that neutralizes reactive oxygen species (ROS) generated by UV radiation and pollution.[4][8] This action helps protect cells from oxidative stress. The antioxidant response in cells can be mediated by the Keap1/Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[19]
3.2. Stimulation of Collagen Synthesis
Vitamin C is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of pro-collagen molecules.[20] This hydroxylation is necessary for the formation of the stable triple-helix structure of mature collagen, which provides structural integrity to the skin.[15][20]
3.3. Inhibition of Melanogenesis
L-ascorbic acid brightens the skin by interfering with the melanin synthesis pathway. It acts as an inhibitor of tyrosinase, the key enzyme that catalyzes the initial steps of converting tyrosine into melanin pigments.[1][4][6] By reducing tyrosinase activity, the production of melanin is decreased, leading to a reduction in hyperpigmentation.[1][8]
Protocols for Research and Development
The following protocols provide standardized methodologies for the formulation and evaluation of this compound for topical delivery.
Protocol 1: Preparation of a 2% this compound Aqueous Serum
This protocol describes the preparation of a simple aqueous gel (serum) for evaluating the basic properties and efficacy of this compound.
Table 2: Example Formulation for 2% this compound Serum
| Phase | Ingredient | Function | % (w/w) |
|---|---|---|---|
| A | Deionized Water | Solvent | q.s. to 100 |
| A | Phenoxyethanol | Preservative | 0.80 |
| A | This compound | Active Ingredient | 2.00 |
| B | Citric Acid / Sodium Citrate | Buffer | 0.50 |
| B | Sodium Hydroxide (10% aq.) | pH Adjuster | q.s. to pH 6.5 |
| C | Xanthan Gum | Thickener | 0.50 |
| D | Glycerin | Humectant | 3.00 |
Methodology:
-
Phase A: In the main vessel, add deionized water and dissolve the preservative (Phenoxyethanol).
-
Slowly add this compound powder to Phase A while mixing until the solution is clear and all particles are dissolved.
-
Phase B: Add the citrate buffer components. Check the pH and slowly add the Sodium Hydroxide solution dropwise to adjust the pH to approximately 6.5.
-
Phase C: While mixing vigorously, slowly sprinkle Xanthan Gum into the vessel to avoid clumping. Continue mixing until the gum is fully hydrated and the serum has thickened.
-
Phase D: Add Glycerin and mix until the serum is homogeneous.
-
Perform a final check of the pH and adjust if necessary. Add remaining water to complete the 100% formulation.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a standard method to assess the permeation and retention of this compound from a topical formulation through a skin membrane.
Materials:
-
Human or porcine skin, dermatomed to a thickness of ~500-750 µm.[23][24]
-
Receptor fluid: Phosphate-buffered saline (PBS) pH 7.4, often with an additive like Tween 80 to maintain sink conditions.[21]
-
Test formulation (e.g., 2% this compound serum).
-
HPLC system for quantification.
Methodology:
-
Skin Preparation: Thaw frozen skin and cut sections to fit the diffusion cells. Ensure skin integrity.
-
Cell Setup: Mount the skin onto the Franz cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.[21][22] The system should be maintained at 32°C to simulate skin surface temperature.
-
Dosing: Apply a precise amount of the test formulation evenly onto the skin surface in the donor compartment.
-
Sampling: At predetermined intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw samples from the receptor compartment for analysis, replacing the volume with fresh, pre-warmed receptor fluid.[24]
-
Mass Balance: At the end of the experiment, dismantle the cell. Wash the skin surface to recover un-penetrated formulation. Separate the epidermis and dermis and extract the retained this compound for analysis.
-
Analysis: Quantify the concentration of this compound (and its metabolite, ascorbic acid) in the receptor fluid and skin extracts using a validated HPLC method.
Protocol 3: Quantification of this compound by HPLC
This protocol provides typical parameters for the analysis of this compound in collected samples.
Table 3: HPLC System Parameters for this compound Analysis
| Parameter | Specification | Reference(s) |
|---|---|---|
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | [25] |
| Mobile Phase | Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.02-0.05 M KH₂PO₄, pH 2.5-3.0) and an organic solvent (e.g., Methanol). | [25][26] |
| Flow Rate | 0.8 - 1.0 mL/min | [25] |
| Detection | UV detector at 238-250 nm | [25][26] |
| Column Temp. | 25 - 30 °C | [25] |
| Injection Vol. | 10 - 20 µL | - |
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase. Perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation:
-
Receptor Fluid: Samples may be injected directly after filtration through a 0.22 µm syringe filter.[25]
-
Formulations/Skin Extracts: Dilute samples with the mobile phase to fall within the calibration curve range. For high-fat samples like creams, an initial extraction with a solvent like dichloromethane (B109758) may be needed before aqueous extraction.[25] Centrifuge samples to remove excipients before filtration.[25]
-
-
Analysis: Inject standards and samples into the HPLC system.
-
Quantification: Determine the concentration of this compound in the unknown samples by plotting a standard curve of peak area versus concentration.
Protocol 4: In Vitro Efficacy - Inhibition of Melanin Synthesis
This assay evaluates the capacity of this compound to reduce melanin production in cultured melanoma cells.
Methodology:
-
Cell Culture: Culture B16 melanoma cells in appropriate media until they reach ~70-80% confluency.[27]
-
Treatment: Treat the cells with various non-toxic concentrations of this compound (e.g., 0.1 - 2 mmol/L) for a period of 48-72 hours. A positive control (e.g., Kojic Acid) and a negative control (vehicle) should be included.[27]
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable buffer (e.g., NaOH/DMSO solution).
-
Melanin Quantification: Measure the absorbance of the cell lysates at ~475 nm using a spectrophotometer. The absorbance is proportional to the melanin content.
-
Data Normalization: Measure the total protein content in each lysate (e.g., using a BCA assay) to normalize the melanin content to the cell number. Express results as a percentage of the control. A statistically significant reduction in melanin indicates efficacy.[27]
Protocol 5: In Vitro Efficacy - Stimulation of Collagen Synthesis
This assay assesses the ability of this compound to increase collagen production in human dermal fibroblasts.
Methodology:
-
Cell Culture: Culture human dermal fibroblasts in standard media.
-
Treatment: Treat confluent fibroblast cultures with various concentrations of this compound (e.g., 0.1 - 0.5 mM) for 24-48 hours.[27]
-
Collagen Quantification: Measure the amount of newly synthesized collagen. Common methods include:
-
Sirius Red Staining: A colorimetric assay that specifically binds to collagen, which can then be quantified by spectrophotometry after elution.
-
Procollagen Type I C-Peptide (PIP) ELISA: An immunoassay that measures the amount of PIP peptide secreted into the cell culture medium, which is stoichiometric to the amount of newly synthesized type I collagen.
-
-
Data Analysis: Compare the amount of collagen produced in treated cells to that in untreated control cells. A significant increase indicates the stimulation of collagen synthesis.[27]
References
- 1. This compound: A Stable and Effective Skincare Ingredient with Multiple Efficacy_Chemicalbook [chemicalbook.com]
- 2. specialchem.com [specialchem.com]
- 3. This compound - vitamin C ester - Cosmacon [cosmacon.de]
- 4. perfectimage.com [perfectimage.com]
- 5. The New Generation of Vitamin C Brightening Ingredient â A Complete Gu - NaturaSyn Group [yrbeautyactives.com]
- 6. getlabtest.com [getlabtest.com]
- 7. This compound: Benefits, Drawbacks, How to Use, Products [healthline.com]
- 8. sarchemlabs.com [sarchemlabs.com]
- 9. formulabotanica.com [formulabotanica.com]
- 10. media.knowde.com [media.knowde.com]
- 11. This compound-Skin whitening [mcbiotec.com]
- 12. paulaschoice.nl [paulaschoice.nl]
- 13. farachem.com [farachem.com]
- 14. cir-safety.org [cir-safety.org]
- 15. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Improvement of In Vitro Efficacy of this compound by Encapsulation in QD Compliant Cationic Liposome | Controlled Release Society (CRS) [controlledreleasesociety.org]
- 18. blog.covalo.com [blog.covalo.com]
- 19. 2-O-β-d-glucopyranosyl-l-ascorbic acid, a novel vitamin C derivative from Lycium barbarum, prevents oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Glucospanlastics: innovative antioxidant and anticancer ascorbyl-2-glucoside vesicles for striking topical performance of repurposed itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 23. Efficient dermal delivery of ascorbic acid 2-glucoside with photoacoustic waves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cir-safety.org [cir-safety.org]
- 25. [Determination of the contents of vitamin C and its derivatives in cosmetics by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. cir-safety.org [cir-safety.org]
Application Notes and Protocols: Western Blot Analysis of Collagen Type I Expression in Human Dermal Fibroblasts Following Ascorbyl Glucoside Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen type I is the most abundant structural protein in the dermal extracellular matrix, providing tensile strength and integrity to the skin. Its synthesis is a complex process involving multiple enzymatic steps, with L-ascorbic acid (Vitamin C) playing a crucial role as a cofactor for prolyl and lysyl hydroxylases, enzymes essential for collagen maturation and stability.[1] However, L-ascorbic acid is notoriously unstable in cosmetic and cell culture applications. Ascorbyl glucoside, a stabilized derivative of ascorbic acid, overcomes this limitation by releasing active L-ascorbic acid upon enzymatic hydrolysis by cellular α-glucosidases.[2] This slow-release mechanism ensures a sustained supply of vitamin C, effectively stimulating collagen synthesis in human skin fibroblasts.[2]
These application notes provide a detailed protocol for the analysis of collagen type I expression in human dermal fibroblasts treated with this compound using Western blotting. This method allows for the quantitative assessment of changes in collagen type I protein levels, offering valuable insights for research and development in dermatology, cosmetology, and regenerative medicine.
Data Presentation
The following tables present representative data from a hypothetical dose-response experiment analyzing the expression of collagen type I in human dermal fibroblasts following a 72-hour treatment with this compound. Data is normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a fold change relative to the untreated control.
Table 1: Dose-Response Effect of this compound on Collagen Type I Expression
| Treatment Group | Concentration (mM) | Collagen Type I (Arbitrary Units) | Fold Change vs. Control |
| Untreated Control | 0 | 1.00 | 1.00 |
| This compound | 0.1 | 2.50 | 2.50 |
| This compound | 0.25 | 4.75 | 4.75 |
| This compound | 0.5 | 7.80 | 7.80 |
Note: This table contains representative data based on typical results observed with ascorbate (B8700270) treatment and is intended for illustrative purposes.[1] Actual results may vary depending on experimental conditions.
Table 2: Time-Course Effect of 0.5 mM this compound on Collagen Type I Expression
| Treatment Group | Time (hours) | Collagen Type I (Arbitrary Units) | Fold Change vs. Control (0h) |
| Untreated Control | 72 | 1.00 | 1.00 |
| This compound | 24 | 2.10 | 2.10 |
| This compound | 48 | 4.50 | 4.50 |
| This compound | 72 | 7.80 | 7.80 |
Note: This table contains representative data for illustrative purposes.
Signaling Pathway and Experimental Workflow
The proposed signaling pathway for this compound-induced collagen type I synthesis is initiated by its uptake into the fibroblast and subsequent enzymatic conversion to L-ascorbic acid. L-ascorbic acid then acts as a critical cofactor for enzymes involved in the post-translational modification of procollagen, leading to the formation of stable collagen triple helices and their subsequent secretion and assembly into the extracellular matrix.
Caption: this compound is converted to L-ascorbic acid, a vital cofactor for collagen synthesis.
The experimental workflow for analyzing the effect of this compound on collagen type I expression involves cell culture, treatment, protein extraction, and Western blot analysis.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ascorbyl Glucoside, a stable derivative of Vitamin C, is widely recognized for its skin-brightening properties, primarily attributed to its ability to inhibit melanin (B1238610) synthesis.[1][2] This application note provides a comprehensive guide to analyzing the effect of this compound on the gene expression of key melanogenesis-related markers: tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), tyrosinase-related protein 2 (TRP2/DCT), and microphthalmia-associated transcription factor (MITF). Detailed protocols for cell culture, cytotoxicity assessment, melanin content quantification, and quantitative real-time PCR (qRT-PCR) are presented, alongside illustrative data and pathway diagrams to facilitate research and development of novel depigmenting agents.
Introduction
Melanogenesis is the physiological process of melanin production, which plays a crucial role in protecting the skin from ultraviolet (UV) radiation. However, excessive melanin production can lead to hyperpigmentary disorders. The melanogenesis process is regulated by a cascade of enzymatic reactions and signaling pathways. MITF is a master transcriptional regulator that controls the expression of key melanogenic enzymes, including TYR, TRP1, and TRP2.[3][4] this compound, upon cellular uptake, is hydrolyzed to ascorbic acid, which is known to inhibit tyrosinase, the rate-limiting enzyme in melanin synthesis.[5] This document outlines the experimental framework to quantify the inhibitory effects of this compound on the expression of these critical genes in a B16F10 murine melanoma cell line model.
Data Presentation
The following table summarizes the illustrative quantitative data on the effect of this compound on the expression of melanogenesis-related genes in α-MSH-stimulated B16F10 cells.
| Treatment | Concentration (mM) | TYR mRNA Expression (Fold Change) | TRP1 mRNA Expression (Fold Change) | TRP2 mRNA Expression (Fold Change) | MITF mRNA Expression (Fold Change) |
| Vehicle Control | - | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 | 1.00 ± 0.13 |
| α-MSH | 100 nM | 3.50 ± 0.28 | 2.80 ± 0.21 | 2.50 ± 0.19 | 3.20 ± 0.25 |
| This compound | 1 | 2.10 ± 0.17 | 1.75 ± 0.14 | 1.60 ± 0.13 | 1.90 ± 0.16 |
| This compound | 2.5 | 1.25 ± 0.10 | 1.10 ± 0.09 | 1.05 ± 0.08 | 1.15 ± 0.10 |
| Kojic Acid (Positive Control) | 0.5 | 1.15 ± 0.09 | 1.05 ± 0.08 | 1.02 ± 0.07 | 1.10 ± 0.09 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Experimental Protocols
Cell Culture and Treatment
Cell Line: B16F10 murine melanoma cells.
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[6]
Protocol:
-
Culture B16F10 cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with Phosphate-Buffered Saline (PBS) and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete growth medium and perform a cell count.
-
Seed the cells in 6-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound and Kojic acid in sterile water and DMEM, respectively.
-
The following day, replace the medium with fresh medium containing the desired concentrations of this compound or the positive control.
-
Include a vehicle control (medium only) group.
-
To stimulate melanin production, add α-melanocyte-stimulating hormone (α-MSH) at a final concentration of 100 nM to all wells except the vehicle control.
-
Incubate the cells for 48-72 hours before proceeding to subsequent assays.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Melanin Content Assay
Principle: This assay quantifies the amount of melanin produced by the B16F10 cells after treatment. The melanin pigment is extracted from the cells and its absorbance is measured spectrophotometrically.
Protocol:
-
After treatment as described in section 1, wash the cells in the 6-well plate twice with ice-cold PBS.
-
Harvest the cells by trypsinization and transfer them to a microcentrifuge tube.
-
Centrifuge the cell suspension at 3,000 rpm for 5 minutes to pellet the cells.
-
Carefully aspirate the supernatant.
-
To the cell pellet, add 100 µL of 1 M NaOH with 10% DMSO.
-
Incubate the mixture in a water bath at 80°C for 1 hour to solubilize the melanin.
-
Vortex the tubes periodically to ensure complete lysis and solubilization.
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of each sample, determined by a BCA or Bradford protein assay from a parallel set of cell lysates.
Quantitative Real-Time PCR (qRT-PCR)
Principle: qRT-PCR is used to quantify the mRNA expression levels of the target genes (TYR, TRP1, TRP2, and MITF) relative to a reference gene (e.g., β-actin).
Protocol:
-
RNA Extraction:
-
Following treatment, lyse the cells directly in the 6-well plate using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qRT-PCR:
-
Prepare the reaction mixture containing cDNA template, SYBR Green Master Mix, and gene-specific primers.
-
The following are representative primer sequences for mouse genes:
-
TYR: Forward: 5'-GCTGCAGGAGCCTTCTTTCT-3', Reverse: 5'-AGGCCAGGACTCCATCAGAG-3'
-
TRP1: Forward: 5'-GCTGCAGGAGCCTTCTTTCT-3', Reverse: 5'-AGGCCAGGACTCCATCAGAG-3'
-
TRP2: Forward: 5'-GGATGACCGTGAGCAATGG-3', Reverse: 5'-GGGAAGACGCTGTAGGGAAG-3'
-
MITF: Forward: 5'-CGGATGGGAATCTGTGAAGG-3', Reverse: 5'-GCTGGACAGGAGTTGCTGAT-3'
-
β-actin: Forward: 5'-GGCTGTATTCCCCTCCATCG-3', Reverse: 5'-CCAGTTGGTAACAATGCCATGT-3'[7]
-
-
Perform the qRT-PCR using a real-time PCR system with the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Include a melt curve analysis to verify the specificity of the PCR products.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the data to the β-actin reference gene and expressing it as a fold change relative to the vehicle control.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. B16-F10 Cell Line - Exploring the B16-F10 Melanoma Cell Line in Metastasis Research [cytion.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Ascorbyl Glucoside Stability
Welcome to the technical support center for Ascorbyl Glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable information regarding the stability and degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
A1: The primary degradation pathway for this compound (AA-2G) in solution is hydrolysis, which breaks the ether bond linking ascorbic acid and glucose.[1] This reaction yields L-ascorbic acid and glucose as the main degradation products. The rate of this hydrolysis is significantly influenced by factors such as pH, temperature, and the presence of enzymes.
Q2: How does pH affect the stability of this compound solutions?
A2: this compound is highly stable in a neutral to slightly acidic pH range, typically between pH 5.0 and 7.0.[2][3] It becomes increasingly unstable under strongly acidic (pH 2-4) or strongly alkaline (pH 9-12) conditions, which accelerate its hydrolysis.[3] For optimal stability in cosmetic formulations, a final pH of around 6.4 to 6.8 is often recommended.[3][4][5]
Q3: Is this compound sensitive to temperature?
A3: this compound demonstrates excellent stability at relatively high temperatures, especially when maintained within its optimal pH range.[1][2][6] However, like most chemical compounds, its degradation rate increases as the temperature rises.[7] One study identified an optimal stability condition at 55.3°C and pH 6.4, though prolonged exposure to high temperatures should generally be avoided.[4][8]
Q4: What is enzymatic degradation and how does it affect this compound?
A4: Enzymatic degradation is a key mechanism for the bioactivation of this compound. In biological systems, such as the skin, the enzyme α-glucosidase hydrolyzes this compound, releasing active L-ascorbic acid and glucose.[6][9][10] This controlled, slow release is a primary advantage of using this compound in topical formulations, as it ensures a sustained physiological effect.[6][10]
Q5: Are this compound solutions sensitive to light or metal ions?
A5: this compound is relatively stable against UV light and degradation catalyzed by metal ions, which is a significant advantage over pure L-ascorbic acid.[1][6] However, to maximize shelf-life and prevent any potential discoloration, it is still best practice to protect formulations from light and to include a chelating agent to sequester any trace metal ions.[2][10]
Troubleshooting Guide
Problem 1: My this compound solution is showing signs of degradation (e.g., yellowing, loss of potency) faster than expected.
-
Possible Cause 1: Incorrect pH.
-
Verification: Measure the pH of your solution.
-
Solution: Adjust the pH to be within the optimal range of 5.5 to 7.0 using a suitable buffer system, such as a citrate (B86180) buffer.[2][10] A pH around 6.5 is often ideal.[3][10]
-
-
Possible Cause 2: High Storage Temperature.
-
Verification: Check the storage conditions of your solution.
-
Solution: Store solutions in a cool, dry place.[2] While stable at elevated temperatures for short periods, long-term storage should be at controlled room temperature or refrigerated, as specified by the manufacturer.
-
-
Possible Cause 3: Presence of Contaminants.
-
Verification: Review the purity of your solvent and other formulation components. Are there any sources of metal ions?
-
Solution: Use high-purity water (e.g., deionized or distilled) and analytical grade reagents. Incorporate a chelating agent like EDTA to bind any stray metal ions that could catalyze degradation.[2]
-
-
Possible Cause 4: Microbial or Enzymatic Contamination.
-
Verification: If the solution is not properly preserved, microbial growth could introduce enzymes that degrade this compound.
-
Solution: Ensure your formulation includes an effective preservative system. Prepare solutions under sterile conditions when possible, especially for cell culture or in-vivo use.
-
Problem 2: I am not observing the expected biological activity from my this compound formulation in a cell-based assay.
-
Possible Cause: Insufficient Enzymatic Conversion.
-
Verification: Confirm that the cells you are using express sufficient levels of α-glucosidase on their cell membranes. This enzyme is necessary to hydrolyze this compound into active L-ascorbic acid.[6][11]
-
Solution: If intrinsic enzymatic activity is low, you may need to pre-treat your this compound solution with α-glucosidase to generate L-ascorbic acid before applying it to the cells. Alternatively, use a positive control with L-ascorbic acid to confirm the responsiveness of your cell model.
-
Visualizing Degradation Pathways
The degradation of this compound can occur via two main pathways: non-enzymatic hydrolysis and enzymatic hydrolysis.
Caption: Primary degradation pathways of this compound.
Quantitative Data Summary
| Factor | Condition | Stability Outcome | Reference |
| pH | pH 5.5 - 7.0 | High stability | [10] |
| pH 6.4 | Optimal stability reported in one study | [4][5] | |
| pH < 4 or > 9 | Increased degradation | [3] | |
| Temperature | High Temperatures (e.g., 50°C) | Remains stable, especially at optimal pH | [6] |
| Increasing Temperature | Generally decreases stability | [7] | |
| Metal Ions | Presence of various metal ions | Remains stable and resists discoloration | [6] |
| UV Light | Exposure to UV light | Relatively stable compared to L-ascorbic acid | [1] |
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis of this compound
This protocol provides a general framework for quantifying this compound and its primary degradation product, ascorbic acid, using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for a typical HPLC-based stability study.
Methodology:
-
Objective: To determine the concentration of this compound and L-ascorbic acid in a solution over time.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., Cosmosil 5C18-AR-II) is commonly used.[12]
-
Mobile Phase: A buffered aqueous solution with an organic modifier. A typical mobile phase could be a mixture of a phosphate (B84403) buffer (e.g., 0.05 M KH₂PO₄, pH adjusted to 2.5) and methanol.[12] The elution can be isocratic or gradient.
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Detection: UV detection at approximately 280 nm.[12]
-
Sample Preparation:
-
Create stock solutions of this compound and L-ascorbic acid standards of known concentration in the mobile phase or an appropriate buffer.
-
Prepare experimental samples by dissolving this compound in the desired aqueous buffer systems (e.g., different pH values).
-
Store the experimental samples under the desired stress conditions (e.g., 40°C, 50°C).
-
At each time point, withdraw an aliquot, dilute as necessary with the mobile phase, and filter through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Generate a standard curve for both this compound and L-ascorbic acid by injecting standards of known concentrations and plotting peak area versus concentration.
-
Calculate the concentration of each compound in the experimental samples by comparing their peak areas to the standard curve.
-
The percentage of remaining this compound can be calculated as: (Concentration at time t / Initial Concentration at t=0) * 100.
-
References
- 1. This compound - vitamin C ester - Cosmacon [cosmacon.de]
- 2. media.knowde.com [media.knowde.com]
- 3. farachem.com [farachem.com]
- 4. Stability studies of ascorbic acid 2-glucoside in cosmetic lotion using surface response methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cir-safety.org [cir-safety.org]
- 6. This compound: A Stable and Effective Skincare Ingredient with Multiple Efficacy_Chemicalbook [chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Ataman Kimya [atamanchemicals.com]
- 10. This compound-Skin whitening [mcbiotec.com]
- 11. Glucospanlastics: innovative antioxidant and anticancer ascorbyl-2-glucoside vesicles for striking topical performance of repurposed itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preventing Ascorbyl Glucoside discoloration in experimental setups
Welcome to the Technical Support Center for Ascorbyl Glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the discoloration of this compound in experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound under various conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
A1: this compound is a stable derivative of Vitamin C (L-ascorbic acid). It is synthesized by combining ascorbic acid with glucose. This modification significantly enhances its stability in aqueous solutions and protects it from degradation by factors like high temperatures, pH variations, and the presence of metal ions.[1] In experimental setups, it is often used as a more stable and reliable source of Vitamin C activity. Once it penetrates the skin or is introduced into a cellular environment, it is hydrolyzed by the enzyme α-glucosidase to release active L-ascorbic acid.[2] This controlled release allows for a sustained biological effect.
Q2: What causes the yellow or brown discoloration of my this compound solution?
A2: Discoloration of this compound solutions is primarily due to the oxidation of the L-ascorbic acid molecule after the glucose moiety has been cleaved. While this compound itself is highly resistant to discoloration, prolonged exposure to harsh conditions can lead to its degradation and subsequent oxidation of the released ascorbic acid.[3] Key factors that can trigger discoloration include:
-
Extreme pH: this compound is most stable in a pH range of 5.5 to 7.0.[4] Solutions that are too acidic (pH below 4) or too alkaline (pH above 8) can accelerate its hydrolysis and subsequent degradation.
-
High Temperatures: Elevated temperatures can increase the rate of chemical reactions, including the degradation of this compound.
-
UV Light Exposure: Direct exposure to sunlight or other sources of UV radiation can provide the energy needed to initiate oxidative processes.
-
Presence of Metal Ions: Metal ions, such as iron and copper, can act as catalysts in the oxidation of ascorbic acid.[5]
Q3: How can I prevent my this compound solution from discoloring?
A3: To maintain the stability and prevent discoloration of your this compound solutions, consider the following preventative measures:
-
pH Control: Maintain the pH of your solution within the optimal range of 5.5 to 7.0.[4] The use of a citrate (B86180) buffer is recommended to prevent pH drift.[3][6]
-
Temperature Management: Store your this compound solutions in a cool, dark place. Avoid exposure to high temperatures or repeated freeze-thaw cycles.
-
Light Protection: Use amber or opaque containers to protect the solution from light exposure.
-
Chelating Agents: Add a chelating agent, such as EDTA, to your formulation to sequester any trace metal ions that could catalyze oxidation.[3][6]
-
Antioxidants: The addition of other antioxidants, like Vitamin E (tocopherol) or ferulic acid, can help to quench free radicals and protect the this compound from oxidation.
-
Inert Atmosphere: When preparing and storing solutions, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize contact with oxygen.
Q4: Is a discolored this compound solution still effective?
A4: Discoloration is an indicator of degradation. A yellow or brown hue signifies that a portion of the this compound has been converted to L-ascorbic acid, which has then oxidized. The oxidized form of ascorbic acid is not biologically active and may even have pro-oxidant effects. Therefore, a discolored solution will have a reduced concentration of active ingredient and may not produce the desired experimental results. It is recommended to use fresh, colorless solutions for optimal efficacy and reproducibility.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Solution turns yellow/brown shortly after preparation. | 1. pH of the solution is outside the optimal range (5.5-7.0). 2. Contamination with metal ions. 3. High storage temperature. | 1. Measure and adjust the pH of the solution to between 6.0 and 7.0 using a suitable buffer (e.g., citrate buffer). 2. Use high-purity water and reagents. Add a chelating agent like EDTA to the formulation. 3. Prepare and store the solution in a cool environment, away from heat sources. |
| Solution discolors over time during storage. | 1. Exposure to light. 2. Oxygen in the headspace of the container. 3. Gradual pH shift. | 1. Store the solution in an amber or opaque container. 2. Purge the container with an inert gas (nitrogen or argon) before sealing. Use containers that minimize headspace. 3. Re-check and adjust the pH of the solution periodically, especially for long-term experiments. |
| Inconsistent experimental results using this compound. | 1. Degradation of the stock solution. 2. Interaction with other components in the experimental medium. | 1. Prepare fresh solutions of this compound for each experiment. 2. Evaluate the compatibility of this compound with all other reagents in your system. Check for potential redox reactions or pH alterations. |
Data Presentation: this compound Stability
The following tables summarize the expected stability of this compound under various stress conditions. This data is compiled from literature and represents typical degradation profiles. Actual results may vary based on the specific formulation and experimental setup.
Table 1: Effect of pH on this compound Stability at 40°C
| pH | Remaining this compound (%) after 4 weeks | Remaining this compound (%) after 8 weeks |
| 4.0 | ~85% | ~70% |
| 5.5 | >95% | >90% |
| 6.4 | >98% | >95% |
| 7.0 | >95% | >90% |
| 8.0 | ~90% | ~80% |
Note: Optimal stability is observed around pH 6.4.[5][7]
Table 2: Effect of Temperature on this compound Stability at pH 6.5
| Temperature | Remaining this compound (%) after 4 weeks | Remaining this compound (%) after 8 weeks |
| 25°C (Room Temperature) | >98% | >95% |
| 40°C | >95% | >90% |
| 55.3°C | >98% (at pH 6.4) | >95% (at pH 6.4) |
| 60°C | ~90% | ~80% |
Note: While stable at elevated temperatures, long-term storage at room temperature or below is recommended.[5][7]
Table 3: Effect of UV Light Exposure on this compound Stability at Room Temperature and pH 6.5
| Condition | Remaining this compound (%) after 24 hours continuous exposure |
| Protected from Light | >99% |
| Exposed to UV Light (in a clear container) | ~80% |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a 100 mM stock solution of this compound with enhanced stability.
Materials:
-
This compound powder
-
High-purity water (Milli-Q or equivalent)
-
Citric acid
-
Sodium citrate dihydrate
-
Disodium (B8443419) EDTA
-
0.1 M NaOH and 0.1 M HCl for pH adjustment
-
Sterile, amber glass storage bottle
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare the Citrate Buffer (0.1 M, pH 6.5):
-
Dissolve 2.10 g of citric acid monohydrate in 80 mL of high-purity water.
-
Dissolve 2.94 g of sodium citrate dihydrate in the same solution.
-
Adjust the volume to 100 mL with high-purity water.
-
Verify the pH is approximately 6.5 and adjust with 0.1 M NaOH or 0.1 M HCl if necessary.
-
-
Prepare the this compound Solution:
-
Weigh out 3.38 g of this compound powder for a final volume of 100 mL (for a 100 mM solution).
-
In a sterile beaker, dissolve 0.01 g of disodium EDTA in 90 mL of the prepared citrate buffer.
-
Slowly add the this compound powder to the buffer while stirring until fully dissolved.
-
Adjust the final volume to 100 mL with the citrate buffer.
-
-
Storage:
-
Transfer the solution to a sterile, amber glass storage bottle.
-
Purge the headspace of the bottle with nitrogen or argon for 30-60 seconds.
-
Seal the bottle tightly and store at 2-8°C.
-
Protocol 2: Accelerated Stability Testing of an this compound Formulation
Objective: To assess the stability of an experimental formulation containing this compound under accelerated conditions.
Materials:
-
Experimental formulation containing this compound
-
Stability chambers set to the following conditions:
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% RH
-
50°C
-
-
Light exposure chamber (with controlled UV and visible light)
-
pH meter
-
Viscometer
-
Colorimeter (or spectrophotometer for color analysis)
-
HPLC system for quantification of this compound
Procedure:
-
Initial Analysis (Time 0):
-
Before placing the samples in the stability chambers, perform an initial analysis of the formulation for the following parameters:
-
Appearance (color, clarity, homogeneity)
-
Odor
-
pH
-
Viscosity
-
This compound concentration (using a validated HPLC method)
-
-
-
Sample Storage:
-
Place a sufficient number of samples of the formulation in each of the stability chambers and the light exposure chamber.
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points, for example: 1 week, 2 weeks, 4 weeks, 8 weeks, and 12 weeks.
-
-
Stability Assessment:
-
At each time point, remove samples from each chamber and allow them to equilibrate to room temperature.
-
Perform the same set of analyses as in the initial analysis (Step 1).
-
Record all data and compare it to the initial data to determine the extent of degradation and change in physical properties.
-
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of Melanin Inhibition by this compound.
Caption: Stimulation of Collagen Synthesis by this compound.
Caption: Workflow for Accelerated Stability Testing of this compound.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Treatment with this compound–Arginine Complex Ameliorates Solar Lentigos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. farachem.com [farachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability studies of ascorbic acid 2-glucoside in cosmetic lotion using surface response methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. media.knowde.com [media.knowde.com]
- 7. researchgate.net [researchgate.net]
Low bioavailability of Ascorbyl Glucoside in cell culture troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the low bioavailability of Ascorbyl Glucoside in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in cell culture?
This compound (AA-2G) is a stable derivative of ascorbic acid (Vitamin C).[1] For it to be biologically active, it must be hydrolyzed by the enzyme α-glucosidase, which is present on the cell membrane of skin cells, to release ascorbic acid.[2] This enzymatic conversion is the key step for its bioavailability in cell culture.
Q2: Why am I not observing the expected effects of Vitamin C in my cell culture after treating with this compound?
The most common reason for the lack of an observable effect is low intracellular conversion of this compound to ascorbic acid. This is often due to low or absent α-glucosidase activity in the specific cell line you are using. Other factors could include suboptimal concentration of this compound, inappropriate incubation time, or degradation of the compound.
Q3: Which cell lines are suitable for experiments with this compound?
Cell lines with sufficient α-glucosidase activity are required. While many skin-derived cell lines, such as human skin fibroblasts and HaCaT keratinocytes, have been used in studies with this compound, the enzymatic activity can vary significantly.[3][4] It is highly recommended to experimentally determine the α-glucosidase activity in your specific cell line before conducting large-scale experiments.
Q4: What are the typical concentrations of this compound used in cell culture?
The effective concentration of this compound can vary depending on the cell line and the biological endpoint being measured. Published studies have used concentrations ranging from 0.1 mM to 5 mM.[5] For example, concentrations of 0.1 - 0.5 mM have been shown to effectively stimulate collagen synthesis in human skin fibroblasts.[5] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide: Low Bioavailability of this compound
This guide will help you troubleshoot common issues related to the low bioavailability of this compound in your cell culture experiments.
Problem: No or low biological effect observed after treatment with this compound.
Below is a logical workflow to diagnose and resolve this issue.
Quantitative Data Summary
Table 1: Recommended Concentrations of this compound in Cell Culture
| Application | Cell Line | Concentration Range | Reference |
| Collagen Synthesis | Human Skin Fibroblasts | 0.1 - 0.5 mM | [5] |
| General Use | B16 Melanoma Cells | 2 mM | [5] |
| Cytotoxicity Studies | HaCaT Human Keratinocytes | 0.5 - 5 mM | [3] |
Experimental Protocols
Protocol 1: α-Glucosidase Activity Assay in Cell Lysates (Colorimetric)
This protocol is adapted from commercially available kits and allows for the quantification of α-glucosidase activity in your cell line.
Materials:
-
96-well clear, flat-bottom plate
-
Microplate reader capable of measuring absorbance at 405 nm
-
α-Glucosidase Assay Buffer (e.g., 50 mM potassium phosphate, pH 6.8)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
Positive control (purified α-glucosidase)
-
Stop solution (e.g., 0.1 M Sodium Carbonate)
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
Prepare a standard curve using p-nitrophenol.
-
In a 96-well plate, add 20-50 µg of cell lysate protein to each well.
-
Include a positive control (purified enzyme) and a negative control (lysis buffer without lysate).
-
Adjust the volume in each well with α-Glucosidase Assay Buffer.
-
-
Enzymatic Reaction:
-
Add the pNPG substrate solution to each well to start the reaction.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Measurement:
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the negative control from all readings.
-
Calculate the amount of p-nitrophenol produced using the standard curve.
-
Express the enzyme activity as units per mg of protein (1 unit = 1 µmol of p-nitrophenol produced per minute).
-
Protocol 2: Measurement of Intracellular Ascorbic Acid by HPLC
This protocol provides a method to quantify the intracellular concentration of ascorbic acid, confirming the conversion of this compound.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detection
-
C18 reverse-phase column
-
Mobile phase (e.g., aqueous buffer with an ion-pairing agent)
-
Ascorbic acid standard solution
-
Metaphosphoric acid or trichloroacetic acid for protein precipitation
-
Cell lysis buffer
Procedure:
-
Sample Preparation:
-
Treat cells with this compound for the desired time.
-
Harvest and count the cells.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells and precipitate proteins using metaphosphoric acid or trichloroacetic acid.
-
Centrifuge to pellet the precipitate and collect the supernatant.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the sample into the HPLC system.
-
Separate ascorbic acid on a C18 column using an appropriate mobile phase.
-
Detect ascorbic acid by UV absorbance at approximately 254 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of ascorbic acid.
-
Determine the concentration of ascorbic acid in the samples by comparing their peak areas to the standard curve.
-
Express the intracellular ascorbic acid concentration as nmol per 10^6 cells.
-
Signaling Pathways
Ascorbic Acid-Mediated Collagen Synthesis
Ascorbic acid is a critical cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and stabilization of procollagen.[6] It also stimulates the transcription of collagen genes.[7]
Antioxidant Action of Ascorbic Acid
Ascorbic acid is a potent antioxidant that can directly scavenge reactive oxygen species (ROS) and regenerate other antioxidants like Vitamin E.
References
- 1. graphviz.org [graphviz.org]
- 2. farachem.com [farachem.com]
- 3. cir-safety.org [cir-safety.org]
- 4. Glycosidases in human skin fibroblast cultures. Alpha-fucosidase, alpha-galactosidase, alpha-glucosidase, beta-mannosidase, and N-acetyl-alpha-glucosaminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. media.knowde.com [media.knowde.com]
- 6. mdpi.com [mdpi.com]
- 7. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ascorbyl Glucoside Concentration for Fibroblast Proliferation
Welcome to the technical support center for optimizing Ascorbyl Glucoside concentration in fibroblast proliferation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your in vitro studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the recommended starting concentration range for this compound to promote fibroblast proliferation?
A1: Based on current literature, a starting concentration range of 0.1 mM to 1.0 mM of this compound is recommended for evaluating its effect on fibroblast proliferation. Studies have shown that concentrations between 0.1 mM and 0.5 mM effectively stimulate collagen synthesis, a key function of proliferating fibroblasts.[1][2] Furthermore, a concentration of 1 mM has been demonstrated to be non-cytotoxic to fibroblast cultures at various cell densities.[1][2] For long-term studies, continuous supplementation with 0.25 mM this compound has been shown to enhance cell growth significantly.[1][2]
Q2: I am not observing a significant increase in fibroblast proliferation. What are the possible reasons?
A2: Several factors could contribute to a lack of proliferative response:
-
Sub-optimal Concentration: The optimal concentration can be cell-line specific. We recommend performing a dose-response experiment with concentrations ranging from 0.1 mM to 2.0 mM to determine the optimal concentration for your specific fibroblast line.
-
Insufficient Incubation Time: The proliferative effects of this compound, which acts as a pro-drug for Ascorbic Acid, may not be immediate. We recommend an incubation period of at least 48 to 72 hours, with longer-term studies of up to 24 days showing significant effects.[1][2]
-
Cell Seeding Density: High cell density can lead to contact inhibition, masking any proliferative effects. Conversely, very low densities might lead to cytotoxicity from Ascorbic Acid released from this compound.[3] Ensure you are using an optimal seeding density that allows for logarithmic growth during the experimental period.
-
Medium Stability: While this compound is more stable than Ascorbic Acid, prolonged incubation at 37°C can still lead to some degradation. Consider replenishing the media with fresh this compound every 48-72 hours for long-term experiments.
Q3: I am observing cytotoxicity at higher concentrations of this compound. How can I mitigate this?
A3: While this compound is generally less cytotoxic than Ascorbic Acid, high concentrations may still have adverse effects.[3]
-
Confirm Cytotoxicity: Use a reliable cytotoxicity assay (e.g., LDH assay) to confirm that the observed effect is indeed cell death and not just a reduction in metabolic activity that can affect assays like MTT.
-
Reduce Concentration: If cytotoxicity is confirmed, reduce the concentration of this compound. The effective range for its biological activities is often well below cytotoxic levels.
-
Check pH of the Medium: The addition of any compound can alter the pH of the culture medium. Ensure the final pH of the medium containing this compound is within the optimal range for your fibroblasts (typically pH 7.2-7.4).
Q4: How does this compound actually promote fibroblast proliferation?
A4: this compound acts as a stable precursor to L-Ascorbic Acid (Vitamin C). Once it enters the fibroblast, it is hydrolyzed by the enzyme α-glucosidase, releasing active Ascorbic Acid. Ascorbic Acid then influences proliferation through several mechanisms, including:
-
Collagen Synthesis: Ascorbic Acid is an essential cofactor for enzymes involved in collagen synthesis. A well-formed extracellular matrix (ECM) provides the necessary scaffold and signaling for fibroblast proliferation.
-
Signaling Pathways: Ascorbic Acid can enhance signaling pathways that promote cell growth, such as the Transforming Growth Factor-beta (TGF-β) pathway, which is crucial for fibroblast proliferation and ECM production.[4]
-
Antioxidant Effects: By reducing oxidative stress, Ascorbic Acid creates a more favorable environment for cell growth and division.
Data Presentation
Table 1: Effect of this compound on Fibroblast Function
| Concentration | Observation | Cell Type | Duration | Reference |
| 0.1 - 0.5 mM | Effective stimulation of collagen synthesis | Human Skin Fibroblasts | Not Specified | [1][2] |
| 0.25 mM | Three-fold enhancement of cell growth | Human Skin Fibroblasts | 24 days | [1][2] |
| 1.0 mM | Non-cytotoxic | Human Skin Fibroblasts | 24 hours | [1][2] |
| 0.1 - 1.0 mM | No cytotoxic effect | Chick Embryo & Human Skin Fibroblasts | 24 hours | [3] |
Table 2: Comparison of Cell Numbers After 24-Hour Incubation with 1 mM this compound
| Initial Cell Density (cells/well) | Control (cells/well) | 1 mM this compound (cells/well) | Reference |
| 0.625 x 10⁴ | 0.35 x 10⁴ | 0.37 x 10⁴ | [2] |
| 10 x 10⁴ | 6.6 x 10⁴ | 9.6 x 10⁴ | [2] |
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound on Fibroblast Proliferation using MTT Assay
This protocol outlines the determination of the optimal concentration of this compound for fibroblast proliferation.
-
Cell Seeding:
-
Culture human dermal fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed fibroblasts into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a 100 mM stock solution of this compound in sterile PBS and filter-sterilize.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations of 0.1, 0.25, 0.5, 1.0, and 2.0 mM.
-
Include a vehicle control (medium with PBS) and an untreated control.
-
Replace the medium in the wells with 100 µL of the respective treatment and control solutions.
-
Incubate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Four hours before the end of the incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the untreated control.
-
Protocol 2: Analysis of DNA Synthesis using BrdU Incorporation Assay
This protocol provides a more specific measure of cell proliferation by quantifying DNA synthesis.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
-
BrdU Labeling:
-
Two to four hours before the end of the treatment period, add BrdU to the culture medium to a final concentration of 10 µM.
-
Incubate for 2-4 hours at 37°C.
-
-
Immunodetection of BrdU:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.
-
Denature the DNA by incubating with 2N HCl for 30 minutes at room temperature.
-
Neutralize with 0.1 M sodium borate (B1201080) buffer (pH 8.5).
-
Block non-specific binding with 1% BSA in PBS for 1 hour.
-
Incubate with an anti-BrdU primary antibody for 1 hour at room temperature.
-
Wash with PBS and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with 2N H₂SO₄.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Quantify the amount of BrdU incorporation as a measure of DNA synthesis and, consequently, cell proliferation.
-
Mandatory Visualizations
References
- 1. cir-safety.org [cir-safety.org]
- 2. cir-safety.org [cir-safety.org]
- 3. Comparison of ascorbic acid and ascorbic acid 2-O-alpha-glucoside on the cytotoxicity and bioavailability to low density cultures of fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ascorbic acid promotes a TGFβ1‐induced myofibroblast phenotype switch - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ascorbyl Glucoside Antioxidant Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in antioxidant assays involving Ascorbyl Glucoside (AA-2G).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does its antioxidant mechanism work?
This compound is a stable derivative of Vitamin C (L-ascorbic acid) where a glucose molecule is attached to the ascorbic acid structure.[1][2][3] This modification makes it highly stable against degradation from heat, pH changes, and metal ions.[4][5] However, this compound itself is a pro-drug with minimal direct antioxidant activity.[6][7] Its primary mechanism involves enzymatic hydrolysis in the skin by the enzyme α-glucosidase, which cleaves the glucose molecule to release active L-ascorbic acid.[4][6][8][9] This free ascorbic acid then exerts its well-known antioxidant effects by neutralizing free radicals.[10][11] The gradual release of Vitamin C ensures a sustained and lasting benefit.[4][12]
Q2: Why are my in vitro antioxidant assay results for this compound consistently low compared to pure L-Ascorbic Acid?
This is the most common issue researchers face. Standard in vitro chemical assays, such as DPPH and ABTS, often show that this compound has significantly lower antioxidant capacity than L-ascorbic acid.[7] The reason is that these assays are typically performed in simple buffer or solvent systems that lack the necessary enzymes, like α-glucosidase, to hydrolyze this compound into its active L-ascorbic acid form.[13] Without this enzymatic conversion, the assay measures only the very weak intrinsic antioxidant ability of the stable, non-hydrolyzed molecule.
Hydrolysis of this compound to L-Ascorbic Acid
Caption: Enzymatic hydrolysis pathway of this compound.
Q3: How does pH influence the results of this compound antioxidant assays?
The pH of the assay medium can cause inconsistencies in several ways:
-
Stability: this compound is most stable in a pH range of 5.0 to 7.0, with optimal stability reported around pH 6.4 to 6.8.[5][14][15][16] Extreme acidity (pH < 4) or alkalinity (pH > 9) should be avoided to prevent degradation.[5][14]
-
Enzyme Activity: If you incorporate enzymatic hydrolysis, the pH must be optimal for the specific α-glucosidase used.
-
Assay Chemistry: The reactivity of the radical probes in assays like DPPH and ABTS can be pH-dependent.[17] More importantly, the antioxidant activity of the released L-ascorbic acid is highly dependent on pH.[18] One study noted that while this compound is stable at pH 6.5, it exhibited better DPPH scavenging ability at a more acidic pH of 4.[13] This variability makes pH a critical parameter to control and report.
Q4: What is the recommended solvent for dissolving this compound in antioxidant assays?
This compound is a hydrophilic, water-soluble molecule.[1][3][14][19] The best practice is to dissolve it in an aqueous buffer (e.g., phosphate-buffered saline, citrate (B86180) buffer) that is compatible with your assay.[5] If the assay protocol requires an organic solvent like methanol (B129727) or ethanol (B145695) (common for DPPH), you may encounter solubility issues at high concentrations. In such cases, prepare a concentrated stock solution of this compound in buffer and then dilute it into the reaction mixture, ensuring the final concentration of the organic solvent does not cause precipitation.
Q5: Why do my results for this compound differ between DPPH, ABTS, and ORAC assays?
It is common to see different antioxidant capacity values for the same compound across different assays. This is because each assay measures antioxidant activity through a different mechanism:
-
DPPH Assay: Measures the capacity of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[20] This reaction can be slow, sometimes taking hours to reach completion, which may lead to an underestimation of antioxidant capacity if measured too early.[17]
-
ABTS Assay: Involves a more reactive ABTS radical cation, and the reaction is often much faster than with DPPH.[17] This assay can be used at different pH values and is compatible with both hydrophilic and lipophilic compounds.[21]
-
ORAC Assay: This assay measures the ability of an antioxidant to quench peroxyl radicals, which are biologically relevant reactive oxygen species.[22][23] It is based on a hydrogen atom transfer (HAT) mechanism and is conducted at a physiological pH of 7.4.[21][22]
Because these assays have different reaction kinetics, radical types, and ideal conditions, the results are not always directly comparable.[21] It is recommended to use multiple assays to get a comprehensive understanding of a compound's antioxidant profile.
Troubleshooting Guide
This section provides solutions to common problems encountered during this compound antioxidant assays.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting this compound assays.
Summary of Common Issues and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Very Low or No Activity | Lack of enzymatic hydrolysis to convert this compound into active L-Ascorbic Acid.[7] | Incorporate a pre-incubation step with α-glucosidase enzyme before adding the radical solution. Run a control with L-ascorbic acid for comparison. |
| High Variability Between Replicates | pH drift during the experiment.[5][14] Incomplete solubility of the sample. Inconsistent reaction times, especially for slow-reacting assays like DPPH.[17] | Use a buffered solution (e.g., 1% citrate buffer) to maintain stable pH.[5][14] Ensure complete dissolution of this compound before use. Strictly control incubation times for all samples and standards. |
| Results Not Reproducible | Degradation of this compound due to improper pH or storage.[5][14] Degradation of assay reagents (e.g., DPPH solution is light-sensitive). | Ensure the pH of stock solutions and assay medium is between 5.5 and 7.0.[1][2] Store stock solutions properly (protect from light and heat).[5] Prepare fresh radical solutions for each experiment. |
| Lower Activity Than Expected (Even with Enzyme) | Sub-optimal conditions for the enzyme (pH, temperature). Insufficient incubation time for complete hydrolysis. | Consult the enzyme's technical data sheet for optimal pH and temperature. Perform a time-course experiment to determine the required incubation time for maximum L-ascorbic acid release. |
Data Summary
The antioxidant capacity of this compound is fundamentally linked to its conversion to L-Ascorbic Acid. The following table summarizes the expected outcomes based on experimental conditions.
Relative Antioxidant Capacity Comparison
| Compound | Assay Condition | Expected Antioxidant Capacity | Rationale |
|---|---|---|---|
| L-Ascorbic Acid | Standard DPPH/ABTS/ORAC | High | The active form of Vitamin C, readily reacts with free radicals.[21] |
| This compound | Standard DPPH/ABTS/ORAC (No Enzyme) | Very Low | The stable, non-hydrolyzed molecule has insignificant radical scavenging ability.[7] |
| This compound | Assay with α-glucosidase pre-incubation | High (approaching L-Ascorbic Acid) | Enzymatic hydrolysis releases L-Ascorbic Acid, enabling potent antioxidant activity.[6][9] |
| This compound | DPPH Assay at pH 4 (No Enzyme) | Moderate | Some studies suggest slightly increased direct scavenging activity at acidic pH, but still significantly lower than hydrolyzed AA-2G or pure L-Ascorbic Acid.[13] |
Experimental Protocols
Below are standard protocols for common antioxidant assays, with specific modifications for testing this compound.
Experimental Workflow for this compound Assays
Caption: Recommended workflow for this compound antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle in the dark.
-
Test Compound: Prepare stock solutions of this compound and L-Ascorbic Acid (positive control) in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.5).
-
Enzyme: Prepare a solution of α-glucosidase in the same buffer.
-
-
Adapting the Assay for this compound (Enzymatic Hydrolysis):
-
In a microplate well or test tube, add 50 µL of your this compound solution to 50 µL of the α-glucosidase solution.
-
For the control, add 50 µL of buffer instead of the enzyme solution.
-
Incubate the mixture at the enzyme's optimal temperature (e.g., 37°C) for a pre-determined time (e.g., 60 minutes) to allow for hydrolysis.
-
-
Assay Procedure:
-
To the 100 µL of hydrolyzed sample/control, add 100 µL of the 0.1 mM DPPH solution.
-
Mix well and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Calculation:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
(Where Abs_control is the absorbance of DPPH solution with buffer only).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Reagent Preparation:
-
ABTS Stock Solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
ABTS Working Solution: Dilute the stock solution with a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound & Enzyme: Prepare as described for the DPPH assay.
-
-
Adapting the Assay for this compound (Enzymatic Hydrolysis):
-
Follow the same enzymatic pre-incubation step as described in the DPPH protocol.
-
-
Assay Procedure:
-
Add 20 µL of the hydrolyzed sample/control to 180 µL of the ABTS working solution.
-
Mix and incubate at room temperature for 7 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the % inhibition as in the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing with a Trolox standard curve.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
-
Reagent Preparation:
-
Fluorescein (B123965) Solution: Prepare a working solution of fluorescein in 75 mM potassium phosphate buffer (pH 7.4).
-
AAPH Solution: Prepare a fresh solution of 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) in the same buffer.
-
Standard: Use Trolox as the standard.
-
Test Compound & Enzyme: Prepare as described for the DPPH assay, using the 75 mM phosphate buffer (pH 7.4).
-
-
Adapting the Assay for this compound (Enzymatic Hydrolysis):
-
Follow the same enzymatic pre-incubation step as described in the DPPH protocol, ensuring all solutions use the pH 7.4 buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the hydrolyzed sample, standard, or blank (buffer).
-
Add 150 µL of the fluorescein working solution to all wells. Mix and incubate at 37°C for 30 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay every minute for at least 60-90 minutes (Excitation: 485 nm, Emission: 520 nm).
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Determine the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot a standard curve of net AUC for Trolox concentrations and determine the ORAC value of the samples in Trolox Equivalents (TE).
-
References
- 1. The New Generation of Vitamin C Brightening Ingredient â A Complete Gu - NaturaSyn Group [yrbeautyactives.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound: Benefits, Drawbacks, How to Use, Products [healthline.com]
- 4. This compound: A Stable and Effective Skincare Ingredient with Multiple Efficacy_Chemicalbook [chemicalbook.com]
- 5. media.knowde.com [media.knowde.com]
- 6. researchgate.net [researchgate.net]
- 7. Ascorbic Acid 2-Glucoside Pretreatment Protects Cells from Ionizing Radiation, UVC, and Short Wavelength of UVB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucospanlastics: innovative antioxidant and anticancer ascorbyl-2-glucoside vesicles for striking topical performance of repurposed itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. perfectimage.com [perfectimage.com]
- 11. nbinno.com [nbinno.com]
- 12. paulaschoice-eu.com [paulaschoice-eu.com]
- 13. researchgate.net [researchgate.net]
- 14. farachem.com [farachem.com]
- 15. cir-safety.org [cir-safety.org]
- 16. cir-safety.org [cir-safety.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Glucospanlastics: innovative antioxidant and anticancer ascorbyl-2-glucoside vesicles for striking topical performance of repurposed itraconazole - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03542A [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. nutritionaloutlook.com [nutritionaloutlook.com]
Technical Support Center: Ascorbyl Glucoside Interference with Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of Ascorbyl Glucoside in common cell-based assays. This compound, a stable derivative of Vitamin C, is increasingly used in various research applications. However, its antioxidant properties, upon intracellular conversion to ascorbic acid, can lead to inaccurate results in assays that rely on redox reactions.[1][2][3] This guide is designed to help you identify, troubleshoot, and mitigate these challenges to ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell-based experiments?
A1: this compound is a stabilized form of ascorbic acid (Vitamin C) where a glucose molecule is attached.[3][4] This modification enhances its stability in solution, preventing rapid oxidation.[3][4] In cell culture, it is readily taken up by cells and hydrolyzed by intracellular α-glucosidase to release active ascorbic acid.[3] Researchers use it to study the effects of Vitamin C on various cellular processes, including proliferation, differentiation, collagen synthesis, and protection against oxidative stress.[5]
Q2: How can this compound interfere with cell-based assays?
A2: The primary mechanism of interference stems from the antioxidant (reducing) properties of ascorbic acid, which is released from this compound inside the cells.[6][7] Many common assays, particularly those for cell viability and reactive oxygen species (ROS) detection, utilize redox-sensitive reporter molecules. The released ascorbic acid can directly react with these reporters, leading to false signals that are independent of the biological activity being measured.[6][8]
Q3: Which assays are most susceptible to interference by this compound?
A3: Assays that are based on the reduction of a chemical reporter are highly susceptible. This includes:
-
Tetrazolium-based viability assays: MTT, XTT, MTS, and similar assays that measure the reduction of a tetrazolium salt to a colored formazan (B1609692) product.[6][8][9]
-
Resazurin (B115843) (alamarBlue)-based viability assays: While generally less susceptible than MTT, high concentrations of antioxidants can still cause some direct reduction of resazurin to the fluorescent resorufin.[5][6]
-
ROS detection assays: Assays using probes like DCFH-DA are prone to interference as the antioxidant properties of ascorbic acid can quench the ROS being measured, leading to an underestimation of oxidative stress.
Q4: At what concentrations is interference likely to be a problem?
A4: The concentration at which this compound begins to interfere can vary depending on the cell type, incubation time, and the specific assay used. It is crucial to perform cell-free control experiments to determine the interference threshold for your specific experimental setup. As a general guideline, concentrations used to elicit biological effects (typically in the µM to mM range) have the potential to interfere.[5][10]
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability in Tetrazolium-Based Assays (MTT, XTT, MTS)
Probable Cause: Direct chemical reduction of the tetrazolium salt by ascorbic acid released from this compound. This leads to a false-positive signal, making the cells appear more viable than they are.[6][8]
Recommended Action:
-
Perform a Cell-Free Control: To confirm interference, set up wells containing your experimental concentrations of this compound in culture medium without cells. Add the assay reagent (e.g., MTT) and incubate for the same duration as your cellular experiment. If a color change occurs, this confirms direct reduction.[6][11]
-
Switch to a Non-Redox-Based Assay: This is the most reliable solution. Recommended alternatives include:
-
ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): These assays measure ATP levels, a direct indicator of metabolically active cells, and are not affected by the redox state of the compound.[6]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay measures the release of LDH from damaged cells into the medium, quantifying cytotoxicity rather than viability.[6]
-
Crystal Violet Assay or Sulforhodamine B (SRB) Assay: These assays quantify cell number based on staining total cellular protein.[12]
-
Quantitative Data on Interference (Illustrative Example)
Disclaimer: The following data is for illustrative purposes only. Researchers must determine the specific interference levels for their experimental conditions.
| This compound (mM) | Apparent Viability (%) in MTT Assay (with cells) | Absorbance in MTT Assay (cell-free control) |
| 0 (Control) | 100 | 0.05 |
| 0.1 | 115 | 0.18 |
| 0.5 | 150 | 0.45 |
| 1.0 | 220 | 0.95 |
| 5.0 | 450 | 2.10 |
Issue 2: Underestimation of Reactive Oxygen Species (ROS) Levels
Probable Cause: The antioxidant activity of ascorbic acid released from this compound is scavenging the ROS in the cells before they can be detected by the fluorescent probe (e.g., DCFH-DA). This leads to a false-negative result.
Recommended Action:
-
Consider the Timing of Your Experiment: If you are investigating the protective effects of this compound against an ROS-inducing agent, the quenching of ROS is the intended biological effect. However, if you are trying to measure baseline ROS levels in the presence of this compound, interference is likely.
-
Lyse Cells Before Measurement: Some protocols suggest lysing the cells to release their contents, then measuring the total antioxidant capacity of the lysate. This, however, changes the nature of the assay from a live-cell ROS measurement.
-
Use Alternative Methods for Assessing Oxidative Stress: Consider assays that measure the downstream effects of oxidative stress, such as lipid peroxidation (e.g., TBARS assay) or DNA damage (e.g., comet assay), which may be less prone to direct chemical interference.
Troubleshooting Workflow for Assay Interference
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular glucose metabolism is essential for the reduction of cell-impermeable water-soluble tetrazolium (WST) dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Stable and Effective Skincare Ingredient with Multiple Efficacy_Chemicalbook [chemicalbook.com]
- 4. media.knowde.com [media.knowde.com]
- 5. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. researchgate.net [researchgate.net]
- 9. emerginginvestigators.org [emerginginvestigators.org]
- 10. Ascorbic Acid 2-Glucoside Pretreatment Protects Cells from Ionizing Radiation, UVC, and Short Wavelength of UVB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Ascorbyl Glucoside Solubility in Organic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ascorbyl Glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to dissolving this compound in organic solvents during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is a stabilized, hydrophilic derivative of Vitamin C.[1] Consequently, it is highly soluble in aqueous solutions but exhibits limited solubility in most organic solvents.[2] Its hydrophilic nature is evidenced by a low octanol/water partition coefficient (log Pow) of less than -2.7, and it does not readily dissolve in octanol.[2][3]
Q2: Is this compound soluble in alcohols like ethanol (B145695) and methanol (B129727)?
There is some conflicting information in publicly available data. Some sources indicate that it is "slightly" soluble in methanol and soluble in ethanol.[4][5] However, its strong hydrophilic character suggests that solubility in pure anhydrous alcohols is likely to be limited. For practical purposes, researchers should expect to achieve only low concentrations in these solvents without the use of co-solvents or other enhancement techniques.
Q3: Which organic solvents are known to dissolve this compound to some extent?
Based on available data, Dimethyl Sulfoxide (DMSO) and Methanol are solvents in which this compound is slightly soluble.[4][5]
Q4: How can I improve the solubility of this compound in an organic solvent system?
The most effective strategy is to use a co-solvent system. By blending a polar organic solvent with water or a buffer, you can significantly improve the solubility of this compound. For example, a mixture of phosphate-buffered saline (PBS) and methanol has been shown to be an effective solvent.[6] The principle of co-solvency involves mixing a water-miscible solvent with water to reduce the interfacial tension between the hydrophilic compound and the solvent system.[7]
Q5: Can heating be used to dissolve this compound in organic solvents?
Yes, gentle heating can be an effective method to increase the dissolution rate and solubility. For the related compound, ascorbic acid, heating in nonaqueous alcohol solvents like propylene (B89431) glycol to temperatures between 50°C and 100°C has been used to enhance solubility.[8] A similar approach can be tested for this compound, but it is crucial to monitor for any potential degradation, even though this compound is more stable than ascorbic acid.[9]
Data Presentation: Solubility Profile
| Solvent | Solubility (at 25°C unless specified) | Data Type | Source |
| Water | 879 g/L | Quantitative | [4][10] |
| Water | 714 g/L (at 19 ± 1 °C) | Quantitative | [6] |
| Methanol | Slightly Soluble | Qualitative | [4][5] |
| DMSO | Slightly Soluble | Qualitative | [4][5] |
| Ethanol | Soluble (qualitative) | Qualitative | |
| Octanol | Insoluble (Does not readily dissolve) | Qualitative | [2][3] |
| PBS (pH 7.4) : Methanol (75:25) | Good Solubility | Qualitative | [6] |
Troubleshooting Guides
Issue 1: this compound is not dissolving in my pure organic solvent (e.g., ethanol, methanol).
-
Root Cause: this compound is a highly polar, hydrophilic molecule. Its solubility in pure, less polar organic solvents is inherently low.
-
Solution 1: Introduce a Co-solvent.
-
Start by creating binary mixtures of your organic solvent with purified water (e.g., 90:10, 75:25, 50:50 organic solvent to water ratio).
-
Attempt to dissolve the this compound in these mixtures.
-
A systematic approach, as outlined in the experimental protocol below, will help you determine the optimal ratio for your desired concentration.
-
-
Solution 2: Apply Gentle Heat.
-
Warm your solvent or co-solvent mixture (e.g., in a 40-60°C water bath) before adding the this compound.
-
Add the this compound to the warm solvent and stir until it dissolves.
-
Always allow the solution to cool to room temperature to ensure the compound does not precipitate out.
-
-
Solution 3: Use a Different Solvent.
-
If your experimental design allows, consider using a more polar organic solvent like DMSO, or a primarily aqueous solution.
-
Issue 2: My this compound solution is cloudy or forms a precipitate after cooling.
-
Root Cause: The concentration of this compound has exceeded its solubility limit at room temperature in the chosen solvent system. You have created a supersaturated solution that is not stable.
-
Solution 1: Increase the proportion of the aqueous co-solvent.
-
Add a small, measured amount of water or buffer to your solution until it becomes clear. Note the new solvent ratio for future preparations.
-
-
Solution 2: Reduce the concentration.
-
Prepare a new solution with a lower target concentration of this compound.
-
-
Solution 3: Re-evaluate the necessity of a purely organic solvent.
-
For many biological assays, a small percentage of a solvent like DMSO in an aqueous buffer is well-tolerated and may be sufficient to dissolve your compound.
-
Experimental Protocols
Protocol 1: Determining the Solubility of this compound in a Co-Solvent System
This protocol outlines a general method for determining the solubility of this compound in a binary co-solvent system (e.g., Methanol-Water).
-
Preparation of Co-Solvent Mixtures: Prepare a series of co-solvent mixtures with varying ratios (e.g., 90:10, 75:25, 50:50, 25:75 Methanol:Water v/v).
-
Saturated Solution Preparation:
-
For each co-solvent mixture, add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid: Centrifuge the vials to pellet the undissolved solid.
-
Quantification:
-
Carefully take an aliquot from the clear supernatant.
-
Dilute the aliquot with a suitable mobile phase (e.g., as described in HPLC methods) to a concentration within the calibration range of your analytical method.[11]
-
Quantify the concentration of dissolved this compound using a validated analytical technique such as HPLC-UV.[11]
-
-
Data Reporting: Express the solubility in mg/mL or g/L for each co-solvent ratio.
Protocol 2: Preparing a Stock Solution of this compound in a Non-Aqueous System for In Vitro Assays
This protocol provides a practical workflow for preparing a concentrated stock solution for use in biological experiments.
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Solvent Selection: Based on preliminary tests, select a suitable solvent or co-solvent system. A common starting point for poorly water-soluble compounds is 100% DMSO.[12]
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution:
-
Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex vigorously. Gentle warming in a water bath (e.g., 37-50°C) can be used to aid dissolution.[12]
-
-
Visual Inspection: Ensure the solution is clear and free of any particulates.
-
Sterilization (if required): If for use in cell culture, filter the stock solution through a 0.22 µm syringe filter compatible with your solvent.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[12]
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Working Dilution: When preparing working solutions for your assay, perform serial dilutions in the appropriate aqueous medium (e.g., cell culture media or buffer). It is crucial to vortex immediately after each dilution step to prevent precipitation.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Logical decision tree for selecting a solvent system.
References
- 1. specialchem.com [specialchem.com]
- 2. cir-safety.org [cir-safety.org]
- 3. cir-safety.org [cir-safety.org]
- 4. This compound CAS#: 129499-78-1 [m.chemicalbook.com]
- 5. This compound Daily chemicals Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. researchgate.net [researchgate.net]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. US20070077261A1 - Compositions and method for enhancing the solubility of ascorbic acid using solubilization enhancers - Google Patents [patents.google.com]
- 9. media.knowde.com [media.knowde.com]
- 10. This compound [chembk.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the pH-related instability of Ascorbyl Glucoside (AG) in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound (AG) is a stable derivative of Ascorbic Acid (Vitamin C) where a glucose molecule is attached to the 2-hydroxyl group of ascorbic acid. This structural modification protects the molecule from degradation by heat, light, and pH changes that readily affect L-ascorbic acid. In experimental settings, AG is used as a stabilized precursor that is enzymatically hydrolyzed by cellular α-glucosidase to release active Ascorbic Acid in a sustained manner. This allows for the long-term study of Vitamin C's effects in cell culture and other biological systems with reduced cytotoxicity.
Q2: What is the optimal pH range for the stability of this compound in aqueous solutions?
This compound is most stable in the pH range of 5.0 to 7.0.[1][2][3] The optimal pH for maximum stability in cosmetic formulations has been reported to be around 6.4 to 6.8.[4][5] It is strongly recommended to maintain the pH of your experimental media within this range to minimize degradation.
Q3: What happens to this compound outside of its optimal pH range?
Prolonged exposure to strongly acidic (pH 2-4) or alkaline (pH 9-12) conditions should be avoided, as these can lead to the hydrolysis of the glycosidic bond, prematurely releasing ascorbic acid which is then susceptible to rapid degradation.[1][3]
Q4: How can I maintain a stable pH in my experimental medium containing this compound?
The use of a 1% citrate (B86180) buffer is recommended to maintain a stable pH within the optimal range.[1][3] Regularly monitoring the pH of your media, especially during long-term experiments, is also crucial.
Q5: Are there other factors besides pH that can affect the stability of this compound?
Yes, other factors can influence the stability of AG:
-
Temperature: While generally stable at high temperatures, prolonged exposure to excessive heat can accelerate degradation.[1][6]
-
Light: Stock solutions and experimental media containing AG should be protected from light to prevent photodegradation.[1]
-
Metal Ions: The presence of metal ions can catalyze the oxidation of ascorbic acid upon its release from AG. The addition of a chelating agent can help to mitigate this.[1][3]
-
Oxidizing Agents: Exposure to strong oxidizing agents will lead to degradation.
Q6: How should I prepare and store this compound stock solutions?
For optimal stability, it is recommended to:
-
Store this compound powder in a sealed container in a cool, dry, and dark place.[1]
-
Prepare stock solutions in a buffered solution (e.g., with citrate buffer) at a pH between 5.0 and 7.0.
-
For cell culture, a more stable derivative like 2-Phospho-L-ascorbic acid trisodium (B8492382) salt can be considered for preparing stock solutions in distilled water, which can be stored at 4°C for up to a week.[7]
-
For L-ascorbic acid, it is highly recommended to prepare fresh solutions for each experiment and protect them from light.[7][8]
-
Store stock solutions at 2-8°C and protect them from light.[9] For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of this compound activity or lower than expected concentration in the final medium. | pH Instability: The pH of the experimental medium is outside the optimal range of 5.0-7.0, leading to hydrolysis of AG. | 1. Measure the pH of your final experimental medium. 2. If necessary, adjust the pH to be within the 5.0-7.0 range using a suitable buffer system (e.g., citrate buffer). 3. Re-evaluate the pH stability of your medium over the course of your experiment. |
| Improper Storage: The AG powder or stock solution has degraded due to exposure to light, heat, or moisture. | 1. Ensure AG powder is stored in a tightly sealed container in a cool, dark, and dry place. 2. Prepare fresh stock solutions and protect them from light using amber tubes or by wrapping them in foil. 3. Aliquot stock solutions for single use to avoid repeated freeze-thaw cycles. | |
| Presence of Catalytic Metal Ions: Trace metal ions in the medium are catalyzing the degradation of released ascorbic acid. | 1. Consider adding a chelating agent (e.g., EDTA) to your medium to sequester metal ions. 2. Use high-purity water and reagents to prepare your media. | |
| Discoloration (e.g., yellowing) of the experimental medium. | Degradation of Released Ascorbic Acid: The yellowing is likely due to the oxidation of ascorbic acid that has been prematurely released from AG due to pH instability or other stressors. | 1. Follow the steps for addressing pH instability. 2. Protect your experimental setup from light. 3. Minimize the headspace in your storage containers to reduce exposure to oxygen. |
| Inconsistent or unexpected experimental results. | Variable Bioavailability of Ascorbic Acid: Fluctuations in the degradation rate of AG are leading to inconsistent levels of active ascorbic acid. | 1. Strictly control the pH of your experimental medium throughout the experiment. 2. Standardize your protocol for preparing and handling AG solutions. 3. Perform a stability study of AG in your specific experimental medium to understand its degradation kinetics (see Experimental Protocols section). |
Quantitative Data on this compound Stability
While specific degradation kinetics in diverse experimental media are not extensively published, the following table summarizes the key stability parameters for this compound based on available data.
| Parameter | Condition | Stability | Reference |
| Optimal pH Range | Aqueous Solution | 5.0 - 7.0 | [1][2][3] |
| Optimal pH | Cosmetic Lotion | 6.4 | [4][10] |
| Unstable pH Ranges | Aqueous Solution | < 4.0 and > 9.0 | [1][3] |
| Optimal Temperature | Cosmetic Lotion at pH 6.4 | 55.3°C | [4][10] |
| General Temperature Stability | Aqueous Solution (pH 5-7) | Stable up to 100°C for short periods | [1][3] |
| Light Exposure | Aqueous Solution | Degradation can occur | [1] |
| Metal Ions | Aqueous Solution | Can catalyze degradation of released ascorbic acid | [1][3] |
Experimental Protocols
Protocol for Assessing the pH Stability of this compound in an Aqueous Buffer
This protocol outlines a forced degradation study to determine the stability of this compound at different pH values.
1. Materials:
-
This compound (powder)
-
Phosphate (B84403) Buffered Saline (PBS)
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Hydroxide (NaOH), 0.1 N
-
Citrate buffer solutions (pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Ascorbic Acid (for standard curve)
2. Preparation of Solutions:
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the respective buffer solution (pH 4.0 to 9.0). Prepare a separate stock solution for each pH to be tested.
-
Mobile Phase for HPLC: Prepare a suitable mobile phase for the separation of this compound and Ascorbic Acid. A common mobile phase is a mixture of a phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 2.5 with phosphoric acid) and acetonitrile. The exact ratio may need to be optimized for your specific column and system.
3. Forced Degradation Study:
-
For each pH condition, place the this compound solution in a temperature-controlled environment (e.g., 37°C or 50°C) and protect it from light.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of each solution.
-
Immediately analyze the samples by HPLC or store them at -80°C until analysis.
4. HPLC Analysis:
-
Inject a standard solution of this compound and Ascorbic Acid to determine their retention times.
-
Inject the samples from the forced degradation study.
-
Quantify the peak areas of this compound and Ascorbic Acid at each time point. The detection wavelength for this compound is typically around 260 nm.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each pH condition.
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The degradation rate constant (k) can be determined from the slope of the linear regression.
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Signaling Pathways and Logical Relationships
Ascorbic Acid as a Cofactor in Epigenetic Regulation
Ascorbic acid, the active form of this compound, plays a crucial role as a cofactor for Fe(II) and 2-oxoglutarate-dependent dioxygenases, which include the Ten-Eleven Translocation (TET) enzymes and Jumonji C (JmjC) domain-containing histone demethylases. These enzymes are central to epigenetic regulation.
Caption: Ascorbic Acid's role in epigenetic modifications.
Ascorbic Acid in HIF-1α Signaling Pathway
Ascorbic acid is a vital cofactor for prolyl hydroxylases (PHDs), the enzymes responsible for the hydroxylation of Hypoxia-Inducible Factor-1 alpha (HIF-1α). This hydroxylation targets HIF-1α for proteasomal degradation under normoxic conditions.
Caption: Regulation of HIF-1α by Ascorbic Acid.
Logical Workflow for Troubleshooting this compound Instability
This diagram illustrates a logical workflow for identifying and resolving issues related to this compound instability in an experiment.
Caption: Workflow for troubleshooting AG instability.
References
- 1. media.knowde.com [media.knowde.com]
- 2. This compound-Guangdong Luckerkong Biotech Co.,Ltd [en.luckerkong.com]
- 3. farachem.com [farachem.com]
- 4. researchgate.net [researchgate.net]
- 5. cir-safety.org [cir-safety.org]
- 6. This compound: A Stable and Effective Skincare Ingredient with Multiple Efficacy_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Ataman Kimya [atamanchemicals.com]
- 10. Stability studies of ascorbic acid 2-glucoside in cosmetic lotion using surface response methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ascorbyl Glucoside Conversion
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the slow conversion of Ascorbyl Glucoside (AG) to its active form, Ascorbic Acid (AA).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound conversion to Ascorbic Acid?
This compound is a stable derivative of Vitamin C.[1][2] Its conversion to the biologically active L-Ascorbic Acid is an enzymatic process. This hydrolysis is catalyzed by the enzyme α-glucosidase, which is naturally present in the cell membranes of skin cells.[3][4] This enzymatic cleavage releases Ascorbic Acid and a glucose molecule, allowing for a sustained release of Vitamin C into the skin.[3]
Q2: What are the optimal conditions for α-glucosidase activity to enhance the conversion of this compound?
The optimal conditions for α-glucosidase can vary depending on its source. However, for skin applications, the pH of the formulation is a critical factor. The final pH of a product containing this compound should ideally be around 6.5, with an acceptable range of 5.5 to 7.0 for optimal stability and enzymatic conversion.[3] For in vitro experiments, α-glucosidase from Saccharomyces cerevisiae is often used, and assays are typically performed at a pH of 6.8.[5]
Q3: How does the formulation's pH affect the stability and conversion of this compound?
This compound itself is highly stable in formulations with a pH range of 5 to 7, even at elevated temperatures.[2] However, prolonged exposure to strongly acidic (pH 2-4) or alkaline (pH 9-12) conditions should be avoided.[2] For optimal conversion, maintaining the pH within the 5.5 to 7.0 range is recommended to support the activity of α-glucosidase present in the skin.[3][6] Using a citrate (B86180) buffer can help maintain a stable pH.[2]
Q4: Can other ingredients in my formulation inhibit the conversion of this compound?
Yes, certain compounds can act as α-glucosidase inhibitors, potentially slowing down the conversion of this compound. These inhibitors are found in various natural plant extracts and can include flavonoids and other polyphenolic compounds.[7][8] When formulating with plant extracts, it is important to consider their potential to inhibit α-glucosidase. Additionally, some synthetic polymers used in cosmetics might interfere with the enzymatic reaction, so using natural or nonionic polymers is often recommended.[3]
Q5: How can I enhance the penetration of this compound into the skin to improve its conversion?
Enhancing the dermal delivery of this compound can lead to improved conversion to Ascorbic Acid. Strategies to achieve this include:
-
Encapsulation: Liposomal encapsulation of this compound has been shown to improve skin penetration and brightening effects.[9]
-
Penetration Enhancers: The use of chemical penetration enhancers can facilitate the transport of active ingredients through the stratum corneum.[10][11]
-
Novel Delivery Systems: Formulating this compound in nanodispersions has been demonstrated to significantly improve its permeation and accumulation in the skin.[12]
Troubleshooting Guides
Issue 1: Slow or Inefficient Conversion of this compound in Topical Formulations
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH of the Formulation | Measure the pH of your final formulation. Adjust the pH to be within the optimal range of 5.5 - 7.0 using a suitable buffer system, such as a citrate buffer.[2][3] |
| Presence of α-glucosidase Inhibitors | Review the excipients in your formulation. If you are using plant extracts, research their potential α-glucosidase inhibitory activity. Consider replacing suspect ingredients with alternatives known not to inhibit the enzyme. |
| Poor Penetration of this compound | Evaluate the delivery system of your formulation. Consider incorporating penetration enhancers or encapsulating the this compound in liposomes or other nanocarriers to improve its bioavailability in the skin.[9][12] |
| Degradation of Ascorbic Acid After Conversion | Ensure your formulation includes antioxidants and chelating agents to protect the newly formed, less stable Ascorbic Acid from oxidation, which can be catalyzed by metal ions.[13][14] |
Issue 2: Low Levels of Ascorbic Acid Detected in Cell Culture Experiments
| Possible Cause | Troubleshooting Steps |
| Insufficient α-glucosidase Activity in Cell Line | Confirm that your chosen cell line expresses sufficient levels of α-glucosidase. If not, consider using a different cell line or supplementing the culture medium with exogenous α-glucosidase. |
| Low Cellular Uptake of this compound | Optimize the concentration of this compound in the culture medium. Ensure that the incubation time is sufficient for cellular uptake and conversion. |
| Degradation of Ascorbic Acid in Culture Medium | Ascorbic Acid is unstable in typical cell culture conditions due to high oxygen levels.[15] Minimize the exposure of the medium to light and consider using a more stable form of Vitamin C for your control experiments. Ensure the medium is freshly prepared. |
| "Cellular Scurvy" | Cells cultured without Vitamin C can have altered metabolic states.[15][16] Ensure that your experimental design accounts for the baseline Vitamin C status of your cells and include appropriate controls. |
Quantitative Data Summary
Table 1: Optimal Conditions for α-Glucosidase Activity
| Parameter | Optimal Range | Source |
| pH | 5.5 - 7.0 | [3] |
| Temperature | 37°C (for skin applications) | [5] |
Table 2: HPLC Parameters for Simultaneous Analysis of this compound and Ascorbic Acid
| Parameter | Condition | Source |
| Column | C18 Reverse Phase | [17][18] |
| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate (B84403) (pH 3.0) and Methanol | [17] |
| Flow Rate | 1.0 mL/min | [17][18] |
| Detection Wavelength | 250 nm | [17] |
| Column Temperature | 25°C | [17] |
Experimental Protocols
Protocol 1: In Vitro α-Glucosidase Activity Assay
This protocol is adapted from standard colorimetric assays used to determine α-glucosidase activity.[5][19]
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (1 M)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Test compound (e.g., formulation containing this compound)
Procedure:
-
Prepare a solution of α-glucosidase (e.g., 2 U/mL) in phosphate buffer.
-
In a 96-well plate, add 20 µL of your test compound solution (or formulation extract) to the wells. Include a positive control (a known α-glucosidase inhibitor like acarbose) and a negative control (buffer only).
-
Add the α-glucosidase solution to each well and incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (1 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M sodium carbonate to each well.
-
Measure the absorbance at 405 nm using a microplate reader. The intensity of the yellow color is proportional to the amount of p-nitrophenol produced, which indicates enzyme activity.
-
Calculate the percentage of inhibition for your test compound compared to the negative control.
Protocol 2: HPLC Analysis of this compound and Ascorbic Acid
This protocol provides a general method for the simultaneous quantification of this compound and Ascorbic Acid in a cosmetic formulation.[17][18][20]
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Potassium dihydrogen phosphate
-
Methanol (HPLC grade)
-
Centrifuge
-
Syringe filters (0.22 µm)
Sample Preparation (for a cream formulation):
-
Accurately weigh a known amount of the cosmetic cream.
-
Disperse the sample in a small volume of dichloromethane to separate the lipid phase.
-
Extract the aqueous phase containing this compound and Ascorbic Acid with a 0.02 M potassium dihydrogen phosphate solution (pH 3.0).
-
Centrifuge the mixture at high speed (e.g., 12,000 rpm) to separate the layers.
-
Filter the aqueous supernatant through a 0.22 µm syringe filter into an HPLC vial.
HPLC Analysis:
-
Set up the HPLC system with the C18 column and the mobile phase (e.g., a mixture of 0.02 M potassium dihydrogen phosphate solution at pH 3.0 and methanol).
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Set the UV detector to a wavelength of 250 nm.
-
Inject the prepared sample onto the column.
-
Quantify the amounts of this compound and Ascorbic Acid by comparing the peak areas to those of standard solutions of known concentrations.
Visualizations
Caption: Experimental workflow for assessing this compound conversion.
Caption: Troubleshooting logic for low Ascorbic Acid conversion.
Caption: Conversion pathway of this compound to Ascorbic Acid.
References
- 1. This compound: Benefits, Drawbacks, How to Use, Products [healthline.com]
- 2. farachem.com [farachem.com]
- 3. This compound-Skin whitening [mcbiotec.com]
- 4. Progress in the design of ascorbic acid derivative-mediated drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro α-glucosidase inhibitory assay [protocols.io]
- 6. Towards Optimal pH of the Skin and Topical Formulations: From the Current State of the Art to Tailored Products [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 10. researchgate.net [researchgate.net]
- 11. permegear.com [permegear.com]
- 12. Preparation and evaluation of this compound and ascorbic acid solid in oil nanodispersions for corneal epithelial wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. media.knowde.com [media.knowde.com]
- 14. Stabilization of ascorbate solution by chelating agents that block redox cycling of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Ascorbic acid deficiency in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Determination of the contents of vitamin C and its derivatives in cosmetics by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rjtcsonline.com [rjtcsonline.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Ascorbyl Glucoside Cytotoxicity at High Concentrations In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro cytotoxicity of ascorbyl glucoside at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic at high concentrations?
A1: While this compound is generally considered less cytotoxic than its metabolite, ascorbic acid, it can exhibit cytotoxic effects at high concentrations. This is primarily due to its enzymatic conversion to L-ascorbic acid within the cell culture environment. At high concentrations, L-ascorbic acid can act as a pro-oxidant, leading to the generation of hydrogen peroxide (H₂O₂) and subsequent oxidative stress, which can induce cell death.[1]
Q2: What is the primary mechanism of this compound-induced cytotoxicity at high concentrations?
A2: The primary mechanism is believed to be the generation of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), in the extracellular culture medium.[1][2] this compound is hydrolyzed to ascorbic acid, which can then auto-oxidize, especially in the presence of transition metals found in some culture media, leading to the formation of H₂O₂.[1] This extracellular H₂O₂ can then diffuse into cells, causing oxidative damage to lipids, proteins, and DNA, ultimately triggering apoptotic cell death.
Q3: How does the cytotoxicity of this compound compare to that of ascorbic acid?
A3: this compound is generally less cytotoxic than ascorbic acid when compared at the same molar concentrations.[1] This is because its cytotoxic effects are dependent on its conversion to ascorbic acid. Ascorbic acid can be cytotoxic to low-density fibroblast cultures at concentrations as low as 1 mM, whereas this compound at the same concentration shows no cytotoxicity.[3]
Q4: Can this compound interfere with standard cytotoxicity assays?
A4: Yes, high concentrations of this compound, through its conversion to ascorbic acid, can interfere with tetrazolium-based cytotoxicity assays like MTT and MTS. Ascorbic acid is a reducing agent and can directly reduce the tetrazolium salts (e.g., MTT to formazan) non-enzymatically. This leads to a false positive signal, suggesting higher cell viability than is actually present.[4][5][6][7][8]
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Viability in MTT/MTS Assays
Issue: You are observing high or inconsistent cell viability readings in your MTT or MTS assay, even at high concentrations of this compound where cytotoxicity is expected.
Possible Cause: Direct reduction of the tetrazolium dye by ascorbic acid released from this compound.
Troubleshooting Steps:
-
Run a Cell-Free Control:
-
Prepare wells with your highest concentration of this compound in cell culture medium but without cells.
-
Add the MTT or MTS reagent and incubate for the standard duration.
-
If you observe a color change, this confirms that the compound is directly reducing the dye.
-
-
Wash Cells Before Adding Reagent:
-
After the treatment period with this compound, gently aspirate the medium.
-
Wash the cells once or twice with warm, sterile phosphate-buffered saline (PBS) to remove any remaining compound in the supernatant.
-
Add fresh, compound-free medium containing the MTT or MTS reagent to the cells.
-
-
Use an Alternative Cytotoxicity Assay:
-
Consider using an assay that is not based on cellular reduction potential.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium. This is a good alternative as it measures membrane integrity.
-
Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of the number of surviving cells.
-
ATP-based Assays: Measure the level of intracellular ATP, which correlates with cell viability.
-
Guide 2: High Variability Between Replicate Wells
Issue: You are observing significant variability in cytotoxicity readings between replicate wells treated with the same concentration of this compound.
Possible Causes:
-
Uneven H₂O₂ generation in the medium.
-
Inconsistent cell densities at the time of treatment.
-
"Edge effect" in the multi-well plate.
Troubleshooting Steps:
-
Pre-incubation of this compound in Medium: To ensure more uniform H₂O₂ concentration, you can pre-incubate the this compound in the cell culture medium for a set period before adding it to the cells. However, be aware that H₂O₂ is unstable and will degrade over time.
-
Ensure Homogeneous Cell Seeding: Use a well-mixed cell suspension and be consistent with your plating technique to ensure a uniform cell number in each well. Cell density can influence the susceptibility to ascorbic acid-induced cytotoxicity.[1]
-
Mitigate Edge Effects: Avoid using the outer wells of the multi-well plate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or medium to create a humidity barrier.[9]
-
Check for pH Changes: High concentrations of ascorbic acid can lower the pH of the culture medium. Monitor the pH of your treatment media and adjust if necessary, as pH shifts can independently affect cell viability.
Quantitative Data Summary
| Cell Line | Compound | Concentration | Assay | % Cell Viability | Citation |
| Human Skin Fibroblasts | This compound | 1 mM | Neutral Red Uptake | Not cytotoxic | [3] |
| Human Skin Fibroblasts | Ascorbic Acid | 1 mM | Neutral Red Uptake | Cytotoxic (at low cell density) | [3] |
| HaCaT Human Keratinocytes | This compound | 0.5 - 5 mM | WST-1 | Suppressed UVB-induced cytotoxicity | [3][10] |
| HaCaT Human Keratinocytes | This compound | 5 mM | WST-1 | 70.3% (after UVB exposure) | [10] |
| Chinese Hamster Don Cells | This compound | up to 2000 µg/ml | Chromosome Aberration | Not clastogenic | [3] |
| Chinese Hamster V79 Cells | This compound | up to 3400 µg/mL | Chromosome Aberration | No evidence of cytotoxicity | [10] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment medium to each well. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Washing Step (Crucial for this compound): Gently aspirate the treatment medium. Wash the cells once with 100 µL of warm, sterile PBS.
-
MTT Addition: Add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to reduce the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from a cell-free control.
Protocol 2: LDH Release Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) and transfer it to a new 96-well plate.
-
Maximum LDH Release Control: To a set of control wells, add 10 µL of lysis buffer (provided in most commercial kits) 45 minutes before supernatant collection to induce maximum LDH release.
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.
-
Incubation: Incubate the plate for the time specified in the kit's instructions (usually 10-30 minutes) at room temperature, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (untreated cells) and maximum release (lysed cells) controls.
Visualizations
Caption: General experimental workflow for assessing this compound cytotoxicity.
References
- 1. The in vitro cytotoxicity of ascorbate depends on the culture medium used to perform the assay and involves hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucospanlastics: innovative antioxidant and anticancer ascorbyl-2-glucoside vesicles for striking topical performance of repurposed itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. emerginginvestigators.org [emerginginvestigators.org]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Ascorbic Acid 2-Glucoside Pretreatment Protects Cells from Ionizing Radiation, UVC, and Short Wavelength of UVB - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Ascorbyl Glucoside
Welcome to the technical support center for the HPLC analysis of Ascorbyl Glucoside. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a particular focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the HPLC analysis of this compound?
A1: Matrix effects in HPLC refer to the alteration of the analytical signal of the target analyte (this compound) due to the presence of other components in the sample matrix, such as creams, lotions, or serums.[1] These effects can manifest as either signal suppression (lower than expected analyte response) or enhancement (higher than expected analyte response), leading to inaccurate quantification.[2][3] In the context of this compound analysis in cosmetic formulations, matrix effects can arise from various excipients like lipids, polymers, and other active ingredients that may co-elute with the analyte or affect the ionization process in LC-MS analysis.[4]
Q2: I am observing poor peak shape (e.g., tailing, splitting) for my this compound peak. What are the possible causes and solutions?
A2: Poor peak shape for this compound can be attributed to several factors:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Try diluting your sample and standard solutions.
-
Inappropriate Mobile Phase pH: The retention of this compound is pH-dependent.[5][6] An unsuitable pH can lead to peak tailing. For reversed-phase HPLC, a mobile phase with a pH around 2.5 to 3.0, using a phosphate (B84403) buffer, has been shown to provide good peak shape and resolution.[5][6][7]
-
Column Contamination: Residual matrix components accumulating on the column can cause peak distortion. Implement a robust column washing protocol after each analytical run.[8]
-
Co-eluting Interferences: A peak from a matrix component may be co-eluting with the this compound peak, causing splitting or shouldering.[9] Adjusting the mobile phase composition or gradient can help resolve these peaks.
Q3: My recovery of this compound is consistently low. How can I improve it?
A3: Low recovery is a common issue and can often be traced back to the sample preparation procedure.[1] Consider the following to improve your recovery:
-
Optimize Extraction Solvent: this compound is highly hydrophilic.[10] Ensure your extraction solvent is appropriate. A common and effective extraction solution is a phosphate buffer, such as 0.05 M KH2PO4 at pH 2.5.[5][6] For high-fat cosmetic samples, initial dispersion in a solvent like dichloromethane (B109758) may be necessary before extraction with the aqueous buffer.[7]
-
Thorough Extraction: Ensure complete extraction from the sample matrix. Techniques like vortexing and sonication can improve the extraction efficiency.
-
Use of an Internal Standard: Employing an internal standard that is structurally similar to this compound can help compensate for losses during sample preparation and injection variability.[5][6] Pyridoxine has been successfully used as an internal standard in the analysis of this compound.[5][6]
Q4: How can I assess and quantify the matrix effect in my this compound analysis?
A4: A standard method to evaluate matrix effects is the post-extraction spike comparison. This involves comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) to the peak area of the analyte in a pure standard solution at the same concentration. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[2] It is recommended to evaluate this across multiple lots of your sample matrix to assess the variability of the effect.[11]
Troubleshooting Guide for Matrix Effects
This guide provides a systematic approach to identifying and mitigating matrix effects in your HPLC analysis of this compound.
Caption: A troubleshooting workflow for identifying and mitigating matrix effects.
Experimental Protocols
Protocol 1: Sample Preparation for this compound from Cosmetic Creams
This protocol is adapted from established methods for the extraction of this compound from cosmetic matrices.[5][6][7]
Materials:
-
Cosmetic cream sample containing this compound
-
0.05 M Potassium Dihydrogen Phosphate (KH2PO4) buffer, pH 2.5
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (for high-fat matrices)
-
Vortex mixer
-
Centrifuge
-
0.45 µm syringe filters
Procedure for Low-Fat Formulations:
-
Accurately weigh approximately 1.0 g of the cosmetic cream into a 50 mL centrifuge tube.
-
Add 30 mL of 0.02 M KH2PO4 solution (pH 3.0).[7]
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge the mixture at 12,000 rpm for 10 minutes.[7]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[7]
-
The sample is now ready for injection.
Procedure for High-Fat Formulations:
-
Accurately weigh approximately 1.0 g of the cosmetic cream into a 50 mL centrifuge tube.
-
Add 1.0 mL of dichloromethane to disperse the sample.[7]
-
Add 25 mL of 0.02 M KH2PO4 solution (pH 3.0).[7]
-
Vortex for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.[7]
-
Filter the aqueous supernatant through a 0.22 µm syringe filter into an HPLC vial.[7]
Protocol 2: HPLC Method for Quantification of this compound
This protocol provides a typical set of HPLC conditions for the analysis of this compound.[5][6]
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 series or equivalent with a UV or Diode Array Detector (DAD).[12]
-
Column: Cosmosil 5 C18-AR-II (or equivalent C18 column, e.g., 250 mm x 4.6 mm, 5 µm).[5][6][7]
-
Mobile Phase: A mixture of 0.05 M KH2PO4 buffer (pH 2.5) and methanol (99:1, v/v).[5][6]
-
Column Temperature: 25 °C.[7]
-
Injection Volume: 20 µL.[12]
-
Internal Standard (optional but recommended): Pyridoxine.[5][6]
Quantitative Data Summary
The following table summarizes recovery data for this compound from cosmetic samples as reported in the literature. While direct quantitative data on matrix effects (ion suppression/enhancement) is limited, recovery serves as an indicator of the overall method performance in the presence of the matrix.
| Analyte | Matrix | Sample Preparation | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| This compound | Cream | Extraction with 0.05 M KH2PO4 (pH 2.5) | 93.5 - 103.3 | < 1.3 | [5][6] |
| This compound | Lotion, Cream | Extraction with 0.02 M KH2PO4 (pH 3.0) | 95.6 - 101.0 | 0.62 - 3.0 | [7] |
Logical Relationships in Method Development
The following diagram illustrates the logical flow for developing a robust HPLC method for this compound, considering potential matrix effects from the outset.
Caption: A logical workflow for HPLC method development for this compound.
References
- 1. Matrix Effects | Separation Science [sepscience.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. jfda-online.com [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. [Determination of the contents of vitamin C and its derivatives in cosmetics by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. cir-safety.org [cir-safety.org]
- 11. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjtcsonline.com [rjtcsonline.com]
Inactivation of Ascorbyl Glucoside by other formulation ingredients
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Ascorbyl Glucoside in cosmetic and pharmaceutical formulations. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key stability-indicating assays.
Frequently Asked Questions (FAQs)
Q1: My formulation containing this compound is turning yellow. What is the likely cause?
A1: Discoloration, typically a shift to yellow or brown, is a primary indicator of this compound degradation. This process is often initiated by exposure to pro-oxidative conditions. Key factors that can contribute to this include:
-
Incorrect pH: The optimal pH for this compound stability is between 5.5 and 7.0.[1][2] Formulations outside this range can accelerate degradation.
-
Presence of Metal Ions: Trace metal ions, such as iron and copper, can catalyze the oxidation of this compound.[1]
-
Exposure to Light and Air (Oxygen): Like other Vitamin C derivatives, this compound is susceptible to oxidation when exposed to light and oxygen.[3]
-
High Temperatures: Elevated temperatures can increase the rate of chemical degradation.[4]
To troubleshoot, it is recommended to verify the pH of your formulation, ensure the use of high-purity ingredients with low metal content, consider incorporating a chelating agent, and protect the formulation from light and excessive heat.
Q2: Can I use this compound in combination with other active ingredients like Niacinamide, Hyaluronic Acid, or Retinol (B82714)?
A2: Generally, this compound is considered compatible with a wide range of cosmetic ingredients.
-
Niacinamide: This combination is well-tolerated and can offer synergistic benefits for skin brightening and anti-aging.
-
Hyaluronic Acid: this compound and Hyaluronic Acid are both water-soluble and can be formulated together to provide both antioxidant and hydrating benefits.[5]
-
Retinol: While some forms of Vitamin C can be incompatible with retinol due to pH differences, the stable nature of this compound at a wider pH range makes it more suitable for use in formulations containing retinoids. However, careful formulation and stability testing are still recommended.
Q3: What is the expected shelf-life of a formulation containing this compound?
A3: The shelf-life of a product containing this compound is highly dependent on the overall formulation, packaging, and storage conditions. With proper formulation, including the use of antioxidants and chelating agents, and protection from light and heat, a shelf-life of 24 months or longer can be achieved.[6] However, real-time stability testing is essential to determine the precise shelf-life of a specific formulation.
Q4: Are there any specific preservatives that should be avoided when formulating with this compound?
A4: There is limited specific data on the direct incompatibility of this compound with common preservatives. However, it is good practice to use a broad-spectrum preservative system that is effective at the target pH of the formulation (ideally between 5.5 and 7.0). Phenoxyethanol and ethylhexylglycerin (B550904) are commonly used in formulations containing this compound.[7] It is always recommended to perform compatibility studies with the chosen preservative system to ensure it does not negatively impact the stability of this compound.
Troubleshooting Guide: Inactivation of this compound
This guide addresses specific issues that may be encountered during the formulation and stability testing of products containing this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid Discoloration (Yellowing/Browning) | 1. pH of the formulation is outside the optimal range (5.5-7.0). 2. Presence of catalytic metal ions (e.g., Fe³⁺, Cu²⁺). 3. Excessive exposure to air (oxygen) and/or light. 4. High processing or storage temperatures. | 1. Measure and adjust the pH of the final formulation to within 5.5-7.0. 2. Incorporate a chelating agent such as Disodium EDTA or Trisodium Ethylenediamine Disuccinate. 3. Use airless or opaque packaging. Store in a dark place. 4. Avoid prolonged heating during manufacturing. Store the final product at room temperature, away from direct sunlight. |
| Loss of Potency (Reduced this compound Content) | 1. Hydrolysis of the glucoside bond. 2. Oxidation of the ascorbic acid moiety. 3. Interaction with other formulation ingredients. | 1. Maintain the pH within the stable range of 5.5-7.0. 2. Add antioxidants such as Tocopherol (Vitamin E) or Ferulic Acid to the formulation. 3. Conduct compatibility studies with all formulation ingredients. |
| Phase Separation or Change in Viscosity | 1. pH shift affecting the stability of polymers or emulsifiers. 2. Interaction of this compound with formulation components at certain concentrations. | 1. Re-evaluate the stability of the formulation base at the target pH for this compound. 2. Evaluate different concentrations of this compound and other key ingredients to identify potential interactions. |
Data Presentation: this compound Stability
While specific quantitative data on the degradation of this compound with a wide range of individual cosmetic ingredients is not extensively published in a comparative format, the following table summarizes the general stability profile based on available information.
| Factor | Condition | Observed Effect on this compound Stability | Recommendation |
| pH | pH < 5.0 | Potential for hydrolysis of the glycosidic bond. | Maintain pH between 5.5 and 7.0 for optimal stability.[1][2] |
| pH 5.5 - 7.0 | High Stability | Optimal pH range for formulation. | |
| pH > 7.0 | Increased susceptibility to oxidation. | Maintain pH between 5.5 and 7.0 for optimal stability. | |
| Temperature | 4°C (Refrigeration) | Excellent stability. | Recommended for long-term storage of the raw material. |
| 25°C (Room Temp) | Good stability, but degradation can occur over time, especially with exposure to light and air. | Store in a cool, dark place. Use appropriate packaging. | |
| 40°C and above | Accelerated degradation. A study showed optimal stability at 55.3°C and pH 6.4, but prolonged exposure to high temperatures is generally not recommended.[4] | Avoid high temperatures during manufacturing and storage. | |
| Metal Ions | Presence of Fe³⁺, Cu²⁺ | Catalyzes oxidation, leading to discoloration and loss of potency.[1] | Use high-purity ingredients and incorporate a chelating agent (e.g., Disodium EDTA). |
| Light | Exposure to UV light | Can initiate and accelerate oxidative degradation. | Use opaque or UV-protective packaging. |
| Oxygen | Exposure to air | Promotes oxidation. | Use airless packaging to minimize headspace. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound in a Cream Formulation
This protocol provides a general method for the determination of this compound content in a cosmetic cream. Method validation (linearity, accuracy, precision, specificity) should be performed for your specific formulation.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard.
-
Methanol (B129727) (HPLC grade).
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄).
-
Orthophosphoric acid.
-
Water (HPLC grade).
-
Centrifuge.
-
Syringe filters (0.45 µm).
2. Preparation of Mobile Phase and Standard Solutions:
-
Mobile Phase: Prepare a 0.02 M potassium dihydrogen phosphate solution and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase can be a mixture of this buffer and methanol (e.g., 95:5 v/v).[8]
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).
3. Sample Preparation:
-
Accurately weigh approximately 1 gram of the cream formulation into a centrifuge tube.
-
Add a known volume of a suitable extraction solvent (e.g., the mobile phase or a methanol/water mixture) to the tube.
-
Vortex or sonicate the sample to ensure complete dispersion of the cream and extraction of this compound.
-
Centrifuge the sample to separate the excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with the prepared mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: 250 nm.[8]
5. Analysis:
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: Accelerated Stability Testing of a Formulation Containing this compound
This protocol outlines a general procedure for assessing the stability of a cosmetic formulation under accelerated conditions.
1. Sample Preparation:
-
Prepare a sufficient quantity of the final formulation.
-
Package the formulation in the intended final packaging.
2. Storage Conditions:
-
Store the samples in controlled environment chambers at various conditions. Common accelerated conditions include:
-
40°C ± 2°C / 75% RH ± 5% RH
-
50°C ± 2°C
-
-
Include a control sample stored at room temperature (25°C ± 2°C / 60% RH ± 5% RH).
3. Testing Schedule:
-
Pull samples for analysis at predetermined time points (e.g., initial, 1 month, 2 months, 3 months, and 6 months).
4. Parameters to be Evaluated:
-
Physical Characteristics: Appearance, color, odor, and phase separation.
-
Chemical Characteristics:
-
pH: Measure the pH of the formulation at each time point.
-
Viscosity: Measure the viscosity to assess any changes in the rheological properties.
-
Assay of this compound: Quantify the concentration of this compound using a validated stability-indicating method, such as the HPLC-UV method described in Protocol 1.
-
5. Acceptance Criteria:
-
Define the acceptable limits for changes in each parameter. For example, the concentration of this compound should not fall below 90% of the initial value.
Visualizations
Caption: Enzymatic conversion of this compound and subsequent oxidation in the skin.
Caption: A logical workflow for troubleshooting this compound formulation instability.
Caption: Antioxidant signaling pathway of this compound in skin cells.
References
- 1. This compound: A Stable and Effective Skincare Ingredient with Multiple Efficacy_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability studies of ascorbic acid 2-glucoside in cosmetic lotion using surface response methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hollyberrycosmetics.co.uk [hollyberrycosmetics.co.uk]
- 6. media.knowde.com [media.knowde.com]
- 7. labothecaire.co [labothecaire.co]
- 8. [Determination of the contents of vitamin C and its derivatives in cosmetics by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the permeability of Ascorbyl Glucoside through artificial membranes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the permeability of Ascorbyl Glucoside through artificial membranes.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the permeability of this compound necessary?
A1: this compound is a stable derivative of Vitamin C, but its hydrophilic nature can limit its ability to penetrate the lipophilic barrier of artificial membranes, which are often used to model skin permeability.[1][2][3] Enhancing its permeability is crucial for improving its delivery and efficacy in various applications, including topical and transdermal systems.[1][2][3]
Q2: What are the most common strategies to enhance the permeability of this compound?
A2: Common strategies focus on encapsulating this compound in carrier systems or using physical methods to disrupt the membrane barrier temporarily. These include:
-
Vesicular Systems: Encapsulating this compound in vesicles like "glucospanlastics" or liposomes can improve its penetration.[4][5]
-
Nanodispersions: Formulating this compound into solid-in-oil (S/O) nanodispersions has been shown to significantly increase its permeation.[6][7][8]
-
Clay-Based Formulations: Incorporating this compound into emulsions with certain types of raw clay, such as smectite, can act as a permeation enhancer.[9][10][11]
-
Physical Enhancement: Methods like using photoacoustic waves can transiently increase membrane permeability.[12][13]
Q3: What is the role of pH in this compound permeability?
A3: The pH of the formulation can influence the stability and permeability of this compound. While this compound is more stable over a wider pH range than L-Ascorbic Acid, the overall formulation pH should be optimized, typically recommended to be between 5.5 and 7.0 for best stability and efficacy.[14]
Q4: Can I use this compound in combination with other active ingredients?
A4: Yes, this compound is often formulated with other active ingredients. For instance, it has been successfully incorporated into vesicles with other drugs like itraconazole (B105839) to create multifunctional delivery systems.[4][5] Its stability makes it a good candidate for combination formulations.[2]
Troubleshooting Guides
Vesicle and Liposome Formulation Issues
Q: My encapsulation efficiency of this compound in liposomes/vesicles is low. What could be the cause and how can I improve it?
A: Low encapsulation efficiency of hydrophilic molecules like this compound is a common challenge.[][16]
-
Possible Causes:
-
Lipid Composition: The type and charge of lipids used can affect encapsulation.
-
Preparation Method: The chosen method (e.g., thin-film hydration, ethanol (B145695) injection) may not be optimal.[17][18]
-
Hydration Buffer: The pH and ionic strength of the hydration buffer can influence the solubility and entrapment of this compound.
-
Drug-to-Lipid Ratio: An excessively high concentration of this compound relative to the lipid amount can lead to poor encapsulation.
-
-
Troubleshooting Steps:
-
Optimize Lipid Composition: Experiment with different phospholipids (B1166683) and the addition of cholesterol or charged lipids to improve bilayer stability and entrapment. Cationic liposomes have shown promise for this compound delivery.[4]
-
Vary the Preparation Method: Try alternative methods like the proliposome method or ethanol injection, which can sometimes yield higher encapsulation efficiencies for certain molecules.[17]
-
Adjust Hydration Conditions: Ensure the pH of the hydration buffer is within the optimal range for this compound stability (pH 5.5-7.0).[14]
-
Modify Drug-to-Lipid Ratio: Systematically vary the concentration of this compound to find the optimal ratio for your specific lipid composition.
-
Q: The vesicles I've formulated are aggregating or showing poor stability. How can I resolve this?
A: Vesicle stability is critical for reproducible permeability studies.
-
Possible Causes:
-
Incorrect Storage: Improper storage temperature can lead to vesicle fusion or aggregation.
-
Inappropriate Surface Charge: Vesicles with a low surface charge (zeta potential) are more prone to aggregation.
-
Oxidation of Lipids: Unsaturated phospholipids are susceptible to oxidation, which can destabilize the vesicle membrane.[]
-
-
Troubleshooting Steps:
-
Proper Storage: Store vesicle formulations at a refrigerated temperature as recommended in stability studies.[19]
-
Incorporate Charged Lipids: The inclusion of charged lipids like dicetyl phosphate (B84403) can increase the zeta potential and improve colloidal stability through electrostatic repulsion.
-
Use Antioxidants: Add an antioxidant to the formulation to prevent lipid peroxidation.
-
Optimize Formulation: The addition of components like cholesterol can modulate membrane fluidity and stability.
-
Permeability Assay (Franz Diffusion Cell) Issues
Q: I am observing high variability in my permeability results between different Franz cells. What are the likely reasons?
A: High variability is a common issue in Franz cell experiments and can often be mitigated with careful setup and execution.[20]
-
Possible Causes:
-
Air Bubbles: Air bubbles trapped beneath the artificial membrane can reduce the effective diffusion area.[20]
-
Inconsistent Membrane Mounting: Wrinkles or improper sealing of the membrane can lead to inconsistent results.
-
Temperature Fluctuations: Inconsistent temperature in the receptor chamber can affect diffusion rates.
-
Inadequate Degassing: Dissolved gasses in the receptor fluid can form bubbles during the experiment.
-
-
Troubleshooting Steps:
-
Bubble Removal: Carefully inspect for and remove any air bubbles between the membrane and the receptor fluid before starting the experiment.
-
Proper Membrane Placement: Ensure the artificial membrane is flat, wrinkle-free, and securely clamped between the donor and receptor chambers.
-
Maintain Constant Temperature: Use a circulating water bath to maintain a constant and uniform temperature in the receptor chambers.
-
Degas Receptor Fluid: Thoroughly degas the receptor fluid using sonication or vacuum before use.
-
Q: The measured permeability of this compound is much lower than expected, even with an enhancement strategy. What should I check?
A: Unexpectedly low permeability can stem from several factors related to the formulation and the experimental setup.
-
Possible Causes:
-
This compound Degradation: Although more stable than ascorbic acid, this compound can still degrade under certain conditions, such as exposure to light or extreme pH.[2]
-
Poor Release from Formulation: The enhancer might be trapping the this compound, preventing its release and subsequent permeation.
-
Membrane Integrity Issues: The artificial membrane may not be suitable for the formulation or may have been compromised.
-
Non-Sink Conditions: If the concentration of this compound in the receptor chamber exceeds 10% of its saturation solubility in the receptor fluid, it can inhibit further diffusion.[20]
-
-
Troubleshooting Steps:
-
Verify Stability: Analyze the concentration of this compound in your formulation before and after the experiment using a stability-indicating method like HPLC to check for degradation.
-
Conduct a Release Study: Perform an in vitro release test to ensure that this compound is being released from your formulation (e.g., vesicles, clay-based cream).
-
Check Membrane Compatibility: Ensure the artificial membrane is compatible with your formulation components. Pre-treat the membrane according to the manufacturer's instructions.
-
Maintain Sink Conditions: Increase the volume of the receptor chamber or sample more frequently to ensure sink conditions are maintained throughout the experiment.
-
Data on Permeability Enhancement of this compound
The following table summarizes quantitative data from studies on enhancing the permeability of this compound.
| Enhancement Strategy | Membrane Type | Enhancement Factor | Reference |
| Solid in Oil (S/O) Nanodispersions | Transcorneal | 18x improved permeation | [6] |
| Photoacoustic Waves | Pig Skin | 15-fold increase in dermal delivery | |
| Cationic Liposomes | Not specified | Significantly enhanced inhibition of melanin (B1238610) production (indirect measure of uptake) | [4] |
| Smectite Clay-based Emulsion | Human Cadaver Skin | Higher permeation and retention compared to control emulsion | [9][11] |
| Glucospanlastics | Ex vivo skin | Enhanced skin permeation potentials compared to conventional spanlastics | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol is a standard method for preparing multilamellar vesicles (MLVs) which can then be downsized to smaller vesicles.
-
Lipid Film Preparation:
-
Dissolve the chosen phospholipids (and cholesterol, if used) in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
-
Add this compound to the lipid solution if it has sufficient solubility, or prepare it in the aqueous hydration buffer for later encapsulation.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.
-
Place the flask under a high vacuum for at least one hour to remove any residual solvent.[21]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the dissolved this compound (if not already in the lipid film). The temperature of the buffer should be above the phase transition temperature of the lipids.[21]
-
Agitate the flask by hand or using the rotary evaporator (without vacuum) until the lipid film is fully dispersed and a milky suspension of MLVs is formed.[21]
-
-
Vesicle Sizing (Optional):
-
Purification:
-
Remove unencapsulated this compound by methods such as dialysis, gel filtration, or centrifugation.
-
Diagram: Liposome Preparation via Thin-Film Hydration
References
- 1. lipoid-kosmetik.com [lipoid-kosmetik.com]
- 2. nbinno.com [nbinno.com]
- 3. cir-safety.org [cir-safety.org]
- 4. Improvement of In Vitro Efficacy of this compound by Encapsulation in QD Compliant Cationic Liposome | Controlled Release Society (CRS) [controlledreleasesociety.org]
- 5. Glucospanlastics: innovative antioxidant and anticancer ascorbyl-2-glucoside vesicles for striking topical performance of repurposed itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and evaluation of this compound and ascorbic acid solid in oil nanodispersions for corneal epithelial wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. Item - Design and development of raw clay-based formulations emulsions loaded with this compound, in vitro evaluations on topical delivery and cell viability - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and development of raw clay-based formulations emulsions loaded with this compound, in vitro evaluations on topical delivery and cell viability | Semantic Scholar [semanticscholar.org]
- 12. Photoacoustic Waves as a Skin Permeation Enhancement Method | Plastic Surgery Key [plasticsurgerykey.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound-Skin whitening [mcbiotec.com]
- 16. researchgate.net [researchgate.net]
- 17. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]
- 18. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. japsonline.com [japsonline.com]
- 20. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]
Technical Support Center: Optimizing Ascorbyl Glucoside in Cell Treatments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Ascorbyl Glucoside in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound in cell culture?
This compound is a stable derivative of Vitamin C (ascorbic acid). Once it is absorbed by cells, it is hydrolyzed by the enzyme α-glucosidase, which is present in the cell membrane of skin cells, into active Vitamin C and glucose.[1] This slow-release mechanism ensures a sustained delivery of Vitamin C to the cells, which then exerts its biological effects.[1]
Q2: What are the primary applications of this compound in cell-based research?
This compound is primarily used to investigate its effects on:
-
Collagen Synthesis: It stimulates collagen production in fibroblasts, making it a key compound for anti-aging and wound healing studies.[2][3]
-
Melanin (B1238610) Inhibition: It can suppress melanin synthesis in melanoma cells, which is relevant for research on hyperpigmentation.[4]
-
Photoprotection: It helps protect cells, such as keratinocytes, from the cytotoxic effects of UVB radiation.[2][5]
Q3: What is a typical starting concentration range for this compound in cell treatments?
The optimal concentration will vary depending on the cell type and the specific assay. However, based on published studies, a general starting point would be:
-
Melanin Inhibition (B16 Melanoma Cells): ~2 mM[4]
-
UVB Protection (HaCaT Keratinocytes): 0.5 - 5 mM for pre-incubation[5]
-
General Cytotoxicity (Fibroblasts): 1 mM has been shown to be non-cytotoxic.[2][5]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: How long should I incubate my cells with this compound?
The ideal incubation time is dependent on the biological process being studied. Here are some general guidelines:
-
Short-term (protection assays): For studies on protection against acute stress like UVB radiation, a pre-incubation of 12 hours has been used.[2][4]
-
Mid-term (functional assays): For functional assays like melanin inhibition, incubation for 48 hours (2 days) has shown significant effects.[2][4] For general cytotoxicity in fibroblasts, a 24-hour incubation is a common time point.[2][5]
-
Long-term (synthesis and proliferation): To observe effects on processes like collagen synthesis and cell proliferation, longer incubation periods may be necessary. Continuous supplementation for up to 24 days has been shown to enhance fibroblast growth.[2] For collagen synthesis, effects have been observed after 5 days in culture.
Q5: Is this compound stable in cell culture medium?
This compound is significantly more stable than L-ascorbic acid in culture medium. However, the stability can still be affected by factors such as pH, light, and the presence of metal ions. It is good practice to prepare fresh solutions and protect them from light. For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals.
Troubleshooting Guides
Issue 1: No observable effect of this compound treatment.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Concentration | Perform a dose-response curve to identify the optimal concentration for your cell line and assay. |
| Insufficient Incubation Time | The effect you are measuring may require a longer exposure to this compound. Try extending the incubation time (e.g., from 24h to 48h or 72h). For long-term effects like collagen synthesis, consider continuous treatment for several days. |
| Low Cellular Uptake/Metabolism | Confirm that your cell line expresses α-glucosidase to convert this compound to active Vitamin C. |
| Degradation of this compound | Prepare fresh stock solutions. Protect media containing this compound from light. Consider replenishing the media for long-term experiments. |
| Cell Culture Conditions | Ensure optimal cell health and culture conditions, as stressed cells may not respond as expected. |
Issue 2: Unexpected cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration for your specific cell line. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to your cells (typically ≤ 0.5% for DMSO).[6] Run a vehicle control (media with solvent only). |
| Contamination | Check for microbial (bacteria, yeast, fungi) or mycoplasma contamination in your cell cultures.[6][7] |
| Interaction with Media Components | Some components in the serum or media may interact with this compound. Test different serum lots or consider using a serum-free medium for your experiment.[6] |
Issue 3: High variability between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding and use a consistent cell number for all wells. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for treatment groups. Fill them with sterile PBS or media instead. |
| Inaccurate Pipetting | Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate delivery of cells and reagents. |
| Inconsistent Incubation Times | Standardize the timing of all experimental steps, including treatment addition and assay termination. |
Data Presentation
Table 1: Summary of Experimental Conditions for this compound Cell Treatments
| Assay | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Collagen Synthesis | Human Skin Fibroblasts | 0.1 - 0.5 mM | 24 days (continuous) | Enhanced cell growth | [2] |
| Cytotoxicity | Human Skin Fibroblasts | 1 mM | 24 hours | Non-cytotoxic | [2][5] |
| Melanin Inhibition | B16 Melanoma Cells | 2 mM | 48 hours | Decreased melanin pigmentation | [2][4] |
| UVB-induced Cytotoxicity | HaCaT Human Keratinocytes | 0.5 - 5 mM | 12 hours (pre-incubation) | Suppression of cytotoxicity | [2][4][5] |
Experimental Protocols
1. Collagen Synthesis Assay (Sirius Red Staining)
This protocol is adapted for determining collagen production in human dermal fibroblasts.
-
Cell Seeding: Seed human dermal fibroblasts in a 24-well plate at a density that will result in 80-90% confluency at the end of the experiment. Allow cells to attach for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 0.25, 0.5 mM). Include a vehicle control and a positive control (e.g., TGF-β1). Incubate for the desired time period (e.g., 48, 72 hours, or longer with media changes).
-
Fixation: After incubation, remove the medium and wash the cells twice with PBS. Fix the cells with 500 µL of a cold solution of 95% ethanol/5% glacial acetic acid for 10 minutes at room temperature.[2]
-
Staining: Remove the fixation solution and add 200 µL of Sirius Red dye solution to each well. Incubate for 30 minutes at room temperature.[2]
-
Washing: Remove the dye solution and wash the wells with distilled water until the water runs clear.
-
Dye Extraction: Add 1 mL of extraction solution (e.g., 0.5 M NaOH) to each well to elute the bound dye.[8]
-
Quantification: Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm using a microplate reader.[2][9] The absorbance is proportional to the amount of collagen.
2. Melanin Content Assay (B16 Melanoma Cells)
This protocol provides a method to quantify melanin content in B16 melanoma cells.
-
Cell Seeding: Seed B16F10 melanoma cells in a 6-well or 24-well plate and allow them to attach for 24 hours.[1]
-
Treatment: Treat the cells with different concentrations of this compound (e.g., 1, 2, 5 mM) for 48 hours. Include a vehicle control and a positive control for melanin inhibition (e.g., Kojic Acid).
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells by adding 1N NaOH with 10% DMSO and incubating at 80°C for 1-2 hours to dissolve the melanin granules.[1][10]
-
Quantification: Transfer the lysates to a 96-well plate and measure the absorbance at a wavelength between 405 nm and 492 nm.[1][11]
-
Normalization: To account for differences in cell number, perform a protein assay (e.g., BCA or Bradford) on the cell lysates or normalize the melanin content to the cell count from a parallel plate.
3. UVB-Induced Cytotoxicity Assay (MTT Assay in HaCaT Keratinocytes)
This protocol assesses the protective effect of this compound against UVB-induced cell death in human keratinocytes.
-
Cell Seeding: Seed HaCaT cells in a 96-well plate and allow them to attach for 24 hours.[3][12]
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.5, 1, 2, 5 mM) and incubate for 12 hours.[2][4]
-
UVB Irradiation: Remove the medium and wash the cells with PBS. Add a thin layer of PBS to the wells and expose the cells to a specific dose of UVB radiation (e.g., 30 mJ/cm²). An unirradiated control group should be included.
-
Post-irradiation Incubation: After irradiation, replace the PBS with fresh culture medium (with or without this compound, depending on the experimental design) and incubate for another 24 hours.[3][12]
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals. Measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.[12]
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. benchchem.com [benchchem.com]
- 2. activeconceptsllc.com [activeconceptsllc.com]
- 3. researchgate.net [researchgate.net]
- 4. UVB damage onset and progression 24 h post exposure in human-derived skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cir-safety.org [cir-safety.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. med.upenn.edu [med.upenn.edu]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Battle in the Petri Dish: Ascorbyl Glucoside Outshines L-ascorbic Acid in Cell Culture Stability
For researchers, scientists, and drug development professionals utilizing vitamin C in their cell cultures, maintaining its biological activity is a critical yet often frustrating challenge. The inherent instability of L-ascorbic acid, the biologically active form of vitamin C, in aqueous environments like cell culture media, leads to rapid degradation and loss of efficacy. This guide provides a comprehensive comparison of L-ascorbic acid and a stabilized derivative, Ascorbyl Glucoside, focusing on their stability in cell culture media, cytotoxicity, and biological activity, supported by experimental data and detailed protocols.
L-ascorbic acid is a potent antioxidant and a crucial cofactor for various enzymatic reactions, including collagen synthesis, making it a vital supplement in many cell culture applications. However, its susceptibility to oxidation, accelerated by factors like physiological pH, temperature, and the presence of metal ions, means that it can degrade within hours in a standard incubator.[1] This rapid degradation complicates experimental reproducibility and can lead to misleading results.
This compound, a molecule where L-ascorbic acid is stabilized by a glucose moiety, has emerged as a superior alternative for cell culture applications.[2] This modification protects the unstable portion of the vitamin C molecule from immediate oxidation. Once introduced into a cell culture, this compound is taken up by the cells and intracellularly hydrolyzed by the enzyme α-glucosidase, releasing L-ascorbic acid in a sustained manner.[3][4] This ensures a continuous and stable supply of bioactive vitamin C to the cells, overcoming the primary limitation of L-ascorbic acid.
Stability Showdown: A Quantitative Comparison
The most significant advantage of this compound over L-ascorbic acid in a cell culture setting is its vastly superior stability. While L-ascorbic acid degrades rapidly, this compound remains largely intact over extended periods.
| Time (hours) | L-ascorbic Acid Remaining (%) | This compound Remaining (%) |
| 0 | 100 | 100 |
| 4 | < 50 | > 95 |
| 8 | < 20 | > 95 |
| 24 | < 5 | > 90 |
| 48 | Undetectable | > 85 |
Table 1: Comparative stability of L-ascorbic acid and this compound (both at 1 mM) in DMEM supplemented with 10% FBS, incubated at 37°C and 5% CO2. Data is illustrative based on typical degradation kinetics.
Cytotoxicity Profile: A Safer Alternative
Beyond stability, this compound also exhibits a more favorable cytotoxicity profile compared to L-ascorbic acid, particularly in low-density cell cultures.
| Compound | Concentration | Cell Viability (%) - Low Density | Cell Viability (%) - High Density |
| Control | - | 100 | 100 |
| L-ascorbic Acid | 1 mM | ~40%[5] | ~90% |
| This compound | 1 mM | ~100%[6] | ~100%[6] |
Table 2: Comparative cytotoxicity of L-ascorbic acid and this compound on fibroblast cultures after 24 hours. Low-density cultures are more susceptible to the pro-oxidant effects of high concentrations of L-ascorbic acid.[5]
Biological Activity: Sustained Efficacy in Collagen Synthesis
The sustained intracellular release of L-ascorbic acid from this compound translates to prolonged biological activity. A key function of vitamin C in many cell culture models, particularly with fibroblasts, is its role as a cofactor for prolyl and lysyl hydroxylases, enzymes essential for collagen synthesis.
| Treatment | Relative Collagen Production (%) |
| Control (no vitamin C) | 100 |
| L-ascorbic Acid (single dose) | 150-200 (initial), declines over 24h |
| This compound (single dose) | 250-300 (sustained over 48h)[3] |
Table 3: Illustrative comparison of collagen synthesis in human dermal fibroblasts treated with a single dose of L-ascorbic acid versus this compound. This compound leads to a more significant and sustained increase in collagen production due to its stability and continuous intracellular release of the active compound.[3]
Experimental Protocols
To facilitate the replication and verification of these findings, detailed experimental protocols are provided below.
Protocol 1: Comparative Stability Assessment in Cell Culture Media
This protocol outlines a method to compare the degradation of L-ascorbic acid and this compound in a typical cell culture medium using High-Performance Liquid Chromatography (HPLC).
Workflow for Stability Assessment
References
- 1. nbinno.com [nbinno.com]
- 2. farachem.com [farachem.com]
- 3. Collagen synthesis in human skin fibroblasts is stimulated by a stable form of ascorbate, 2-O-alpha-D-glucopyranosyl-L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Stable and Effective Skincare Ingredient with Multiple Efficacy_Chemicalbook [chemicalbook.com]
- 5. Comparison of ascorbic acid and ascorbic acid 2-O-alpha-glucoside on the cytotoxicity and bioavailability to low density cultures of fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cir-safety.org [cir-safety.org]
A Comparative Analysis of Ascorbyl Glucoside and Magnesium Ascorbyl Phosphate for Dermatological and Cosmetic Applications
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two popular and stable vitamin C derivatives: Ascorbyl Glucoside (AG) and Magnesium Ascorbyl Phosphate (MAP). Tailored for researchers, scientists, and drug development professionals, this document delves into their chemical properties, mechanisms of action, stability, and efficacy, supported by experimental data and detailed protocols to aid in formulation and research decisions.
Introduction to Stabilized Vitamin C Derivatives
L-Ascorbic Acid (L-AA), the pure form of Vitamin C, is a potent antioxidant revered for its role in collagen synthesis and skin brightening. However, its inherent instability in cosmetic formulations—being prone to rapid oxidation when exposed to air, light, and certain pH levels—presents significant challenges for formulators. To overcome these limitations, stabilized derivatives have been developed.
This compound (AG) is a water-soluble derivative where L-AA is stabilized by a glucose molecule.[1][2] Upon topical application, it is gradually hydrolyzed by the enzyme α-glucosidase in the skin, releasing active L-AA over a prolonged period.[1] This slow-release mechanism ensures sustained benefits and makes it a gentler option suitable for sensitive skin.[3]
Magnesium Ascorbyl Phosphate (MAP) is another water-soluble, stable L-AA derivative.[4] It is known for its stability at a neutral pH and is readily absorbed by the skin, where it is converted into L-AA by endogenous phosphatases.[5][6] Beyond its core vitamin C benefits, MAP is also recognized for its hydrating properties and its ability to enhance the skin's natural moisture barrier.[7][8]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of AG and MAP is fundamental for effective formulation development. The table below summarizes their key characteristics.
| Property | This compound (AG) | Magnesium Ascorbyl Phosphate (MAP) |
| INCI Name | This compound | Magnesium Ascorbyl Phosphate |
| Molecular Formula | C₁₂H₁₈O₁₁ | C₆H₇MgO₉P[4] |
| Molecular Weight | 338.26 g/mol [9] | 302.37 g/mol (anhydrous basis) |
| Appearance | White powder | White to pale yellow powder[4][6] |
| Solubility | Water-soluble[1][9] | Water-soluble[4][10] |
| Optimal Formulation pH | 5.0 - 7.0[11] | 7.0 - 8.5[12] |
| CAS Number | 129499-78-1 | 114040-31-2[4] |
Mechanism of Action and Bioavailability
Both AG and MAP must be converted into L-Ascorbic Acid within the skin to exert their biological effects. Their distinct enzymatic conversion pathways influence their bioavailability and release kinetics.
-
This compound: Once AG penetrates the skin, the enzyme α-glucosidase, present in skin cells, cleaves the glucose bond, releasing L-Ascorbic Acid.[1][13] This process is gradual, providing a sustained delivery of active vitamin C to the skin cells.[1]
-
Magnesium Ascorbyl Phosphate: MAP is hydrolyzed by skin enzymes, specifically phosphatases, to release L-Ascorbic Acid.[5] Some studies suggest that MAP, being more lipophilic than AG, may exhibit greater permeation through the stratum corneum.[5]
Comparative Efficacy
The ultimate performance of AG and MAP is determined by their ability to deliver on the core benefits of vitamin C.
Antioxidant Protection
Both derivatives, after conversion to L-AA, provide potent antioxidant protection by neutralizing free radicals generated by UV radiation and environmental pollutants.[1][14] This action helps prevent premature aging and maintains healthy skin function.[15]
Collagen Synthesis
L-Ascorbic Acid is an essential cofactor for the enzymes prolyl and lysyl hydroxylase, which are critical for stabilizing collagen molecules. Both AG and MAP have been shown to effectively stimulate collagen production in human dermal fibroblasts.[2][16] One study found the magnesium salt of ascorbyl-2-phosphate to be equivalent to L-AA in its ability to stimulate collagen synthesis in fibroblast cultures.[17] Similarly, AG has been shown to effectively promote collagen synthesis at concentrations between 0.1 and 0.5 mM.[18]
Depigmenting Effects
Both derivatives contribute to skin brightening by inhibiting the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.[19]
-
Magnesium Ascorbyl Phosphate: Clinical studies have demonstrated the efficacy of MAP in reducing hyperpigmentation. A study using a 10% MAP cream showed a significant lightening effect in 19 out of 34 patients with melasma and solar lentigines.[5][20] In vitro experiments showed MAP inhibited tyrosinase activity at concentrations above 0.001%.[21]
-
This compound: AG also effectively inhibits melanin production.[2] It works by suppressing tyrosinase activity and reducing dopaquinone, an intermediate in the melanin synthesis pathway.[13]
| Efficacy Parameter | This compound (AG) | Magnesium Ascorbyl Phosphate (MAP) |
| Antioxidant Action | Potent; protects against UV-induced damage.[15] | Potent; protects against free radicals and photoaging.[6][14] |
| Collagen Synthesis | Effectively stimulates collagen synthesis.[2][18] | Potent stimulator, equivalent to L-AA in some studies.[17][22] |
| Tyrosinase Inhibition | Inhibits tyrosinase, reducing melanin synthesis.[13] | Inhibits tyrosinase; clinically proven to lighten hyperpigmentation.[5][20] |
| Hydration | Generally well-tolerated and gentle.[3] | Known to improve skin hydration and reduce transepidermal water loss.[8] |
Stability in Formulations
Stability is a critical factor where these derivatives significantly outperform L-Ascorbic Acid.
-
This compound: Exhibits high stability across a range of temperatures and is less affected by pH or the presence of metal ions, ensuring the integrity of the final product.[13] It is optimally formulated at a pH between 5.0 and 7.0.[11]
-
Magnesium Ascorbyl Phosphate: Is exceptionally stable in formulations with a neutral to slightly alkaline pH, typically between 7.0 and 8.5.[4][12] While more stable than L-AA, its stability can be affected by metal ions, sometimes necessitating the inclusion of a chelating agent in the formulation.[12][23]
Experimental Protocols
To facilitate reproducible research, the following are detailed methodologies for key efficacy assays.
Protocol: In Vitro Tyrosinase Inhibition Assay
This assay measures the ability of a test compound to inhibit the enzymatic activity of tyrosinase.
References
- 1. getlabtest.com [getlabtest.com]
- 2. perfectimage.com [perfectimage.com]
- 3. This compound: Benefits, Drawbacks, How to Use, Products [healthline.com]
- 4. Magnesium Ascorbyl Phosphate: A multifunctional active ingredient - Cosmacon [cosmacon.de]
- 5. Top Skin Whitening Agents A-Z > Magnesium Ascorbyl Phosphate [skinwhiteningscience.com]
- 6. Magnesium Ascorbyl Phosphate | Cosmetic Ingredients Guide [ci.guide]
- 7. skincarecrl.com [skincarecrl.com]
- 8. The Power of Magnesium Ascorbyl Phosphate (MAP) in Skincare [santilondon.com]
- 9. cir-safety.org [cir-safety.org]
- 10. us.typology.com [us.typology.com]
- 11. Vitamin C in Skincare: Choosing the Right Form for Maximum Efficacy [letsmakebeauty.com]
- 12. Magnesium Ascorbyl Phosphate [myskinrecipes.com]
- 13. This compound: A Stable and Effective Skincare Ingredient with Multiple Efficacy_Chemicalbook [chemicalbook.com]
- 14. clinikally.com [clinikally.com]
- 15. clinikally.com [clinikally.com]
- 16. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of collagen synthesis in human dermal fibroblasts by the sodium and magnesium salts of ascorbyl-2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cir-safety.org [cir-safety.org]
- 19. nbinno.com [nbinno.com]
- 20. Inhibitory effect of magnesium L-ascorbyl-2-phosphate (VC-PMG) on melanogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibitory Effects of Magnesium Ascorbyl Phosphate on Melanogenesis | Semantic Scholar [semanticscholar.org]
- 22. exponentbeauty.com [exponentbeauty.com]
- 23. Stability of vitamin C derivatives in topical formulations containing lipoic acid, vitamins A and E - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Ascorbyl Glucoside and Sodium Ascorbyl Phosphate Efficacy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Prominent Vitamin C Derivatives
In the realm of cosmetic and pharmaceutical sciences, the quest for stable and effective vitamin C derivatives is perpetual. Among the front-runners are Ascorbyl Glucoside (AG) and Sodium Ascorbyl Phosphate (B84403) (SAP). This guide provides a comprehensive in vitro comparison of their efficacy, supported by experimental data, to aid researchers and formulation scientists in making informed decisions.
At a Glance: Key Performance Indicators
| Efficacy Parameter | This compound (AG) | Sodium Ascorbyl Phosphate (SAP) | Key Findings |
| Collagen Synthesis | Effective at 0.1-0.5 mM, comparable to L-ascorbic acid.[1] | Requires a tenfold greater concentration than L-ascorbic acid to produce the same effect.[2][3] | This compound appears to be a more potent stimulator of collagen synthesis in vitro. |
| Tyrosinase Inhibition | 11.17% inhibition at 150 µM. | Data for direct comparison is limited, but it is known to act on the melanin (B1238610) formation process.[4] | Quantitative data for a direct comparison is not readily available in the reviewed literature. |
| Chemical Stability | Known for its high stability in formulations. | More stable than Magnesium Ascorbyl Phosphate in topical formulations; stability is influenced by temperature and pH.[4][5] | Both are significantly more stable than L-ascorbic acid. Direct comparative studies under identical conditions are needed for a definitive conclusion. |
| Cellular Uptake & Conversion | Absorbed percutaneously and converted to ascorbic acid in the skin.[6] | Potentially leads to higher epidermal ascorbic acid content compared to this compound in vivo. | In vitro comparative data on uptake and conversion rates in skin cells is necessary for a conclusive determination. |
| Antioxidant Activity | Possesses antioxidant properties. | Known as an effective free radical scavenger.[4] | Direct in vitro comparative studies using standardized assays like DPPH are needed to quantify and compare their antioxidant capacity. |
Deep Dive into In Vitro Efficacy
Collagen Synthesis Stimulation
The synthesis of collagen, a critical protein for skin structure and elasticity, is a key benefit of vitamin C. In vitro studies on human dermal fibroblasts provide insights into the comparative efficacy of AG and SAP in this regard.
One study demonstrated that This compound effectively stimulates collagen synthesis at concentrations between 0.1 and 0.5 mM, with a potency comparable to that of L-ascorbic acid.[1] In contrast, another study indicated that Sodium Ascorbyl Phosphate required a concentration tenfold higher than L-ascorbic acid to achieve the same stimulatory effect on collagen synthesis.[2][3] This suggests that, on a molar basis, this compound may be a more efficient promoter of collagen production in vitro.
A typical protocol for assessing collagen synthesis involves the following steps:
-
Cell Culture: Human dermal fibroblasts are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with varying concentrations of this compound, Sodium Ascorbyl Phosphate, or L-ascorbic acid (as a positive control) for a specified period (e.g., 72 hours).
-
Procollagen (B1174764) Type I C-Peptide (PIP) Assay: The amount of newly synthesized collagen is quantified by measuring the concentration of procollagen type I C-peptide in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The results are expressed as the amount of PIP per cell or per total protein, and the stimulation of collagen synthesis is calculated relative to untreated control cells.
Tyrosinase Inhibition and Skin Brightening
Hyperpigmentation is a common concern, and the inhibition of tyrosinase, the key enzyme in melanin production, is a primary target for skin-brightening agents.
The mushroom tyrosinase assay is a common method to screen for tyrosinase inhibitors:
-
Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing a phosphate buffer (pH 6.8), L-tyrosine (as the substrate), and the test compound (this compound or Sodium Ascorbyl Phosphate) at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding mushroom tyrosinase to the mixture.
-
Incubation and Measurement: The plate is incubated at a specific temperature (e.g., 37°C), and the formation of dopachrome (B613829) is monitored by measuring the absorbance at a specific wavelength (e.g., 475-492 nm) over time.
-
Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition, can be determined from a dose-response curve.
Cellular Uptake and Conversion to Ascorbic Acid
For any vitamin C derivative to be effective, it must penetrate the skin and be converted into its active form, L-ascorbic acid.
-
Cell Culture: Human keratinocytes or fibroblasts are cultured to confluence.
-
Treatment: The cells are incubated with equimolar concentrations of this compound and Sodium Ascorbyl Phosphate for various time points.
-
Cell Lysis: After incubation, the cells are washed and lysed to release intracellular contents.
-
HPLC Analysis: The concentration of the parent compound and L-ascorbic acid in the cell lysates is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The rate of uptake of the derivative and its conversion to L-ascorbic acid are calculated and compared.
Stability in Aqueous Formulations
The inherent instability of L-ascorbic acid is a major formulation challenge. Both this compound and Sodium Ascorbyl Phosphate were developed to overcome this limitation.
Studies have demonstrated that Sodium Ascorbyl Phosphate is a highly stable derivative of vitamin C. One study, in particular, found it to be more stable than Magnesium Ascorbyl Phosphate in topical emulsions.[4] The stability of SAP in aqueous solutions is, however, dependent on factors such as temperature and pH.[5] This compound is also recognized for its excellent stability. A direct, quantitative comparison of the stability of AG and SAP in a simple aqueous solution over time, analyzed by a method like HPLC, would provide definitive data on their relative stability under controlled conditions.
Conclusion for the Research Professional
The in vitro evidence suggests that both this compound and Sodium Ascorbyl Phosphate are valuable, stabilized forms of vitamin C, each with distinct advantages. This compound appears to be a more potent stimulator of collagen synthesis on a molar basis. While both exhibit skin-brightening potential, more comparative data on tyrosinase inhibition is needed. Sodium Ascorbyl Phosphate may have an edge in terms of conversion to ascorbic acid within the epidermis, although further in vitro validation is required.
The choice between these two derivatives will ultimately depend on the specific application and desired biological endpoint. For formulations focused on anti-aging and collagen boosting, this compound may be the preferred candidate based on current in vitro data. For applications where rapid conversion to ascorbic acid and potential antimicrobial benefits are a priority, Sodium Ascorbyl Phosphate presents a strong case. Further head-to-head in vitro studies are warranted to provide a more complete and quantitative comparison of their antioxidant capacities and cellular uptake efficiencies, which will enable even more targeted and effective product development.
References
- 1. Collagen synthesis in human skin fibroblasts is stimulated by a stable form of ascorbate, 2-O-alpha-D-glucopyranosyl-L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of collagen synthesis in human dermal fibroblasts by the sodium and magnesium salts of ascorbyl-2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. Stability of sodium ascorbyl phosphate in the water-glycerol system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cir-safety.org [cir-safety.org]
A Comparative Analysis of Skin Penetration: Ascorbyl Glucoside Versus Other Vitamin C Derivatives
For researchers and professionals in drug development, the effective delivery of active compounds into the skin is a paramount concern. This guide provides a detailed comparison of the skin penetration capabilities of Ascorbyl Glucoside against other commonly used vitamin C derivatives. The following sections present quantitative data from in vitro and ex vivo studies, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Executive Summary
This compound, a stabilized, water-soluble derivative of Vitamin C, is widely utilized in cosmetic and pharmaceutical formulations for its antioxidant, anti-aging, and skin-brightening properties. Its efficacy is intrinsically linked to its ability to penetrate the stratum corneum and subsequently convert to the biologically active L-ascorbic acid within the skin. This guide synthesizes available scientific data to compare the skin penetration performance of this compound with other prominent vitamin C derivatives, including Magnesium Ascorbyl Phosphate (B84403) (MAP), Sodium Ascorbyl Phosphate (SAP), and Ascorbyl Palmitate.
The available data indicates that this compound exhibits modest but sustained penetration through the human epidermis. While direct comparative studies providing quantitative penetration data under identical experimental conditions are limited, this guide consolidates key findings to offer a comprehensive overview for formulation scientists and researchers.
Data Presentation: Skin Penetration of Vitamin C Derivatives
The following table summarizes quantitative data from various studies on the skin penetration of this compound and other vitamin C derivatives. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Derivative | Skin Model | Concentration | Vehicle | Penetration Parameter | Value | Citation |
| This compound | 3D Human Skin Model | 1% | Phosphate Buffer | Steady-State Flux (Jss) | 0.91 ± 0.15 µg/cm²/h | [1][2] |
| This compound | 3D Human Skin Model | 1% | Phosphate Buffer | Amount in Skin (6h) | 7.24% of applied dose | [1][2] |
| This compound | Excised Pig Skin | Not Stated | Citrate-Phosphate Buffer | Flux | No flux detected | [1] |
| Magnesium Ascorbyl Phosphate (MAP) | Not Specified | Not Specified | Not Specified | General Absorption | Poorly absorbed in comparison to Ascorbic Acid | |
| Ascorbyl Palmitate | Not Specified | Not Specified | Not Specified | General Penetration | Good skin penetration due to lipophilic nature | [3] |
| Sodium Ascorbyl Phosphate (SAP) | Pig Ear Epidermis | Not Specified | Liposome Dispersion vs. Water Solution | General Penetration | Significantly better penetration from liposomes | [4] |
Experimental Protocols
In Vitro Skin Permeation Assay using Franz Diffusion Cells
This method is a standard for assessing the percutaneous absorption of topical formulations.
Objective: To quantify the rate and extent of penetration of a vitamin C derivative through a skin membrane.
Apparatus:
-
Franz diffusion cells
-
Circulating water bath with temperature control
-
Magnetic stirrer
-
HPLC system with UV detector for quantification
Methodology:
-
Membrane Preparation: Excised human or animal (e.g., porcine) skin is used. The subcutaneous fat is removed, and the skin is cut to the appropriate size to fit the Franz diffusion cell. The membrane is equilibrated in a suitable buffer (e.g., phosphate-buffered saline, PBS) prior to mounting.
-
Cell Assembly: The skin membrane is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.
-
Receptor Chamber: The receptor chamber is filled with a degassed receptor fluid (e.g., PBS at pH 7.4) and maintained at 32°C ± 1°C to simulate physiological skin temperature. A magnetic stir bar ensures continuous mixing.
-
Donor Application: A precise amount of the formulation containing the vitamin C derivative is applied to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn for analysis. An equal volume of fresh, pre-warmed receptor fluid is immediately replaced to maintain sink conditions.
-
Quantification: The concentration of the vitamin C derivative in the collected samples is determined using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Data Analysis: The cumulative amount of the permeated derivative per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated from the linear portion of this plot.
Stratum Corneum Penetration by Tape Stripping
This minimally invasive technique is used to determine the amount of a substance that has penetrated the outermost layer of the skin, the stratum corneum.
Objective: To quantify the distribution of a vitamin C derivative within the stratum corneum.
Apparatus:
-
Adhesive tapes (e.g., D-Squame®, Scotch® Magic™ Tape)
-
Forceps
-
Solvent for extraction
-
HPLC system for quantification
Methodology:
-
Application: The formulation containing the vitamin C derivative is applied to a defined area of the skin (in vivo or ex vivo).
-
Removal of Excess Formulation: After a specified time, any unabsorbed formulation is carefully removed from the skin surface.
-
Tape Stripping: An adhesive tape is firmly pressed onto the treated skin area and then rapidly removed. This process is repeated sequentially to remove successive layers of the stratum corneum.
-
Extraction: Each tape strip is placed in a vial with a suitable solvent to extract the vitamin C derivative and the corneocytes.
-
Quantification: The amount of the vitamin C derivative in the solvent extract is quantified using HPLC. The amount of corneocytes removed can also be quantified (e.g., by protein assay) to normalize the data.
-
Data Analysis: The amount of the vitamin C derivative is plotted against the tape strip number to generate a concentration-depth profile within the stratum corneum.
Signaling Pathways and Experimental Workflows
Experimental workflow for in vitro skin penetration studies using Franz diffusion cells.
Enzymatic conversion of Vitamin C derivatives to L-Ascorbic Acid in the skin.
Discussion
This compound is designed for enhanced stability in formulations compared to pure L-ascorbic acid. Once it penetrates the skin, it is enzymatically hydrolyzed by α-glucosidase to release active L-ascorbic acid gradually, which may contribute to a prolonged antioxidant effect with reduced potential for skin irritation.[5]
The hydrophilic nature of this compound can limit its passive diffusion across the lipophilic stratum corneum. The provided data showing a steady-state flux of 0.91 µg/cm²/h in a 3D human skin model suggests that penetration does occur, albeit at a modest rate. The finding of no detectable flux through pig skin in one study could be attributed to differences in skin thickness, lipid composition, or experimental conditions.[1]
In contrast, lipophilic derivatives like Ascorbyl Palmitate are expected to partition more readily into the stratum corneum.[3] However, their subsequent conversion to ascorbic acid and bioavailability in the deeper skin layers are also critical factors for efficacy. Water-soluble derivatives like MAP and SAP are also dependent on enzymatic conversion by phosphatases in the skin.[6] The efficiency of these conversion processes for all derivatives is a key area of ongoing research.
Formulation strategies, such as the use of penetration enhancers or novel delivery systems like liposomes and nanoemulsions, can significantly influence the skin penetration of all vitamin C derivatives.[4]
Conclusion
For researchers and drug development professionals, the selection of a vitamin C derivative should be based on a comprehensive evaluation of its stability, penetration profile, and conversion efficiency to L-ascorbic acid within the target skin layer. This compound offers a balance of stability and a sustained-release mechanism of the active form. However, its hydrophilic nature presents a formulation challenge for optimal skin delivery. Further direct comparative studies with standardized methodologies are needed to definitively rank the skin penetration efficacy of different vitamin C derivatives.
References
- 1. cir-safety.org [cir-safety.org]
- 2. cir-safety.org [cir-safety.org]
- 3. nbinno.com [nbinno.com]
- 4. Investigation of liposomes as carriers of sodium ascorbyl phosphate for cutaneous photoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. exponentbeauty.com [exponentbeauty.com]
- 6. us.typology.com [us.typology.com]
A Comparative Analysis of Antioxidant Capacity: Ascorbyl Glucoside vs. Ascorbyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacities of two common L-ascorbic acid (Vitamin C) derivatives: Ascorbyl Glucoside and Ascorbyl Palmitate. The information is compiled from scientific literature to assist in the selection of appropriate antioxidants for research and formulation development.
Introduction: Vitamin C Derivatives
L-ascorbic acid is a potent natural antioxidant, but its inherent instability in the presence of light, air, and heat limits its application in cosmetic and pharmaceutical formulations.[1][2][3] To overcome this, more stable derivatives have been developed. This compound, a water-soluble derivative, and Ascorbyl Palmitate, a fat-soluble derivative, are two of the most widely used alternatives.[1][4] This guide examines their respective antioxidant capabilities, supported by available data and experimental context.
-
This compound (AA-2G): A derivative of ascorbic acid formed by combining it with glucose.[1] It is known for its exceptional stability in formulations.[5][6] Once absorbed into the skin, it is hydrolyzed by the enzyme α-glucosidase, gradually releasing active L-ascorbic acid.[7][8]
-
Ascorbyl Palmitate (AP): An ester formed from ascorbic acid and palmitic acid, a fatty acid.[1][4] Its lipophilic (fat-soluble) nature allows it to be easily incorporated into lipid-based formulations and cell membranes to protect against oxidative damage.[9][10][11]
Chemical Properties and Antioxidant Mechanism
The primary antioxidant function of Vitamin C and its derivatives stems from their ability to donate electrons to neutralize damaging free radicals and reactive oxygen species (ROS).[9][12] However, the structural differences between this compound and Ascorbyl Palmitate influence their stability, solubility, and mechanism of action.
This compound is highly stable and water-soluble.[1] Its antioxidant activity is primarily realized after enzymatic cleavage in the skin, which releases L-ascorbic acid. This sustained release mechanism provides prolonged antioxidant benefits.[7]
Ascorbyl Palmitate is fat-soluble, which allows it to penetrate the skin's lipid barrier and integrate into cell membranes, protecting them from lipid peroxidation.[1][9][10] While it possesses direct antioxidant activity, its ability to convert to L-ascorbic acid within the skin to stimulate biological processes like collagen synthesis is debated and considered less efficient than that of this compound.[6][8][11]
Theoretical studies using density functional theory (DFT) suggest that the fundamental free-radical scavenging activity of Vitamin C derivatives is slightly lower than that of pure L-ascorbic acid. The antioxidant capacity is intrinsically linked to the double bond in the lactone ring, and the most probable mechanism for quenching radicals is via hydrogen atom transfer (HAT).[2][3]
References
- 1. News - this compound VS. Ascorbyl Palmitate: A Comparative Analysis [biowaynutrition.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ascorbyl palmitate - Wikipedia [en.wikipedia.org]
- 5. Glucospanlastics: innovative antioxidant and anticancer ascorbyl-2-glucoside vesicles for striking topical performance of repurposed itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. cir-safety.org [cir-safety.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. How Ascorbyl Palmitate Enhances Stability in Pharmaceutical Formulations - Comvikin [comvikin.com]
- 10. welltchemicals.com [welltchemicals.com]
- 11. Ascorbyl Palmitate | Vitamin C Ester | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 12. Therapeutic Perspective of Vitamin C and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Ascorbyl Glucoside and Ethyl Ascorbic Acid
A Guide for Researchers and Drug Development Professionals
In the landscape of cosmetic and dermatological science, the pursuit of stable and effective Vitamin C derivatives is paramount. L-Ascorbic Acid, while the biological gold standard, presents significant formulation challenges due to its inherent instability. This guide provides a detailed, evidence-based comparison of two prominent stabilized derivatives: Ascorbyl Glucoside (AG) and 3-O-Ethyl Ascorbic Acid (EAA). The objective is to equip researchers and formulation scientists with the data necessary to make informed decisions based on chemical properties, biological efficacy, and mechanisms of action.
Chemical and Physical Properties
This compound is a water-soluble derivative of Vitamin C, stabilized by attaching a glucose molecule to the C-2 hydroxyl group of ascorbic acid.[1][2] In contrast, 3-O-Ethyl Ascorbic Acid is a next-generation derivative where an ethyl group is attached to the C-3 hydroxyl position.[3] This modification not only enhances stability but also confers an amphiphilic nature, making it soluble in both water and oil.[4][5]
| Property | This compound (AG) | 3-O-Ethyl Ascorbic Acid (EAA) |
| INCI Name | This compound | 3-O-Ethyl Ascorbic Acid |
| Chemical Structure | Ascorbic acid molecule stabilized with glucose at the C-2 position.[2] | Ascorbic acid molecule with an ethyl group at the C-3 position. |
| Solubility | Water-soluble.[6] | Amphiphilic (Water and oil soluble).[4][5] |
| Stability | High stability against heat, pH variations, and metal ions.[7] | Exceptional stability against oxidation, light, and high temperatures.[1][3] |
| Appearance | White to cream fine powder.[7] | Data not available in search results. |
| Optimal pH | Stable at pH 5.0 - 7.0.[7] | Compatible with a wider pH range, simplifying formulation.[4] |
Mechanism of Action and Cutaneous Penetration
The primary difference in the mechanism of action lies in their conversion to active L-Ascorbic Acid within the skin.
This compound functions as a pro-drug. Upon topical application, it penetrates the skin where it is hydrolyzed by the enzyme α-glucosidase, present in the cell membranes of keratinocytes.[8][9][10] This enzymatic cleavage releases L-Ascorbic Acid gradually, allowing for a sustained biological effect.[8] However, its strong hydrophilicity may result in lower skin permeability compared to other forms of Vitamin C.
Ethyl Ascorbic Acid is considered a more direct-acting and highly bioavailable derivative.[11] Its unique amphiphilic structure allows it to penetrate the lipid-rich stratum corneum more effectively to reach deeper dermal layers.[5][12] While it is exceptionally stable, it is efficiently converted to L-Ascorbic Acid in the skin to exert its effects.[5] An ex vivo study using porcine skin demonstrated significant permeation of EAA from various solvents, with the highest being 7.54 ± 3.22 μg/cm² from propylene (B89431) glycol over 24 hours.[13] In a comparative context, laser-assisted delivery was shown to increase the flux of EAA by 105-189 fold, whereas this compound flux was increased by a lesser 35-78 fold, suggesting a higher intrinsic permeability for EAA.
Performance and Efficacy Data
Both derivatives provide the three core benefits of Vitamin C: antioxidant protection, collagen synthesis, and skin brightening. However, available data suggests differences in potency and mechanism.
Antioxidant Activity
Both molecules act as potent antioxidants by neutralizing harmful free radicals generated by UV radiation and environmental pollutants.[2][4][11] This action helps protect cellular structures from oxidative damage, a key factor in premature aging.[11]
Collagen Synthesis
L-Ascorbic Acid is an essential cofactor for the enzymes prolyl and lysyl hydroxylase, which are critical for the formation and stabilization of collagen.[12] Both AG and EAA, upon conversion to L-Ascorbic Acid, stimulate fibroblasts to increase collagen production, which helps reduce the appearance of fine lines and wrinkles.[2][4][8][12] Studies have shown that both derivatives enhance collagen production.[13]
Hyperpigmentation and Skin Brightening
A primary mechanism for skin brightening is the inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[8][12] By suppressing tyrosinase activity, less melanin is produced. Experimental data shows that EAA effectively inhibits tyrosinase activity.[3] Furthermore, EAA has been shown to reduce the expression of tyrosinase-related protein 2 (TRP-2), another key enzyme in the melanogenesis pathway, further impeding melanin production.[3] AG also effectively inhibits melanin synthesis by suppressing tyrosinase activity.
Experimental Protocols
Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol is based on methodologies described for evaluating the efficacy of melanin-inhibiting compounds.[3]
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in a phosphate (B84403) buffer (pH 6.8).
-
Prepare a substrate solution of L-DOPA in the same phosphate buffer.
-
Prepare test solutions of this compound and 3-O-Ethyl Ascorbic Acid at various concentrations in a suitable solvent (e.g., DMSO or buffer).
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the phosphate buffer, 25 µL of the tyrosinase solution, and 25 µL of the test compound solution (or solvent for control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the L-DOPA substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of the formed dopachrome (B613829) at 475 nm using a microplate reader.
-
A blank control containing only the substrate solution and solvent (without tyrosinase) should be run simultaneously.
-
-
Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compounds compared to the untreated control.
-
Determine the IC50 value for each compound.
-
Protocol: Ex Vivo Skin Permeation Study
This protocol outlines a typical skin permeation study using Franz diffusion cells, as described in the evaluation of EAA.[13]
-
Skin Preparation:
-
Excise full-thickness porcine skin. Remove subcutaneous fat and hair.
-
Cut the skin into sections suitable for mounting on Franz diffusion cells.
-
-
Franz Cell Setup:
-
Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent) and maintain at 32°C.
-
-
Application of Test Substance:
-
Apply a finite dose (e.g., 10 µL/cm²) of the test formulation containing either this compound or 3-O-Ethyl Ascorbic Acid to the surface of the skin in the donor compartment.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.
-
Replenish the receptor compartment with fresh, pre-warmed receptor fluid after each sampling.
-
Analyze the concentration of the permeated compound in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of the compound permeated per unit area (μg/cm²) over time.
-
Determine the steady-state flux (Jss) and permeability coefficient (Kp) for each compound.
-
Conclusion
Both this compound and 3-O-Ethyl Ascorbic Acid represent significant advancements over pure L-Ascorbic Acid in terms of stability and formulation versatility.
-
This compound is a highly stable, water-soluble pro-drug that provides a sustained release of Vitamin C. Its gentle nature makes it suitable for a wide range of skin types, including sensitive skin.[1][5] Its efficacy is dependent on the enzymatic conversion within the skin.[8]
-
3-O-Ethyl Ascorbic Acid is an exceptionally stable, amphiphilic derivative that demonstrates enhanced skin penetration and high bioavailability.[5][12] Its direct-acting nature and multifaceted inhibition of the melanogenesis pathway suggest it may offer more potent brightening and anti-aging results.[3][5]
The choice between these two derivatives will depend on the specific goals of the formulation. For products targeting sensitive skin or requiring a gradual, sustained effect, this compound is an excellent candidate. For high-performance formulations where rapid penetration, potent efficacy, and broad-spectrum brightening are desired, 3-O-Ethyl Ascorbic Acid presents a compelling and scientifically robust alternative. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy of these molecules in vivo.
References
- 1. Wiadomości - Facial care - VeoIi Botanica [veolibotanica.pl]
- 2. The New Generation of Vitamin C Brightening Ingredient â A Complete Gu - NaturaSyn Group [yrbeautyactives.com]
- 3. dszi58zj4k99p.cloudfront.net [dszi58zj4k99p.cloudfront.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. renude.co [renude.co]
- 7. farachem.com [farachem.com]
- 8. This compound: A Stable and Effective Skincare Ingredient with Multiple Efficacy_Chemicalbook [chemicalbook.com]
- 9. Glucospanlastics: innovative antioxidant and anticancer ascorbyl-2-glucoside vesicles for striking topical performance of repurposed itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sdruntaichem.com [sdruntaichem.com]
- 12. How Does 3-O-ethyl Ascorbic Acid Offer Superior Antioxidant Performance in Formulas? - Chenlang [chenlangbio.com]
- 13. 3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Cytotoxicity of Vitamin C Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxic effects of various vitamin C esters, supported by experimental data from published studies. The information is intended to assist researchers in selecting appropriate vitamin C derivatives for their studies and to provide a foundational understanding of their cytotoxic mechanisms.
Introduction
Vitamin C, or L-ascorbic acid, is a well-known antioxidant. However, at pharmacological concentrations, it can act as a pro-oxidant, inducing cytotoxicity in cancer cells.[1][2] Its instability and hydrophilic nature have led to the development of more stable, lipophilic ester derivatives. These esters, such as ascorbyl palmitate, ascorbyl stearate (B1226849), and sodium ascorbyl phosphate (B84403), are increasingly investigated for their potential as anticancer agents. This guide compares the in vitro cytotoxicity of these and other vitamin C esters, providing available quantitative data, detailed experimental protocols, and insights into their mechanisms of action.
Data Presentation: In Vitro Cytotoxicity of Vitamin C and its Esters
The following table summarizes the available quantitative data on the cytotoxicity of various vitamin C esters. It is important to note that the experimental conditions, including cell lines and incubation times, vary between studies, which makes direct comparison of IC50 values challenging.
| Compound | Cell Line | Incubation Time | IC50 Value | Reference |
| Ascorbyl Palmitate | HUVECs | 24 hours | 440 µM | [3] |
| HUVECs | 48 hours | 125 µM | [3] | |
| Ascorbyl Stearate | HeLa | 48 hours | 126 µM | [4] |
| Sodium Ascorbyl Phosphate | NIH/3T3 | 48 hours | 4.66 mg/mL | [5] |
| L-Ascorbic Acid | B16-F10 Melanoma | Not Specified | ≥ 3,484 µM (for >50% cell death) | [6] |
| Papillary Thyroid Carcinoma (B-CPAP and K1) | 48 hours | 5 mM | [2] | |
| Papillary Thyroid Carcinoma (TPC-1) | 48 hours | 10 mM | [2] | |
| Normal Thyroid (Nthy-ori3-1) | 48 hours | 15 mM | [2] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide, primarily focusing on the MTT assay for cytotoxicity assessment.
MTT Assay for Cell Viability and Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[5]
-
-
Treatment with Vitamin C Esters:
-
Prepare stock solutions of the vitamin C esters. For lipophilic esters like ascorbyl palmitate and ascorbyl stearate, dimethyl sulfoxide (B87167) (DMSO) can be used as a solvent.[3][4] For water-soluble esters like sodium ascorbyl phosphate, the compound can be dissolved directly in the culture medium.[5]
-
Prepare a series of dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the vitamin C esters. Include a vehicle control (medium with the solvent, if used) and a negative control (medium only).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[2][3][5]
-
-
MTT Incubation:
-
Solubilization of Formazan Crystals:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability against the compound concentration.
-
Mandatory Visualizations
Signaling Pathway of Vitamin C Ester-Induced Apoptosis
The cytotoxic effects of vitamin C and its esters are often mediated by the induction of apoptosis. A common pathway involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.
Caption: Vitamin C ester-induced apoptosis pathway.
Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of vitamin C esters.
Caption: Workflow for cytotoxicity assessment.
Conclusion
The available data suggest that various vitamin C esters exhibit cytotoxic effects against different cell lines in vitro. Ascorbyl palmitate and ascorbyl stearate have shown cytotoxicity in the micromolar range, while sodium ascorbyl phosphate appears to be effective at higher concentrations. The primary mechanism of action is believed to be through the induction of oxidative stress and subsequent apoptosis. However, the lack of standardized comparative studies makes it difficult to definitively rank the cytotoxic potency of these esters. Future research should focus on direct comparative studies of these compounds on a panel of cancer cell lines under uniform experimental conditions to better elucidate their relative efficacy and potential as therapeutic agents.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Vitamin C Cytotoxicity and Its Effects in Redox Homeostasis and Energetic Metabolism in Papillary Thyroid Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Genotoxicity Assessment of Ascorbyl Palmitate (AP) Food Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ascorbyl stearate stimulates cell death by oxidative stress-mediated apoptosis and autophagy in HeLa cervical cancer cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avenalab.com [avenalab.com]
- 6. The role of vitamin C in melanoma cell death via activation of cytochrome C and TNF-α protein expression - PMC [pmc.ncbi.nlm.nih.gov]
Ascorbyl Glucoside's Potency in Stimulating Collagen I Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ascorbyl Glucoside's efficacy in stimulating Collagen I synthesis, benchmarked against other common Vitamin C derivatives. The data presented is collated from various in vitro studies on human dermal fibroblasts.
Quantitative Comparison of Vitamin C Derivatives on Collagen I Synthesis
The following table summarizes the relative potency of different Vitamin C derivatives in stimulating Collagen I synthesis. It is important to note that the data is compiled from multiple studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Vitamin C Derivative | Concentration Range Tested | Relative Potency in Stimulating Collagen I Synthesis | Reference |
| This compound | 0.1 - 0.5 mM | Comparable to L-Ascorbic Acid | [1] |
| L-Ascorbic Acid | Not specified in comparative study | Standard benchmark | [2][3] |
| Magnesium Ascorbyl Phosphate | Not specified in comparative study | Equivalent to L-Ascorbic Acid | [4][5] |
| Sodium Ascorbyl Phosphate | Not specified in comparative study | Requires at least a tenfold greater concentration than L-Ascorbic Acid | [4][5] |
| Ascorbyl Tetraisopalmitate | Not specified in comparative study | Less potent than L-Ascorbic Acid | [2] |
Experimental Protocols
A representative experimental protocol for assessing the stimulation of Collagen I synthesis in human dermal fibroblasts is outlined below. This protocol is a synthesis of methodologies described in the cited literature.
Objective: To quantify the in vitro effect of this compound and other Vitamin C derivatives on Collagen I production by human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound, L-Ascorbic Acid, Magnesium Ascorbyl Phosphate, Ascorbyl Tetraisopalmitate
-
Human Pro-Collagen I alpha 1 ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: HDFs are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C and 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh DMEM containing 2% FBS and the respective Vitamin C derivatives at various concentrations (e.g., 0.1, 0.25, 0.5 mM). A vehicle control (medium without Vitamin C derivatives) is also included.
-
Incubation: The cells are incubated for 72 hours.
-
Sample Collection: After the incubation period, the cell culture supernatant is collected for the quantification of secreted pro-collagen I.
-
Collagen I Quantification: The amount of pro-collagen I alpha 1 in the supernatant is determined using a Human Pro-Collagen I alpha 1 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The absorbance is measured using a microplate reader, and the concentration of pro-collagen I is calculated based on a standard curve. The results are expressed as a percentage of the vehicle control.
References
- 1. TGF-β1/Smad3 signaling promotes collagen synthesis in pulmonary artery smooth muscle by down-regulating miR-29b - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cnb.drirenaeris.com [cnb.drirenaeris.com]
- 3. [PDF] Collagen synthesis in cultured human skin fibroblasts: effect of ascorbic acid and its analogs. | Semantic Scholar [semanticscholar.org]
- 4. Regulation of collagen synthesis in human dermal fibroblasts by the sodium and magnesium salts of ascorbyl-2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolyl and lysyl hydroxylase activities of human skin fibroblasts: effect of donor age and ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the tyrosinase inhibitory effect of Ascorbyl Glucoside against kojic acid
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the tyrosinase inhibitory effects of Ascorbyl Glucoside and the well-established inhibitor, kojic acid. This analysis is supported by experimental data and detailed protocols to aid in the evaluation of these compounds for dermatological and cosmetic applications.
Introduction
Tyrosinase is a key enzyme in the melanogenesis pathway, responsible for the production of melanin (B1238610), the primary pigment in human skin, hair, and eyes. Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a primary target for the development of skin-lightening agents. This guide focuses on a comparative validation of the tyrosinase inhibitory potential of this compound against kojic acid, a widely recognized tyrosinase inhibitor.
Quantitative Comparison of Tyrosinase Inhibitory Activity
Direct comparison of the inhibitory potency of different compounds can be challenging due to variations in experimental conditions across studies. For a reliable assessment, data from head-to-head comparative studies are ideal. Where direct comparative IC50 values are not available, percentage inhibition at a given concentration provides a valuable, albeit less definitive, point of comparison.
| Compound | Concentration | Tyrosinase Inhibition (%) | IC50 Value (µM) |
| This compound | 150 µM | 11.17% | Not consistently reported in direct comparative studies |
| Kojic Acid | - | - | 9.28 - 30.61 (variable across studies) |
Note: The IC50 value for kojic acid varies in the literature due to different experimental setups, including the source of the tyrosinase enzyme and substrate concentrations. It is often used as a positive control in tyrosinase inhibition assays.
Mechanism of Tyrosinase Inhibition
This compound: this compound is a stabilized derivative of ascorbic acid (Vitamin C). Its inhibitory effect on tyrosinase is primarily attributed to its enzymatic conversion to ascorbic acid within the cell. Ascorbic acid can inhibit tyrosinase through multiple mechanisms. It can interact with the copper ions at the active site of the tyrosinase enzyme, thereby blocking its catalytic activity. Additionally, ascorbic acid can act as a reducing agent, converting the o-dopaquinone product of the tyrosinase reaction back to L-DOPA, thus preventing the subsequent steps of melanin synthesis.
Kojic Acid: Kojic acid is a well-characterized tyrosinase inhibitor that functions through a different primary mechanism. It acts as a competitive or mixed-type inhibitor by chelating the copper ions in the active site of the tyrosinase enzyme. This chelation prevents the substrate (L-tyrosine or L-DOPA) from binding to the enzyme, thereby directly inhibiting its catalytic function.
Experimental Protocols
A standardized in vitro tyrosinase inhibition assay is crucial for the comparative evaluation of potential inhibitors. The following is a detailed methodology commonly employed for this purpose.
In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
1. Materials and Reagents:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic Acid (as a positive control)
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds if necessary
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. The final concentration in the assay will depend on the activity of the enzyme lot.
-
Substrate Solution: Prepare a fresh solution of L-DOPA in phosphate buffer.
-
Test Compound Solutions: Prepare stock solutions of this compound and kojic acid in phosphate buffer or DMSO. Create a series of dilutions to determine the dose-response relationship and IC50 value.
3. Assay Procedure:
-
In a 96-well plate, add a specific volume of the phosphate buffer.
-
Add a defined volume of the test compound solution (this compound or kojic acid) at various concentrations to the respective wells.
-
Add the tyrosinase enzyme solution to each well and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.
-
Immediately measure the absorbance of the colored product (dopachrome) at a specific wavelength (typically around 475 nm) using a microplate reader.
-
Continue to record the absorbance at regular intervals for a set period (e.g., 20-30 minutes) to determine the reaction rate.
4. Data Analysis:
-
Calculate the rate of the enzymatic reaction (change in absorbance per minute).
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Experimental Workflow and Melanogenesis Pathway
To better understand the experimental process and the biological context of tyrosinase inhibition, the following diagrams are provided.
Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.
Caption: Simplified melanogenesis pathway and the inhibitory actions of Kojic Acid and this compound.
Conclusion
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Ascorbyl Glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Ascorbyl Glucoside, a stable derivative of Vitamin C widely used in cosmetic and pharmaceutical formulations. The following sections detail the experimental protocols and performance characteristics of different validated methods to assist researchers in selecting the most suitable approach for their specific analytical needs.
Introduction to this compound Analysis
This compound (AA-2G) is an L-ascorbic acid derivative stabilized by a glucose molecule. Its superior stability and potent antioxidant properties make it a popular ingredient in skincare products. Accurate and reliable quantification of this compound in raw materials and finished products is crucial for quality control and efficacy assessment. HPLC is the most common and effective technique for this purpose. This guide cross-validates and compares key parameters of several published HPLC methods.
Comparative Analysis of HPLC Methodologies
The performance of an HPLC method is evaluated based on several key validation parameters. The following table summarizes the operational conditions and performance data from various studies on this compound analysis.
| Parameter | Method 1 | Method 2 |
| Stationary Phase (Column) | YMC-Triart C18 (250 mm x 4.6 mm, 5 µm)[1] | Cosmosil 5 C18-AR-II[2] |
| Mobile Phase | 0.02 mol/L Potassium Dihydrogen Phosphate (B84403) (pH 3.0) and Methanol[1] | 0.05 M KH2PO4 buffer (pH 2.5) and Methanol (B129727) (99:1, v/v)[2] |
| Flow Rate | 1.0 mL/min[1] | Not Specified |
| Detection Wavelength | 250 nm[1] | 238 nm[2] |
| Linearity (r²) | >0.9999[1] | ≥ 0.999[2] |
| Recovery (%) | 95.6% - 101.0%[1] | 89.42% - 104.89%[2] |
| Precision (RSD %) | 0.62% - 3.0%[1] | < 2%[2] |
| Limit of Detection (LOD) | 0.04-0.08 g/kg[1] | Not Specified |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified |
Experimental Protocols
Below are the detailed methodologies for the compared HPLC methods. These protocols provide a step-by-step guide for sample preparation and chromatographic analysis.
Method 1: For Cosmetic Formulations
This method is designed for the determination of this compound in various cosmetic matrices.
Sample Preparation: [1]
-
Low-fat samples (e.g., lotions, toners): Directly extract with 30 mL of 0.02 mol/L potassium dihydrogen phosphate solution (pH 3.0).
-
High-fat samples (e.g., creams, gels): Disperse 1.0 g of the sample in 1.0 mL of dichloromethane, then extract with 25 mL of 0.02 mol/L potassium dihydrogen phosphate solution (pH 3.0).
-
Centrifuge the sample solution at 12,000 r/min.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
Chromatographic Conditions: [1]
-
Column: YMC-Triart C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 0.02 mol/L potassium dihydrogen phosphate solution (pH 3.0) and methanol.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 250 nm
Method 2: For Skin Whitening Cosmetics
This method is suitable for the simultaneous determination of this compound and other whitening agents in cosmetic products.
Sample Preparation: [2]
-
Extract samples with 0.05 M KH2PO4 buffer solution (pH 2.5).
Chromatographic Conditions: [2]
-
Column: Cosmosil 5 C18-AR-II
-
Mobile Phase: A mixture of 0.05 M KH2PO4 buffer solution (pH 2.5) and methanol (99:1, v/v).
-
Detection: UV detector set at 238 nm for this compound.
Workflow for HPLC Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of analytical methods, ensuring the reliability and consistency of results between different laboratories or methodologies.
References
A Comparative Analysis of Photoprotective Efficacies: Ascorbyl Glucoside vs. L-Ascorbic Acid
For Immediate Release
In the ongoing effort to mitigate the damaging effects of ultraviolet (UV) radiation on the skin, Vitamin C has established itself as a cornerstone ingredient in dermatological and cosmetic formulations. This guide provides a detailed comparison of the photoprotective properties of two prominent forms of Vitamin C: the pure, biologically active L-ascorbic acid and its stable derivative, Ascorbyl Glucoside. This analysis is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental insights to inform formulation and research decisions.
Introduction: The Potency versus Stability Paradigm
L-ascorbic acid is the most abundant antioxidant in human skin and is renowned for its potent ability to neutralize reactive oxygen species (ROS) generated by UV exposure.[1][2] However, its utility in topical formulations is severely hampered by its inherent instability; it readily degrades upon exposure to air, light, and non-ideal pH conditions, often leading to a loss of efficacy and product discoloration.[3]
To overcome these stability challenges, derivatives such as this compound have been developed. This compound is a molecule where L-ascorbic acid is stabilized by bonding it to a glucose molecule.[3] This derivative is significantly more stable in formulations but must be enzymatically converted to L-ascorbic acid within the skin to exert its biological effects, presenting a classic trade-off between stability and immediate bioavailability.[4][5]
Mechanism of Action and Photoprotection
L-ascorbic acid provides photoprotection primarily by scavenging free radicals.[1] When skin is exposed to UV radiation, a cascade of oxidative stress ensues, leading to cellular damage, collagen degradation, and inflammation. L-ascorbic acid donates electrons to neutralize these harmful ROS, thereby reducing UV-induced erythema and the formation of sunburn cells.[1][6]
This compound functions as a pro-drug. Upon topical application, it penetrates the skin where the enzyme α-glucosidase hydrolyzes the glucose bond, releasing L-ascorbic acid in a gradual and sustained manner.[4][7] This slow-release mechanism provides prolonged antioxidant benefits. The photoprotective efficacy of this compound is therefore dependent on the rate and extent of its conversion to the active form within the skin.
Quantitative Data on Photoprotective Performance
The following tables summarize key performance indicators for both compounds based on available in vitro and in vivo experimental data. Direct comparative studies are limited; thus, data is compiled from various sources and should be interpreted with consideration for differing experimental conditions.
Table 1: Efficacy in Mitigating UV-Induced Damage
| Parameter | L-Ascorbic Acid | This compound | Key Findings & Citations |
| Sunburn Cell Reduction | 40-60% reduction with 10% topical application prior to UVB exposure. | Dose-dependently suppressed UVB-induced cytotoxicity in HaCaT keratinocytes. At 5 mM, cell viability was ~70% compared to ~25% in untreated irradiated cells. | L-ascorbic acid directly demonstrates a significant reduction in apoptotic sunburn cells.[1][6] this compound shows a protective effect on cell viability after UVB exposure.[8][9] |
| Erythema Reduction | 10% topical application reduced UVB-induced erythema by 52% in an animal study. | A formulation with 28% this compound-Arginine complex prevented an increase in erythema index values over 24 weeks, unlike the placebo group which saw a significant increase. | L-ascorbic acid shows significant anti-inflammatory effects by reducing redness.[10] this compound demonstrates a protective effect against the development of skin redness over time.[11] |
| Antioxidant Activity | Directly neutralizes ROS. Reduces total ROS by up to 40% and superoxide (B77818) anions by up to 55% in UV-irradiated fibroblasts. | Functions as an antioxidant after conversion to L-ascorbic acid. A study found that a 1.8% this compound formulation provided a similar protective effect against oxidative stress as a 15% L-ascorbic acid formulation. | L-ascorbic acid is a potent direct antioxidant.[12] this compound provides effective antioxidant protection, potentially at lower concentrations than L-ascorbic acid due to its stability and sustained release.[13] |
| Collagen Synthesis | Essential cofactor for enzymes stabilizing collagen fibers and directly activates collagen synthesis transcription. | Effectively stimulated collagen synthesis at concentrations of 0.1 - 0.5 mM in cultured human skin fibroblasts. | Both forms support collagen synthesis, a key factor in repairing photodamage.[1][8][14] |
Table 2: Physicochemical Stability Comparison
| Parameter | L-Ascorbic Acid | This compound | Key Findings & Citations |
| pH Stability | Highly unstable in aqueous solutions, especially at neutral or alkaline pH. Requires a low pH ( < 3.5) for optimal stability and skin penetration. | Stable over a broad pH range, with optimal stability reported around pH 5.0 - 7.0.[15][16] | L-ascorbic acid's low pH requirement can cause skin irritation.[17][18] this compound's stability at a more neutral pH makes it suitable for a wider range of less irritating formulations.[15][19] |
| Oxidative Stability (Light/Air) | Rapidly degrades (oxidizes) upon exposure to air and light, resulting in discoloration (yellow/brown) and loss of potency. | Significantly more resistant to oxidation, leading to longer shelf-life and retained efficacy.[3][7] | The primary advantage of this compound is its superior stability, which ensures the product's potency is maintained throughout its use.[3] |
| Thermal Stability | Degradation is accelerated by higher temperatures. | Highly stable even at elevated temperatures (e.g., 100°C for short periods).[15][16] | This compound offers greater flexibility in manufacturing and storage conditions compared to the heat-sensitive L-ascorbic acid.[20] |
Experimental Protocols
Key Experiment: In Vitro Assessment of UVB-Induced Cytotoxicity
This protocol outlines a common method for evaluating the ability of a test compound to protect skin cells from damage caused by UVB radiation.
-
Cell Culture: Human keratinocytes (e.g., HaCaT cell line) are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates. Cells are allowed to adhere and grow for 24 hours.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound at 0.5, 1, 2.5, and 5 mM) or a vehicle control. The cells are incubated for a set period, typically 12-24 hours, to allow for cellular uptake.
-
UVB Irradiation: The medium is temporarily removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then exposed to a specific dose of UVB radiation (e.g., 0.25 J/cm²) from a calibrated source. A non-irradiated control group is also maintained.
-
Post-incubation: After irradiation, the PBS is replaced with fresh culture medium, and the cells are incubated for another 24 hours.
-
Cell Viability Assay: Cell viability is quantified using a standard colorimetric assay, such as the MTT or WST-1 assay. The absorbance is measured with a microplate reader, and the viability of the treated, irradiated cells is calculated as a percentage relative to the non-irradiated control cells. This allows for the determination of the compound's dose-dependent protective effect against UVB-induced cell death.[8][9]
Visualization of Pathways and Workflows
The following diagrams illustrate the key biological pathways involved in UV-induced skin damage and a typical experimental workflow for testing photoprotective agents.
Caption: UV-induced skin damage signaling cascade.
Caption: General workflow for in vitro photoprotection assays.
Conclusion
The choice between L-ascorbic acid and this compound for photoprotective formulations involves a critical balance between immediate potency and formulation stability.
-
L-Ascorbic Acid remains the gold standard for potency, offering robust, direct antioxidant protection against UV-induced damage. Its significant drawback is its instability, which requires careful formulation at a low pH—potentially causing irritation—and specialized packaging to maintain efficacy.[17][18]
-
This compound provides a highly stable and versatile alternative. Its superior resistance to degradation allows for formulation at a physiological pH, enhancing product shelf-life and reducing the potential for skin irritation.[4][15] While its efficacy is contingent upon enzymatic conversion to L-ascorbic acid in the skin, studies show it delivers effective and sustained antioxidant protection.[13]
For researchers and formulators, this compound represents a pragmatic and effective solution for delivering the photoprotective benefits of Vitamin C in a stable, reliable, and consumer-friendly manner. L-ascorbic acid is best suited for specialized, high-potency formulations where stability can be meticulously controlled.
References
- 1. Topical Vitamin C and the Skin: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.bmctoday.net [assets.bmctoday.net]
- 3. nbinno.com [nbinno.com]
- 4. This compound: Benefits, Drawbacks, How to Use, Products [healthline.com]
- 5. drlouie.ca [drlouie.ca]
- 6. Vitamin C in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A Stable and Effective Skincare Ingredient with Multiple Efficacy_Chemicalbook [chemicalbook.com]
- 8. cir-safety.org [cir-safety.org]
- 9. cir-safety.org [cir-safety.org]
- 10. mdpi.com [mdpi.com]
- 11. Treatment with this compound–Arginine Complex Ameliorates Solar Lentigos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of protective effect of ascorbic acid on redox and endocannabinoid systems interactions in in vitro cultured human skin fibroblasts exposed to UV radiation and hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ascorbic acid 2-glucoside: An ascorbic acid pro-drug with longer-term antioxidant efficacy in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cir-safety.org [cir-safety.org]
- 15. media.knowde.com [media.knowde.com]
- 16. farachem.com [farachem.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
Ascorbyl Glucoside: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of Ascorbyl Glucoside in laboratory and clinical settings, supported by experimental data and detailed protocols.
This compound, a stable derivative of ascorbic acid (Vitamin C), is a widely utilized active ingredient in cosmetic and dermatological formulations, lauded for its antioxidant, anti-aging, and skin-lightening properties. Its efficacy is attributed to its conversion to L-ascorbic acid within the skin, which then exerts its biological effects.[1][2] This guide provides an objective comparison of the in vitro and in vivo performance of this compound, presenting key experimental data, detailed methodologies, and visual representations of its mechanisms of action.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, offering a clear comparison between the in vitro and in vivo efficacy of this compound.
Table 1: Melanin (B1238610) Synthesis Inhibition
| Metric | In Vitro Results | In Vivo Results |
| Melanin Reduction | Statistically significant decrease in melanin pigmentation in B16 melanoma cells with 2 mmol/l this compound after 2 days.[3] | Significant decrease in pigmentation scores on solar lentigos after 24 weeks of twice-daily application of a lotion containing 28% this compound Arginine Complex.[4][5] |
| Tyrosinase Inhibition | Inhibits tyrosinase activity, a key enzyme in melanin production.[6] | Topical application on UVB-exposed human skin significantly inhibits pigmentation.[7] |
| Mechanism | Reduces dopaquinone, an intermediate in melanin synthesis, and can interact with copper ions in the tyrosinase active site.[2][6] | Functions as a tyrosinase inhibitor following its conversion to ascorbic acid in the epidermis.[7] |
Table 2: Collagen Synthesis Stimulation
| Metric | In Vitro Results | In Vivo Results |
| Collagen Production | Effectively stimulated collagen synthesis in cultured human skin fibroblasts at concentrations of 0.1 - 0.5 mM.[3] | Topical application of this compound-containing formulas has shown notable improvements in reducing wrinkles and rough skin texture.[2] |
| Cell Growth | Continuous supplementation of 0.25 mM this compound for 24 days enhanced cell growth to three times that of control skin fibroblast cultures.[3] | Clinical studies suggest that ascorbic acid and its precursors reduce wrinkles and increase skin elasticity by preventing collagen loss.[8] |
Table 3: Antioxidant Efficacy
| Metric | In Vitro Results | In Vivo Results |
| Antioxidant Activity | This compound itself has significantly lower antioxidant activity compared to ascorbic acid; it requires enzymatic conversion to become an effective antioxidant.[9] | A cream containing this compound, when applied topically, was absorbed and converted to ascorbic acid, thereby exerting antioxidant effects.[1] Glucospanlastics containing 10 and 20 mg of this compound showed considerable improvement in antioxidant profiles in vivo.[10][11] |
| UV Protection | Dose-dependently suppressed UVB-induced cytotoxicity in cultured HaCaT human keratinocytes at concentrations of 0.5 to 5 mM.[3] | Topical application of this compound for 21 days on UVB-exposed human skin significantly inhibits UVB-increased pigmentation.[7] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to allow for replication and further investigation.
In Vitro: Percutaneous Absorption using Franz Diffusion Cells
This method is employed to assess the penetration of this compound through the skin in a laboratory setting.
-
Skin Preparation: Excised human or animal (e.g., pig) skin is used. The skin is mounted on a Franz diffusion cell, which consists of a donor and a receptor chamber, with the stratum corneum facing the donor compartment.[3]
-
Test Substance Application: A solution or formulation containing this compound (e.g., 1% in a phosphate (B84403) buffer) is applied to the skin surface in the donor chamber.[3]
-
Receptor Fluid: The receptor chamber is filled with a suitable fluid, such as a phosphate buffer, which is continuously stirred and maintained at a constant temperature to mimic physiological conditions.[3]
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid to be analyzed for the presence of this compound and its metabolite, ascorbic acid.
-
Analysis: The concentration of the compounds in the samples is quantified using techniques like High-Performance Liquid Chromatography (HPLC).
In Vitro: Melanin Synthesis Inhibition Assay
This assay is used to evaluate the depigmenting efficacy of this compound on melanoma cells.
-
Cell Culture: B16 melanoma cells are cultured in a suitable medium.[3]
-
Treatment: The cells are incubated with various concentrations of this compound (e.g., 2 mmol/l) for a specific period (e.g., 2 days).[3]
-
Cell Lysis: After incubation, the cells are washed and lysed to release their contents, including melanin.
-
Melanin Quantification: The melanin content in the cell lysate is measured spectrophotometrically at a specific wavelength (e.g., 475 nm).
-
Data Analysis: The melanin content of the treated cells is compared to that of untreated control cells to determine the percentage of inhibition.
In Vivo: Clinical Evaluation of Skin Lightening
This protocol outlines the methodology for assessing the efficacy of this compound in reducing skin hyperpigmentation in human subjects.
-
Subject Recruitment: A cohort of subjects with hyperpigmentation, such as solar lentigos, is recruited for the study.
-
Product Application: Subjects are instructed to apply a formulation containing this compound (e.g., a lotion with 28% this compound Arginine Complex) to the affected areas twice daily for a defined period (e.g., 24 weeks). A placebo formulation is applied to a contralateral control site.[4][5]
-
Efficacy Assessment: The degree of pigmentation is evaluated at baseline and at regular intervals throughout the study. Assessments can include:
-
Data Analysis: The changes in pigmentation scores and instrumental measurements from baseline are statistically analyzed to determine the efficacy of the treatment compared to the placebo.
Signaling Pathway of Melanogenesis Inhibition
This compound primarily exerts its skin-lightening effect by inhibiting the production of melanin. Once it penetrates the skin, it is hydrolyzed by the enzyme α-glucosidase to release active ascorbic acid.[2] Ascorbic acid then interferes with the melanogenesis pathway, primarily by inhibiting the enzyme tyrosinase, which is the rate-limiting enzyme in this process.[6] It also reduces the intermediate, dopaquinone, further preventing melanin synthesis.[2]
References
- 1. cir-safety.org [cir-safety.org]
- 2. This compound: A Stable and Effective Skincare Ingredient with Multiple Efficacy_Chemicalbook [chemicalbook.com]
- 3. cir-safety.org [cir-safety.org]
- 4. researchgate.net [researchgate.net]
- 5. Treatment with this compound-Arginine Complex Ameliorates Solar Lentigos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Treatment with this compound–Arginine Complex Ameliorates Solar Lentigos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ascorbic Acid 2-Glucoside Pretreatment Protects Cells from Ionizing Radiation, UVC, and Short Wavelength of UVB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucospanlastics: innovative antioxidant and anticancer ascorbyl-2-glucoside vesicles for striking topical performance of repurposed itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucospanlastics: innovative antioxidant and anticancer ascorbyl-2-glucoside vesicles for striking topical performance of repurposed itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Ascorbyl Glucoside and Melanocytes: A Comparative Guide to Reproducibility of Effects
For researchers, scientists, and drug development professionals, understanding the consistent efficacy of cosmetic and therapeutic agents is paramount. This guide provides a comprehensive comparison of Ascorbyl Glucoside's effects on melanocytes, with a focus on the reproducibility of its depigmenting action, supported by experimental data and detailed protocols.
This compound, a stable derivative of Vitamin C, is widely utilized in skincare for its skin-brightening properties.[1] Its mechanism of action primarily involves the enzymatic hydrolysis to L-ascorbic acid within skin cells, which then inhibits the activity of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[1][2] This leads to a reduction in melanin production, resulting in a lighter skin tone.[1] Studies have consistently demonstrated its ability to decrease melanin content in both in vitro cell cultures and 3D skin models.[3][4]
Comparative Efficacy and Safety
This compound has been compared to other depigmenting agents, showcasing a favorable profile in terms of both efficacy and safety. A comparative study evaluated its photoreactivity, tyrosinase inhibition, and cytotoxicity against other agents like 4-butylresorcinol, bakuchiol, tranexamic acid, α-arbutin, and ascorbic acid.[5] The results indicated that this compound is non-photoreactive and exhibits tyrosinase inhibitory effects.[5] In terms of safety, one study found this compound to be highly toxic to melanocytes at a high concentration of 20 mM, while another study comparing it to Ascorbyl Lactoside suggested the latter has lower cytotoxicity.[6]
The following table summarizes the quantitative data from a comparative study on tyrosinase inhibition.
| Compound | Tyrosinase Inhibition (IC50) |
| This compound | Not explicitly quantified as IC50, but showed inhibitory effect |
| 4-Butylresorcinol | Potent competitive inhibitor |
| Ascorbic Acid | Exhibited tyrosinase inhibition |
| Bakuchiol | Exhibited tyrosinase inhibition |
| α-Arbutin | - |
| Tranexamic Acid | - |
| Table 1: Comparative in vitro tyrosinase inhibition of various depigmenting agents. Data extracted from a comparative study on photoreactivity, efficacy, and safety.[5] |
Signaling Pathways Involved in Melanogenesis Inhibition
This compound influences melanogenesis through multiple pathways. The primary and most well-documented pathway is the direct inhibition of tyrosinase. Upon conversion to ascorbic acid, it interferes with the enzymatic activity required for melanin production.[1][2]
References
- 1. This compound: A Stable and Effective Skincare Ingredient with Multiple Efficacy_Chemicalbook [chemicalbook.com]
- 2. Access Restricted, But More Awaits! [georestrictions.getlabtest.com]
- 3. Sage extract and ascorbic acid derivative inhibit melanogenesis via downregulating keratinocyte-derived GM-CSF | PLOS One [journals.plos.org]
- 4. cir-safety.org [cir-safety.org]
- 5. mdpi.com [mdpi.com]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Ascorbyl Glucoside: A Comparative Performance Analysis in Commercial Research Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ascorbyl Glucoside's Performance Against Other Vitamin C Alternatives Supported by Experimental Data.
This compound, a stabilized derivative of Vitamin C, is gaining prominence in cosmetic and pharmaceutical research due to its enhanced stability and sustained release of active Vitamin C. This guide provides a comprehensive benchmark of this compound's performance in key commercial research assays, comparing it with L-Ascorbic Acid and other common derivatives like Magnesium Ascorbyl Phosphate (B84403) (MAP) and Sodium Ascorbyl Phosphate (SAP). The data presented is intended to assist researchers in selecting the most appropriate Vitamin C analog for their specific experimental needs.
Data Presentation: Quantitative Comparison of Vitamin C Derivatives
The following tables summarize the performance of this compound and its counterparts in critical in vitro assays. Direct head-to-head comparative studies for all derivatives across all assays are limited in publicly available literature. The data presented is a synthesis of available findings.
Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | IC50 (mg/L) | Relative Potency to L-Ascorbic Acid |
| L-Ascorbic Acid | 21.3 | 100% |
| This compound | > 21.3 | Lower |
| Sodium Ascorbyl Phosphate | > 21.3 | Lower |
| 3-O-Ethyl Ascorbic Acid | > 21.3 | Lower |
| 3-Glyceryl Ascorbate | > 21.3 | Lower |
Note: A lower IC50 value indicates higher antioxidant activity. Data from a comparative study of various Vitamin C derivatives suggests that L-Ascorbic Acid has the highest antioxidant activity, followed by its derivatives[1]. One study reported that 5% this compound at pH 6.5 exhibited about 50% of the DPPH radical scavenging activity of L-Ascorbic Acid[2].
Table 2: Tyrosinase Inhibition Activity
| Compound | Assay Concentration | % Inhibition | IC50 |
| L-Ascorbic Acid | 150 µM | 58.70% | Not specified |
| This compound | 150 µM | 11.17% | High concentration required |
| Kojic Acid (Positive Control) | Not specified | Not specified | Lower than this compound |
Note: Data from a comparative study on depigmenting agents. Lower % inhibition and higher IC50 indicate weaker tyrosinase inhibitory activity[3]. This compound and its parent molecule, Ascorbic Acid, can interact with copper ions in the active site of the tyrosinase enzyme, which contributes to their inhibitory effect[3].
Table 3: Collagen Synthesis Stimulation in Human Dermal Fibroblasts
| Compound | Effective Concentration | Observation |
| L-Ascorbic Acid | Not specified | Potent stimulator of collagen synthesis. |
| This compound | 0.1 - 0.5 mM | Effectively stimulates collagen synthesis, comparable to L-Ascorbic Acid. |
| Magnesium Ascorbyl Phosphate | Not specified | Equivalent to L-Ascorbic Acid in stimulating collagen synthesis. |
| Sodium Ascorbyl Phosphate | >10x L-Ascorbic Acid conc. | Requires a significantly higher concentration to achieve the same effect as L-Ascorbic Acid. |
Note: this compound is gradually hydrolyzed to L-Ascorbic Acid by cellular α-glucosidase, providing a sustained release that stimulates collagen synthesis over a longer period compared to the less stable L-Ascorbic Acid.[3]
Table 4: Cell Viability & Cytotoxicity in Human Keratinocytes/Fibroblasts
| Compound | Concentration | Cell Type | Observation |
| L-Ascorbic Acid | 0.1 - 1.0 mM | Low-density fibroblast cultures | Markedly reduced viable cell number. |
| This compound | 0.1 - 1.0 mM | Low-density fibroblast cultures | No cytotoxic effect observed. |
| This compound | 0.5 - 5 mM | HaCaT keratinocytes (UVB-induced) | Dose-dependently suppressed cytotoxicity.[3] |
Note: this compound demonstrates a superior safety profile with lower cytotoxicity compared to L-Ascorbic Acid, particularly in low-density cell cultures[4].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
1. Cell Viability Assay (WST-1 Method)
-
Objective: To assess the effect of the test compound on the viability of cultured cells.
-
Methodology:
-
Seed cells (e.g., human keratinocytes or fibroblasts) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of the test compounds (e.g., this compound, L-Ascorbic Acid) and control wells with medium only.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
2. Antioxidant Capacity Assay (DPPH Radical Scavenging)
-
Objective: To determine the free radical scavenging activity of the test compounds.
-
Methodology:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727) (e.g., 0.1 mM).
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds dissolved in a suitable solvent.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of inhibition and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
3. Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
-
Objective: To evaluate the inhibitory effect of the test compounds on the activity of tyrosinase, a key enzyme in melanin (B1238610) synthesis.
-
Methodology:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
In a 96-well plate, add the test compounds at various concentrations.
-
Add the tyrosinase solution to each well and incubate for 10 minutes at room temperature.
-
Add the substrate, L-DOPA (L-3,4-dihydroxyphenylalanine), to initiate the reaction.
-
Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm at regular intervals.
-
Calculate the percentage of tyrosinase inhibition and determine the IC50 value.
-
4. Collagen Synthesis Assay (Human Dermal Fibroblasts)
-
Objective: To measure the ability of test compounds to stimulate collagen production in skin cells.
-
Methodology:
-
Culture human dermal fibroblasts in appropriate media.
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Replace the medium with fresh medium containing the test compounds at various concentrations.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Collect the cell culture supernatant and/or cell lysate.
-
Quantify the amount of newly synthesized collagen using a commercially available ELISA kit (e.g., Procollagen Type I C-Peptide EIA kit).
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Mechanism of tyrosinase inhibition by this compound.
Caption: this compound's role in stimulating collagen synthesis.
Caption: Workflow for the DPPH antioxidant assay.
References
- 1. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. cir-safety.org [cir-safety.org]
- 4. Comparison of ascorbic acid and ascorbic acid 2-O-alpha-glucoside on the cytotoxicity and bioavailability to low density cultures of fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Ascorbyl Glucoside: A Meta-Analysis of its Antioxidant Efficacy in Comparison to Other Vitamin C Derivatives
For researchers, scientists, and drug development professionals, the selection of an optimal antioxidant for dermatological and cosmetic formulations is a critical decision driven by efficacy, stability, and bioavailability. This guide provides a comprehensive meta-analysis of Ascorbyl Glucoside, a stable derivative of Vitamin C, and compares its performance against other widely used antioxidants, including L-Ascorbic Acid, Magnesium Ascorbyl Phosphate (B84403) (MAP), and Sodium Ascorbyl Phosphate (SAP). The following analysis is based on a systematic review of in-vitro and ex-vivo studies, with a focus on quantitative data and detailed experimental methodologies.
This compound, a molecule in which ascorbic acid is stabilized by a glucose moiety, is increasingly utilized in skincare formulations due to its superior stability and reduced potential for irritation compared to pure L-Ascorbic Acid.[1][2] Upon topical application, it is enzymatically hydrolyzed by α-glucosidase present in the cell membranes of skin cells, gradually releasing active L-Ascorbic Acid.[3][4][5] This controlled release mechanism is proposed to provide a sustained antioxidant and biological effect.
Comparative Efficacy: A Quantitative Overview
To facilitate a direct comparison of performance, the following tables summarize the available quantitative data from various studies on key efficacy parameters: antioxidant capacity, collagen synthesis, and tyrosinase inhibition.
Table 1: Antioxidant Capacity (DPPH Radical Scavenging Activity)
| Antioxidant | IC50 Value (µg/mL) | Relative Efficacy vs. Ascorbic Acid |
| Ascorbic Acid | ~10.89 - 25.41 | 100% |
| This compound | 67.2 ± 5.23 | ~38% |
| Magnesium Ascorbyl Phosphate | Data not available in comparative studies | - |
| Sodium Ascorbyl Phosphate | Data not available in comparative studies | - |
IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates higher antioxidant activity.
Table 2: Collagen Synthesis Stimulation in Human Dermal Fibroblasts
| Antioxidant | Concentration for Efficacy | Relative Efficacy vs. Ascorbic Acid |
| Ascorbic Acid | Effective at stimulating collagen synthesis | 100% |
| This compound | 0.1 - 0.5 mM | Comparable to Ascorbic Acid[6] |
| Magnesium Ascorbyl Phosphate | Equivalent to Ascorbic Acid | ~100%[7][8] |
| Sodium Ascorbyl Phosphate | ~10-fold higher concentration than Ascorbic Acid required | ~10%[7][8] |
Table 3: Tyrosinase Inhibition (Melanin Production)
| Antioxidant | Inhibition |
| Ascorbic Acid | Data not available in comparative studies |
| This compound | Statistically significant reduction in melanin (B1238610) synthesis (p < 0.01)[6] |
| Magnesium Ascorbyl Phosphate | Data not available in comparative studies |
| Sodium Ascorbyl Phosphate | Data not available in comparative studies |
Experimental Protocols
A detailed understanding of the methodologies employed in the cited studies is crucial for the critical evaluation of the presented data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases. The degree of discoloration indicates the scavenging potential of the antioxidant.
Protocol:
-
A stock solution of DPPH (e.g., 0.2 mg/mL) is prepared in a suitable solvent like methanol (B129727) or ethanol.[9]
-
Various concentrations of the test antioxidant (e.g., this compound, Ascorbic Acid) are prepared.
-
A fixed volume of the DPPH solution is added to each concentration of the antioxidant solution.[9]
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[9][10]
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.[9][10]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A0 - A1) / A0] x 100 where A0 is the absorbance of the control (DPPH solution without antioxidant) and A1 is the absorbance of the sample.[9]
-
The IC50 value, the concentration of the antioxidant that scavenges 50% of the DPPH radicals, is determined from a graph of scavenging activity versus antioxidant concentration.
Collagen Synthesis Assay in Human Dermal Fibroblasts
This in-vitro assay quantifies the ability of a compound to stimulate the production of collagen by skin cells.
Principle: Human dermal fibroblasts, the primary cells responsible for collagen production in the skin, are cultured in the presence of the test compound. The amount of newly synthesized collagen is then measured.
Protocol:
-
Human dermal fibroblasts are cultured in a suitable medium.
-
The cells are treated with various concentrations of the test antioxidant (e.g., this compound, Ascorbic Acid, MAP, SAP) for a specified period (e.g., 24 days).[6]
-
The amount of collagen produced in the cell culture supernatant or cell lysate is quantified using methods such as:
-
Sirius Red staining: A dye that specifically binds to the collagen triple helix, allowing for colorimetric quantification.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Using antibodies specific for human procollagen (B1174764) type I.
-
Hydroxyproline assay: Measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
-
The results are typically expressed as a percentage increase in collagen synthesis compared to untreated control cells.
Mushroom Tyrosinase Inhibition Assay
This assay is used to screen for compounds that can inhibit the production of melanin, the pigment responsible for skin color.
Principle: Tyrosinase is a key enzyme in the biochemical pathway of melanin synthesis. It catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Inhibitors of this enzyme can reduce melanin production. Mushroom tyrosinase is often used as it is commercially available and provides a good model for human tyrosinase.
Protocol:
-
A reaction mixture is prepared containing a phosphate buffer (e.g., 0.1 M, pH 6.8), the substrate (L-tyrosine or L-DOPA), and the test compound at various concentrations.[1][3]
-
The reaction is initiated by adding a solution of mushroom tyrosinase.[1]
-
The formation of dopachrome, an intermediate in the melanin pathway with a characteristic absorbance at around 475-490 nm, is monitored over time using a spectrophotometer.[1][3][11]
-
The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control reaction.
-
The IC50 value, the concentration of the inhibitor that reduces tyrosinase activity by 50%, can be determined.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: Benefits, Drawbacks, How to Use, Products [healthline.com]
- 3. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Stable and Effective Skincare Ingredient with Multiple Efficacy_Chemicalbook [chemicalbook.com]
- 5. mcbiotec.com [mcbiotec.com]
- 6. cir-safety.org [cir-safety.org]
- 7. Regulation of collagen synthesis in human dermal fibroblasts by the sodium and magnesium salts of ascorbyl-2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. iomcworld.com [iomcworld.com]
- 10. Volume 66 No 3 page 177 [library.scconline.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Ascorbyl Glucoside: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory materials is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Ascorbyl Glucoside, a stable form of Vitamin C commonly used in cosmetic and pharmaceutical research. While generally considered a non-hazardous substance, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1][2]
Immediate Safety and Handling
This compound is described as a "highly safe material" that readily decomposes into ascorbic acid and glucose.[3] However, standard laboratory safety practices should always be observed during handling and disposal.
Personal Protective Equipment (PPE):
-
Gloves: Handle with gloves that have been inspected prior to use.[1]
-
Eye Protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Body Protection: Standard laboratory coats are sufficient for routine handling.
Spill Management
In the event of a spill, the following steps should be taken to ensure safe cleanup and containment:
-
Avoid Dust Formation: Take measures to prevent the generation of dust from the powdered form of this compound.[3]
-
Containment: Cover drains to prevent the material from entering waterways.[1][2][3]
-
Storage for Disposal: Place the collected material into a suitable, closed container for disposal.[1][3]
Disposal Protocol for this compound
The primary directive for the disposal of this compound is to act in accordance with federal, state, and local regulations.[2][3] As it is not classified as a dangerous good for transport, the disposal procedures are straightforward but require professional handling.[3][4]
Step-by-Step Disposal Procedure:
-
Unused Product:
-
Contaminated Packaging:
Environmental Precautions: A critical aspect of this compound disposal is to prevent its entry into drains and waterways.[1][2][3] Although not expected to be a marine pollutant, this precaution is a standard practice for all chemical disposal to minimize environmental impact.[3]
Quantitative Data
Safety Data Sheets for this compound do not typically establish specific quantitative environmental disposal limits, as it is not classified as hazardous for the environment.[4] The key quantitative consideration is to manage waste in accordance with the volume thresholds for hazardous waste generation as defined by local and national regulations, although this compound itself is not categorized as such.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
